molecular formula C8H5ClF2O2 B1429471 Methyl 2-chloro-3,4-difluorobenzoate CAS No. 1261562-52-0

Methyl 2-chloro-3,4-difluorobenzoate

Cat. No.: B1429471
CAS No.: 1261562-52-0
M. Wt: 206.57 g/mol
InChI Key: OIEYNXFWROGHMB-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3,4-difluorobenzoate is a useful research compound. Its molecular formula is C8H5ClF2O2 and its molecular weight is 206.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-chloro-3,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEYNXFWROGHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856428
Record name Methyl 2-chloro-3,4-difluorobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID00856428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261562-52-0
Record name Methyl 2-chloro-3,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Benzoid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-3,4-difluorobenzoate

This compound (CAS No. 1261562-52-0) is a highly functionalized aromatic compound that serves as a critical building block in modern synthetic chemistry.[1] Its strategic importance is primarily rooted in the unique physicochemical properties imparted by its fluorine and chlorine substituents. The introduction of fluorine atoms into organic molecules can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity, making it a favored strategy in the design of agrochemicals and active pharmaceutical ingredients (APIs).[2] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the prevalent synthetic pathways to this versatile intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis of methodologies.

Part 1: Synthesis of the Carboxylic Acid Intermediate: 2-Chloro-3,4-difluorobenzoic Acid

The most common and logical approach to synthesizing the target ester is through the esterification of its corresponding carboxylic acid, 2-chloro-3,4-difluorobenzoic acid. Therefore, the efficient synthesis of this acid is the foundational challenge. Two primary strategies are discussed: a pathway commencing from 3,4-difluoroaniline via a Sandmeyer reaction and an alternative route starting from 1,2-difluorobenzene.

Pathway A: Diazotization and Sandmeyer Reaction from 3,4-Difluoroaniline

This classic and reliable pathway leverages the transformation of an aromatic amine into a versatile diazonium salt, which can then be substituted. The Sandmeyer reaction, which uses copper(I) salts as catalysts, is a powerful method for introducing halides or other functional groups onto an aromatic ring.[3][4]

Mechanism Insight: The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][4] A single electron is transferred from the copper(I) catalyst to the diazonium salt, which then expels nitrogen gas to form an aryl radical. This radical subsequently abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the desired aryl chloride.[5][6]

Logical Workflow Diagram: Pathway A

Pathway_A cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Friedel-Crafts Acylation cluster_3 Step 4: Haloform Reaction (Oxidation) A 3,4-Difluoroaniline B 3,4-Difluorobenzene diazonium chloride A->B  NaNO₂, HCl (aq)  0-5 °C C 1-Chloro-2,3-difluorobenzene B->C  CuCl, Δ D 1-(2-Chloro-3,4-difluorophenyl)ethan-1-one C->D  CH₃COCl, AlCl₃ E 2-Chloro-3,4-difluorobenzoic acid D->E  1. NaOCl  2. H₃O⁺

Caption: Synthesis of 2-chloro-3,4-difluorobenzoic acid via Sandmeyer reaction.

Pathway B: Electrophilic Aromatic Substitution of 1,2-Difluorobenzene

An alternative approach begins with the more readily available 1,2-difluorobenzene. This pathway involves a sequence of electrophilic aromatic substitution reactions to introduce the necessary chloro and acyl groups, followed by oxidation. A similar multi-step synthesis has been successfully employed for the preparation of 2-chloro-4,5-difluorobenzoic acid.[7]

Causality Behind Experimental Choices:

  • Chlorination: The initial chlorination of 1,2-difluorobenzene is directed by the ortho, para-directing nature of the fluorine atoms. The use of a Lewis acid catalyst like FeCl₃ polarizes the Cl-Cl bond, generating a potent electrophile.

  • Friedel-Crafts Acylation: The subsequent acylation introduces an acetyl group, which serves as a precursor to the carboxylic acid. Aluminum chloride (AlCl₃) is the standard Lewis acid catalyst for this transformation. The position of acylation is governed by the combined directing effects of the existing substituents.

  • Oxidation: The methyl ketone is then oxidized to the carboxylic acid using a strong oxidizing agent like sodium hypochlorite (NaOCl) in a haloform reaction. This is a classic and high-yielding method for converting methyl ketones to carboxylic acids.

Logical Workflow Diagram: Pathway B

Pathway_B cluster_0 Step 1: Chlorination cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Oxidation A 1,2-Difluorobenzene B 1-Chloro-2,3-difluorobenzene A->B  Cl₂, FeCl₃ C 1-(2-Chloro-3,4-difluorophenyl)ethan-1-one B->C  CH₃COCl, AlCl₃ D 2-Chloro-3,4-difluorobenzoic acid C->D  1. NaOCl  2. H₃O⁺

Caption: Synthesis of 2-chloro-3,4-difluorobenzoic acid from 1,2-difluorobenzene.

Part 2: Esterification to this compound

With the precursor acid in hand, the final step is a straightforward esterification. Several reliable methods exist, with the choice often depending on scale, required purity, and available reagents.

Method 1: Acid-Catalyzed Fischer Esterification

This is the most fundamental esterification method, involving the reaction of the carboxylic acid with an excess of methanol under strong acid catalysis (typically H₂SO₄ or HCl). The reaction is reversible, and the equilibrium is driven towards the product by using a large excess of the alcohol.

Method 2: Acyl Chloride Formation followed by Alcoholysis

For a more rapid and irreversible reaction, the carboxylic acid is first converted to a more reactive acyl chloride. This is commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The intermediate acyl chloride is then reacted with methanol to yield the final ester.

Mechanism Insight: The use of thionyl chloride often involves a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is the true catalytic species that activates the carboxylic acid.[8] This method is highly efficient and proceeds under mild conditions. A similar protocol using thionyl chloride and methanol has been reported for the synthesis of related esters.[9]

Comparative Summary of Esterification Methods

MethodReagentsCatalystTemperatureAdvantagesDisadvantages
Fischer Esterification Methanol (excess)H₂SO₄ (conc.)RefluxInexpensive reagents, simple procedure.Reversible reaction, requires excess alcohol, may not be suitable for sensitive substrates.
Acyl Chloride Route 1. SOCl₂ or (COCl)₂2. Methanol, Base (e.g., Pyridine)DMF (catalytic)Room Temp to RefluxIrreversible, high yield, fast reaction.Generates corrosive HCl gas, requires handling of reactive chlorinating agents.[8][9]

Experimental Protocol: Acyl Chloride Route

This protocol is a representative procedure adapted from established methods for similar substrates.[8][9]

  • Acyl Chloride Formation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3,4-difluorobenzoic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of DMF (2-3 drops).

    • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-chloro-3,4-difluorobenzoyl chloride is typically used in the next step without further purification.

  • Esterification:

    • Cool the flask containing the crude acyl chloride in an ice bath.

    • Slowly add anhydrous methanol (5.0-10.0 eq) dropwise with stirring. The reaction is exothermic.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by slowly pouring the mixture into ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by vacuum distillation or column chromatography on silica gel as needed.

Logical Workflow Diagram: Esterification

Esterification A 2-Chloro-3,4-difluorobenzoic acid B 2-Chloro-3,4-difluorobenzoyl chloride (Intermediate) A->B  SOCl₂, cat. DMF  Reflux C This compound (Final Product) B->C  CH₃OH  0 °C to RT

Caption: Two-step esterification via an acyl chloride intermediate.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-stage process: the initial construction of the 2-chloro-3,4-difluorobenzoic acid core, followed by its esterification. While multiple routes to the acid precursor exist, pathways involving Sandmeyer reactions or sequential electrophilic substitutions on a difluorobenzene scaffold are both viable and scalable. The final esterification is reliably performed by converting the acid to its acyl chloride, which provides a high-yielding and irreversible pathway to the desired product. The choice of a specific route will ultimately depend on factors such as starting material availability, cost, and the scale of the synthesis.

References

Sources

Physicochemical properties of Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-chloro-3,4-difluorobenzoate

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules serve as indispensable building blocks. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly modulate key properties, including metabolic stability, binding affinity, lipophilicity, and pKa.[1] this compound is a halogenated aromatic ester that presents a unique combination of reactive sites and electronic characteristics. Its structure, featuring an electron-withdrawing chloro group and two fluoro substituents on the benzene ring, makes it a valuable intermediate for the synthesis of complex chemical entities, particularly active pharmaceutical ingredients (APIs).[2]

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind analytical method selection, provides actionable experimental protocols, and situates the compound's properties within the practical context of synthetic and medicinal chemistry.

Chemical Identity and Molecular Structure

Unambiguous identification is the cornerstone of all chemical research. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 1261562-52-0[3]
Molecular Formula C₈H₅ClF₂O₂[3]
Molecular Weight 206.57 g/mol [3]
Canonical SMILES COC(=O)C1=C(C(=C(C=C1)F)F)Cl-

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// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_ester [label="C"]; O_double [label="O"]; O_single [label="O"]; C_methyl [label="CH₃"]; Cl [label="Cl", fontcolor="#34A853"]; F3 [label="F", fontcolor="#EA4335"]; F4 [label="F", fontcolor="#EA4335"];

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// Define edges for bonds edge [len=1.5]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Aromatic ring double bonds C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];

// Substituents C1 -- C6; C6 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- C_methyl; C2 -- Cl; C3 -- F3; C4 -- F4; }

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The bulk properties of a compound dictate its behavior in both storage and reaction environments. While specific experimental data for this compound is not widely published, we can infer likely characteristics based on its structure and data from close analogs.

PropertyValue / Expected ValueSignificance in a Research Context
Physical State Colorless liquid or low-melting solidAffects handling, weighing, and dispensing procedures.
Melting Point Not available in searched literatureCritical for assessing purity and for purification by recrystallization.
Boiling Point Not available in searched literatureEssential for purification via distillation and for defining safe reaction temperatures.
Solubility Expected: Soluble in common organic solvents (DCM, Ether, Acetone, EtOAc); Poorly soluble in water.Dictates choice of reaction solvents, and purification techniques like liquid-liquid extraction and chromatography.
Calculated LogP 2.40 (for isomer)[4]Indicates moderate lipophilicity, a key parameter in drug design for membrane permeability and target engagement.
Topological Polar Surface Area (TPSA) 26.3 Ų (for isomer)[4]Predicts transport properties such as intestinal absorption and blood-brain barrier penetration.

Spectroscopic & Analytical Characterization: A Practical Guide

Spectroscopic analysis is non-negotiable for verifying the identity, structure, and purity of a chemical substance. Here, we outline the expected spectral characteristics and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous determination of molecular structure in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for full characterization.

Expected Spectral Features:

  • ¹H NMR:

    • A singlet integrating to 3 protons around δ 3.9-4.0 ppm, corresponding to the methyl ester (-OCH₃) group.

    • Two aromatic protons appearing as complex multiplets in the δ 7.0-8.0 ppm region. The coupling to each other and to the adjacent fluorine atoms (H-F coupling) will result in intricate splitting patterns.

  • ¹³C NMR:

    • Approximately 8 distinct signals. The ester carbonyl carbon (C=O) will be downfield (>160 ppm). The methyl carbon will be around 50-55 ppm. The six aromatic carbons will show complex splitting due to C-F coupling.

  • ¹⁹F NMR:

    • Two distinct signals, each appearing as a doublet of doublets (or more complex multiplet) due to F-F and F-H coupling, confirming the presence and distinct chemical environments of the two fluorine atoms.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of deuterated chloroform is standard for its ability to dissolve a wide range of organic compounds and provide a convenient lock signal.[5]

  • Homogenization: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition: Place the sample in the NMR spectrometer. Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra. For detailed structural confirmation, 2D experiments like COSY (H-H correlation) and HSQC/HMBC (H-C correlation) are recommended.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL CDCl₃ weigh->dissolve homogenize Homogenize in NMR Tube dissolve->homogenize acquire Acquire ¹H, ¹³C, ¹⁹F Spectra homogenize->acquire process Process FID (FT, Phasing) acquire->process calibrate Calibrate to Solvent Residual Peak process->calibrate analyze Analyze Spectra (Integrals, Shifts, Coupling) calibrate->analyze

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[6] The vibrations of specific bonds correspond to absorptions at characteristic frequencies.

Expected Characteristic Absorptions:

  • ~1730 cm⁻¹ (strong, sharp): C=O stretch of the ester functional group. This is often the most prominent peak in the spectrum.

  • ~1250-1300 cm⁻¹ (strong): C-O stretch of the ester.

  • ~1100-1200 cm⁻¹ (strong): C-F stretches of the aromatic fluorides.

  • ~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~700-800 cm⁻¹: C-Cl stretch.

  • Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl/KBr) of the FTIR spectrometer are clean. Run a background spectrum.

  • Sample Application: If the sample is a liquid, place one small drop directly onto the ATR crystal or between two salt plates to create a thin film.

  • Data Acquisition: Place the sample holder in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Label the major peaks and compare their wavenumbers to established correlation tables to confirm the presence of the expected functional groups.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A cluster of peaks corresponding to the intact molecule. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks: M⁺ at m/z 206 and M+2 at m/z 208, with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom.

  • Key Fragments: Expect to see a fragment corresponding to the loss of the methoxy group (-OCH₃, 31 Da) leading to a peak at m/z 175/177. Another common fragment is the loss of the entire ester group.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Method Setup: Set up a GC method with an appropriate column (e.g., a nonpolar DB-5 or HP-5 column) and temperature program. The program should start at a low temperature (~50 °C) and ramp up to a higher temperature (~250 °C) to ensure elution of the compound.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS instrument.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the compound. Examine the mass spectrum corresponding to that peak to identify the molecular ion cluster and characteristic fragments.

Chromatography_Workflow prep Prepare Dilute Sample (~1 mg/mL in EtOAc) inject Inject 1 µL into GC-MS System prep->inject separate Separation on GC Column inject->separate ionize Ionization (e.g., Electron Impact) separate->ionize detect Mass Analysis & Detection ionize->detect analyze Analyze Chromatogram & Mass Spectrum detect->analyze

Caption: General workflow for purity and identity analysis by GC-MS.

Synthesis and Reactivity Context

Understanding the synthesis of this compound provides context for potential impurities and its utility as a chemical intermediate. A common and straightforward method for its preparation is the Fischer esterification of the corresponding carboxylic acid.

Plausible Synthetic Route: 2-chloro-3,4-difluorobenzoic acid is treated with methanol in the presence of a catalytic amount of a strong acid (such as sulfuric acid, H₂SO₄) and heated to drive the reaction to completion.[8]

The reactivity of this molecule is governed by its functional groups:

  • Ester Group: Can be hydrolyzed under acidic or basic conditions to return to the carboxylic acid. It can also undergo transesterification or be reduced to the corresponding benzyl alcohol.

  • Aromatic Ring: The electron-withdrawing groups (Cl, F, CO₂Me) deactivate the ring towards electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution (SₙAr), potentially allowing for the displacement of one of the fluorine atoms with a suitable nucleophile under specific conditions.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. While a specific, verified Safety Data Sheet (SDS) for this exact compound should always be consulted, general precautions based on structurally similar halogenated aromatics apply.[9][10]

  • Handling:

    • Use only in a well-ventilated area, preferably within a certified chemical fume hood.[11]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11]

    • Avoid breathing vapors or mists.[9]

    • Wash hands thoroughly after handling.[9]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

    • Keep away from heat, sparks, and open flames.[9]

    • Store separately from incompatible materials such as strong oxidizing agents.[10]

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[9]

Conclusion

This compound is a specialized chemical building block whose value is derived from its unique pattern of halogen substitution. Its physicochemical properties, characterized by moderate lipophilicity and multiple reactive handles, make it an attractive starting material for creating novel molecules in pharmaceutical and agrochemical research. A thorough understanding and application of the analytical methodologies outlined in this guide—NMR, IR, and MS—are critical for ensuring the quality and integrity of this compound in any research and development endeavor, ultimately enabling the synthesis of next-generation chemical entities.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,4-difluorobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2,6-difluorobenzoate. Retrieved from [Link]

  • Hu, J., et al. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(12), 1517-1534. Retrieved from [Link]

  • Gillis, E. P., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry, 63(13), 6645-6663. Retrieved from [Link]

  • AOBChem USA. (n.d.). Methyl 3-chloro-2,4-difluorobenzoate. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Wang, F., et al. (2022). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 13(1), 633. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 2-chloro-3,4-difluorobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-3,4-difluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the benzene ring, imparts distinct electronic and lipophilic properties that make it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of this compound, covering its identifiers, physicochemical properties, synthesis, and potential applications.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for its effective use in research and development.

IdentifierValueSource
CAS Number 1261562-52-0[1][2]
Molecular Formula C₈H₅ClF₂O₂[1]
Molecular Weight 206.57 g/mol [1]
IUPAC Name This compoundN/A
Synonyms Benzoic acid, 2-chloro-3,4-difluoro-, methyl esterN/A

While specific experimental data for the physicochemical properties of this compound are not extensively reported in public literature, estimations based on its structure and data from similar compounds suggest it is a liquid or low-melting solid at room temperature, with limited solubility in water and good solubility in common organic solvents.

Synthesis and Chemical Logic

The primary route to this compound involves a two-step process: the synthesis of its precursor, 2-chloro-3,4-difluorobenzoic acid, followed by its esterification.

Part 1: Synthesis of 2-chloro-3,4-difluorobenzoic Acid (CAS: 150444-93-2)

The synthesis of the carboxylic acid precursor is a critical step that dictates the overall efficiency and purity of the final product. Several synthetic strategies have been reported for analogous compounds, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common approach involves the oxidation of a substituted toluene.

Conceptual Workflow for the Synthesis of 2-chloro-3,4-difluorobenzoic Acid

Synthesis of 2-chloro-3,4-difluorobenzoic Acid start 2-chloro-3,4-difluorotoluene oxidant Oxidizing Agent (e.g., KMnO4, H2O2) start->oxidant Oxidation product 2-chloro-3,4-difluorobenzoic acid oxidant->product

Caption: Oxidation of 2-chloro-3,4-difluorotoluene to its corresponding benzoic acid.

Experimental Protocol: Oxidation of 2-chloro-4-fluorotoluene (Illustrative for similar compounds) [3]

This protocol, while for a related compound, illustrates the general principles of toluene oxidation.

  • Reaction Setup: In a suitable reactor (e.g., a 1.5 L tantalum steel autoclave), add 2-chloro-4-fluorotoluene (0.393 mol), glacial acetic acid (240 mL), and catalysts such as Co(OAc)₂·4H₂O (1.20 mmol) and Mn(OAc)₂·4H₂O (1.22 mmol).[3]

  • Initiation: Add tert-butyl hydroperoxide (4.10 mmol) and 48% HBr (600 mg).[3]

  • Oxidation: Heat the mixture to 130-160°C under an oxygen pressure of 300 psi for 3 hours.[3]

  • Workup: After cooling, pour the reaction mixture into ice water (250 mL). The solid precipitate is collected by suction filtration.[3]

  • Purification: Wash the solid with water and dry it in a vacuum oven at 60°C to yield the desired carboxylic acid.[3]

Note: The choice of oxidant and reaction conditions is critical. Strong oxidants like potassium permanganate can also be effective but may require more stringent control of reaction parameters to avoid over-oxidation.

Part 2: Esterification to this compound

The conversion of the carboxylic acid to its methyl ester is typically achieved through Fischer esterification, a well-established and reliable method.

Conceptual Workflow for Fischer Esterification

Fischer Esterification acid 2-chloro-3,4-difluorobenzoic acid methanol Methanol (excess) acid->methanol Reactants catalyst Acid Catalyst (e.g., H2SO4) methanol->catalyst Catalysis product This compound catalyst->product Esterification water Water product->water Byproduct

Caption: Fischer esterification of 2-chloro-3,4-difluorobenzoic acid.

Experimental Protocol: Fischer Esterification (General Procedure) [4]

  • Reaction Setup: Dissolve 2-chloro-3,4-difluorobenzoic acid in an excess of methanol, which serves as both a reactant and the solvent.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture with stirring.

  • Reaction: Heat the mixture to reflux and maintain it at this temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

  • Workup: After cooling, neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain the crude ester. Further purification can be achieved by distillation or column chromatography.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm) and complex multiplets in the aromatic region (7.0-8.0 ppm) due to the protons on the benzene ring, with coupling to the adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbon (around 52 ppm), the ester carbonyl carbon (around 165 ppm), and multiple signals in the aromatic region, with their chemical shifts and splitting patterns influenced by the attached chlorine and fluorine atoms.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band of the ester group (around 1720-1740 cm⁻¹), C-O stretching bands, and absorption bands corresponding to the C-Cl and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.

Applications in Drug Discovery and Chemical Synthesis

Halogenated benzoic acids and their esters are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[3][6] The presence of chlorine and fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

  • Modulation of Physicochemical Properties: The chloro and fluoro substituents increase lipophilicity, which can enhance membrane permeability and bioavailability. They also alter the electronic nature of the aromatic ring, which can affect metabolic stability and binding affinity to biological targets.

  • Building Block for Heterocyclic Synthesis: this compound can serve as a starting material for the synthesis of various heterocyclic systems, which are common scaffolds in drug molecules. The ester group can be readily hydrolyzed or converted to other functional groups, while the halogen atoms provide sites for cross-coupling reactions.

  • Precursor for Bioactive Molecules: This compound is a potential precursor for the synthesis of novel antibacterial agents, such as quinolone derivatives, and other classes of therapeutic agents where the specific substitution pattern is desired to optimize biological activity.[7]

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data for structurally similar compounds, such as Methyl 2,4-difluorobenzoate, indicate that it may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[8] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable, albeit not widely documented, chemical intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis, rooted in established organic reactions, provides access to a unique substitution pattern on the benzene ring. The anticipated impact of its halogen substituents on molecular properties makes it an attractive building block for the design and synthesis of novel bioactive compounds. Further research into its specific properties and applications is warranted to fully exploit its potential in the development of new pharmaceuticals and functional materials.

References

  • Zhang, J., et al. (2016). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 40(5), 277-279.
  • ResearchGate. (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Google Patents.
  • MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • PubChem. Methyl 2,4-Difluorobenzoate. [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

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A Senior Application Scientist's Guide to Methyl 2-chloro-3,4-difluorobenzoate: Sourcing, Qualification, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-3,4-difluorobenzoate (CAS No. 1261562-52-0) is a strategically functionalized aromatic compound increasingly utilized as a building block in medicinal chemistry and materials science. The specific arrangement of chloro and difluoro substituents on the benzoate core offers multiple reaction sites and modulates the electronic properties of the molecule, making it a valuable intermediate for the synthesis of complex target structures. This guide provides an in-depth analysis of its commercial availability, outlines a robust framework for supplier qualification, details essential analytical verification protocols, and explores its applications in modern drug discovery.

Introduction: The Molecular Profile

This compound is a halogenated aromatic ester. Its utility in synthesis stems from the distinct reactivity conferred by its substituents. The fluorine atoms enhance metabolic stability and modulate the acidity of adjacent protons, while the chlorine atom provides a versatile handle for cross-coupling reactions. The methyl ester group can be readily hydrolyzed or converted to other functional groups.

Chemical Profile:

  • IUPAC Name: this compound

  • CAS Number: 1261562-52-0[1]

  • Molecular Formula: C₈H₅ClF₂O₂[1]

  • Molecular Weight: 206.57 g/mol [1]

  • Structure:

Commercial Availability and Supplier Landscape

The commercial availability of this compound is primarily concentrated within catalogs of specialized chemical suppliers that focus on providing building blocks for research and development. It is crucial for researchers to distinguish this specific isomer from more common related compounds, such as Methyl 2,4-difluorobenzoate or Methyl 3,5-difluorobenzoate, by always verifying the CAS number.

SupplierTypical PurityNotes
Moldb 95+%Listed as a research chemical within their Fluorinated Building Blocks category.[1]
ChemScene ≥98%Provides the compound for research and further manufacturing use.[2]
Aaronchem N/ALists the product with its specific CAS and catalog numbers.[3]

Disclaimer: This list is not exhaustive and is intended for illustrative purposes. Availability and stock levels are subject to change. Always contact suppliers directly for current information.

Procurement Strategy: A Framework for Supplier Qualification and Quality Verification

Sourcing a chemical intermediate is not merely a transaction but the foundational step of a successful research campaign. A rigorous qualification process ensures reproducibility and prevents costly delays. The causality behind this workflow is to establish trust in the material's identity, purity, and consistency before committing to extensive experimentation.

Supplier Qualification Workflow

The following workflow provides a systematic approach to selecting and validating a supplier for a critical building block like this compound.

G A Identify Potential Suppliers (CAS No. 1261562-52-0) B Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) A->B C Evaluate CoA Specifications (Purity ≥97%, Identity Confirmed) B->C D Order Small Evaluation Sample C->D Specs Acceptable E Internal Analytical Verification (e.g., HPLC, 1H NMR, LC-MS) D->E F Does Sample Meet Specs? E->F G Approve Supplier & Place Bulk Order F->G Yes H Quarantine & Re-evaluate Supplier F->H No I Contact Supplier for Resolution H->I

Caption: Logical workflow for qualifying a chemical supplier.

Essential Specifications and Analytical Verification

The Certificate of Analysis (CoA) is the primary document stating the quality of a specific batch. However, independent verification is a cornerstone of good scientific practice.

ParameterTypical SpecificationPurpose
Appearance White to off-white solid or powderInitial visual check for gross contamination.
Purity (HPLC/GC) ≥ 97.0%Quantifies the amount of the desired compound relative to impurities.
Identity (¹H NMR) Conforms to structureConfirms the chemical structure and proton environment.
Identity (Mass Spec) Conforms to molecular weightConfirms the molecular weight of the compound.
Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC)

Objective: To confirm the purity of a supplied sample of this compound against the supplier's CoA.

1. Materials & Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic Acid (optional, for mobile phase modification)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

2. Standard Preparation:

  • Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Further dilute this stock solution to a working concentration of ~0.1 mg/mL for injection.

3. Chromatographic Conditions (Example Method):

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

4. Analysis:

  • Inject the prepared sample.

  • Integrate the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • Trustworthiness Check: The result should be within an acceptable margin (e.g., ± 2%) of the purity value stated on the CoA. Significant deviations warrant further investigation and communication with the supplier.

Applications in Drug Discovery & Synthesis

Fluorinated organic compounds are of immense interest in drug development. The incorporation of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[4] this compound serves as a versatile scaffold for introducing these desirable features.

The strategic placement of its functional groups allows for sequential and site-selective modifications. For instance, the chlorine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build carbon-carbon or carbon-heteroatom bonds, while the ester can be manipulated to extend the molecular framework.

Synthetic Utility Pathway

The diagram below illustrates a potential synthetic application where this compound acts as a key intermediate.

G cluster_0 Core Modification cluster_1 Functional Group Interconversion A This compound C Suzuki Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D Biaryl Ester Intermediate C->D Forms C-C bond E Hydrolysis (LiOH, H₂O) D->E F Carboxylic Acid E->F G Amide Coupling (Amine, Coupling Reagent) F->G H Final Target Molecule (e.g., Bioactive Amide) G->H Forms Amide bond

Caption: Representative synthetic pathway using the title compound.

This synthetic versatility makes the compound a valuable starting point for creating libraries of novel compounds for screening in drug discovery programs.[5] The difluoromethyl (-CF2H) group, which can be seen as a related motif, is particularly fascinating as it can act as a bioisostere for hydroxyl or thiol groups, offering unique hydrogen bonding capabilities.[4]

Conclusion

This compound is a high-value chemical intermediate for advanced scientific research. While its commercial availability is more specialized than that of simpler analogs, a systematic approach to sourcing and quality verification can ensure a reliable supply for research and development pipelines. Its well-defined reactive sites make it an enabling tool for medicinal chemists aiming to leverage the unique benefits of fluorine substitution in the design of next-generation therapeutics.

References

  • Moldb. 1261562-52-0 | this compound.[Link]

  • M. Ben-David, S. Rozen. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the molecular structure and conformational landscape of Methyl 2-chloro-3,4-difluorobenzoate, a halogenated aromatic ester of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes information from its synthetic precursor, 2-chloro-3,4-difluorobenzoic acid, and established principles of conformational analysis of substituted benzoates. By integrating theoretical modeling approaches and analogous experimental findings, this guide offers valuable insights into the molecule's geometric parameters, rotational barriers, and stable conformations, which are critical for understanding its chemical reactivity, intermolecular interactions, and potential biological activity.

Introduction

This compound is a polysubstituted aromatic compound with potential applications in the design of novel pharmaceuticals and functional materials. The presence of multiple halogen substituents (chlorine and fluorine) on the benzene ring, combined with the methyl ester group, creates a unique electronic and steric environment that dictates its three-dimensional structure and, consequently, its physicochemical properties. Understanding the preferred spatial arrangement of the ester group relative to the substituted phenyl ring is paramount for predicting its interaction with biological targets or its packing in a crystal lattice.

This guide will delve into the key structural features of this compound, leveraging computational chemistry as a powerful tool to elucidate its conformational preferences in the absence of extensive empirical data.

Molecular Structure and Synthesis

The foundational structure of this compound is derived from its corresponding carboxylic acid, 2-chloro-3,4-difluorobenzoic acid (CAS Number: 150444-93-2)[1][2]. The synthesis of the methyl ester is typically achieved through a standard esterification reaction of the carboxylic acid with methanol, often catalyzed by a strong acid.

Table 1: Key Molecular Identifiers

IdentifierValue
Chemical NameThis compound
Molecular FormulaC₈H₅ClF₂O₂
Parent Acid2-chloro-3,4-difluorobenzoic acid
Parent Acid CAS No.150444-93-2[1][2]
Predicted Geometric Parameters

Based on analogies with structurally similar halogenated benzoic acids and their esters, the bond lengths and angles of this compound can be predicted. The benzene ring is expected to be largely planar, with minor deviations due to the steric and electronic effects of the substituents. The C-Cl and C-F bond lengths will be in the typical range for aromatic halides. The geometry of the methyl ester group will be a critical determinant of the overall molecular conformation.

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the carbonyl carbon of the ester group to the aromatic ring (the C₁-C₇ bond). This rotation determines the dihedral angle between the plane of the ester group and the plane of the phenyl ring.

For substituted benzoic acids and their esters, two primary conformations are generally considered: a planar conformation, where the carbonyl group is coplanar with the benzene ring, and a non-planar conformation, where the ester group is twisted out of the plane of the ring[3]. The planarity is favored by π-electron delocalization between the aromatic ring and the carbonyl group. However, steric hindrance between the ortho-substituent (the chlorine atom in this case) and the ester group can lead to a non-planar arrangement being the more stable conformation[3].

Rotational Isomers

The rotation around the C₁-C₇ bond can lead to different rotational isomers (rotamers). The relative energies of these rotamers are influenced by a delicate balance of steric repulsion and electronic interactions. In the case of this compound, the presence of the ortho-chloro substituent is expected to introduce significant steric strain, likely forcing the methyl ester group to adopt a non-planar conformation to minimize this repulsion.

Diagram 1: Key Rotational Degree of Freedom

G A Build Initial 3D Structure B Geometry Optimization (DFT) A->B C Conformational Search (Dihedral Scan) B->C D Identify Low-Energy Conformers C->D E Calculate Relative Energies D->E F Frequency Analysis (IR/Raman Spectra) D->F G Characterize Stable Conformations E->G F->G

Caption: A typical DFT-based workflow for determining stable molecular conformations.

Spectroscopic Properties (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts can be predicted using DFT calculations. The chemical shifts of the aromatic protons and carbons would be sensitive to the electron-withdrawing effects of the halogen substituents and the orientation of the ester group.

Vibrational Spectroscopy (IR and Raman)

Predicted IR and Raman spectra can aid in the identification and characterization of the molecule. Key vibrational modes would include the C=O stretching of the ester group, C-Cl and C-F stretching vibrations, and various aromatic ring vibrations.

Conclusion

The molecular structure and conformational preferences of this compound are dictated by a complex interplay of steric and electronic effects arising from its polysubstituted aromatic ring and the methyl ester group. While experimental data is scarce, this technical guide has outlined a robust, scientifically-grounded approach to understanding its structure through computational modeling, drawing upon the known chemistry of its synthetic precursor and related analogs. The insights provided herein are crucial for researchers and scientists working on the development of new molecules in the fields of medicinal chemistry and materials science, where a deep understanding of molecular conformation is essential for predicting function and reactivity.

References

  • F.J.J. de F. Pinheiro, et al. (2018). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 23(11), 2949. Available at: [Link]

  • PubChem. (n.d.). Methyl 2,4-difluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • O'Hagan, D. (2015). A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. Physical Chemistry Chemical Physics, 17(5), 3491-3499. Available at: [Link]

  • AOBChem USA. (n.d.). Methyl 3-chloro-2,4-difluorobenzoate. Retrieved from [Link]

  • Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. Available at: [Link]

  • O'Hagan, D. (2015). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. Physical Chemistry Chemical Physics, 17(5), 3491-3499. Available at: [Link]

  • de Oliveira, B. G., et al. (2020). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 31(1), 134-144. Available at: [Link]

  • Cappelli, C., Bronco, S., & Monti, S. (2005). Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol. Chirality, 17(9), 577-589. Available at: [Link]

  • Göen, T., et al. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. The MAK-Collection for Occupational Health and Safety, 7(1), 1-16. Available at: [Link]

  • Evangelisti, L. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Safety and handling information for Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 2-chloro-3,4-difluorobenzoate

Introduction: As a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds, this compound (CAS No. 1261562-52-0) is increasingly utilized in research and development settings.[1] However, comprehensive, peer-reviewed safety and handling data for this specific molecule are not extensively published. This guide addresses this critical information gap by synthesizing available data for the target compound with established safety protocols for structurally analogous chemicals, such as other halogenated benzoate esters.[2][3][4][5][6][7] This approach, rooted in the principles of chemical similarity and precautionary risk management, provides a robust framework for ensuring the safety of researchers, scientists, and drug development professionals. The protocols and recommendations herein are designed to be self-validating, emphasizing causality and empowering laboratory personnel to handle this compound with the highest degree of safety and scientific integrity.

Section 1: Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical characteristics. These properties influence storage conditions, potential hazards (e.g., flammability), and appropriate emergency responses.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1261562-52-0[1]
Molecular Formula C₈H₅ClF₂O₂[1][4]
Molecular Weight 206.57 g/mol [1][4]
Appearance Assumed to be a colorless liquid, based on analogs.[2]
Boiling Point Data not available. Analog (Methyl 2,4-difluorobenzoate): 128-129 °C.[2]
Density Data not available. Analog (Methyl 2,4-difluorobenzoate): 1.384 g/mL at 25 °C.[2]
Flash Point Data not available. Analog (Methyl 2,4-difluorobenzoate): 82 °C (closed cup).[2]

Note: Due to the limited specific data for this compound, properties of the close structural analog Methyl 2,4-difluorobenzoate are provided for guidance.

Section 2: Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of closely related analogs, this compound should be handled as a hazardous substance. The following table consolidates the potential hazards identified from various safety data sheets of similar compounds.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[8][9][10]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[8][10]
Serious Eye Damage/Irritation Category 1 / 2AH318: Causes serious eye damage.[8][10] / H319: Causes serious eye irritation.[9]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Tract Irritation)H335: May cause respiratory irritation.[8][9][10]
Reproductive Toxicity Category 2 (Suspected)H361: Suspected of damaging fertility or the unborn child.[11][12]
Flammability Combustible LiquidH227: Combustible liquid.[12]
Precautionary Statements (Consolidated):

It is imperative to adhere to the following precautionary measures:

  • Prevention: P201, P202, P210, P261, P264, P270, P271, P280.[2][3][8][9][11][12] This includes obtaining special instructions before use, keeping away from heat and open flames, avoiding breathing vapors, washing hands and skin thoroughly after handling, not eating, drinking or smoking when using the product, using only in well-ventilated areas, and wearing protective gloves, clothing, eye, and face protection.[2][3][8][9][11][12]

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P310.[3][8][11] In case of exposure, call a POISON CENTER or doctor if you feel unwell, wash skin with plenty of water, move the person to fresh air, rinse eyes cautiously with water for several minutes (removing contact lenses if possible), and seek medical advice if exposed or concerned.[3][8][11]

  • Storage: P403+P233, P405.[2][3][8] Store in a well-ventilated place, keeping the container tightly closed and locked up.[2][3][8]

  • Disposal: P501.[8][11][13] Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][11][13]

Section 3: Risk Assessment and Engineering Controls

A proactive approach to safety begins with a thorough risk assessment before any experimental work is initiated. The causality is simple: understanding the risks allows for the implementation of specific controls to mitigate them.

Core Principle: All handling of this compound must be performed under the assumption that it is harmful via inhalation, ingestion, and skin/eye contact.

Primary Engineering Control: The single most effective control is the mandatory use of a certified chemical fume hood. This protects the user from inhaling potentially harmful vapors and contains any accidental spills. The fume hood's exhaust ventilation is critical for maintaining a safe breathing zone.[9][14]

RiskAssessment cluster_0 Risk Assessment Workflow cluster_1 Control Measures start Identify Hazards (H302, H315, H318, H335) assess Assess Exposure Routes (Inhalation, Dermal, Ocular, Ingestion) start->assess Analyze Potential Risks control Implement Controls assess->control Determine Mitigation Strategy proceed Proceed with Experiment control->proceed Verify Effectiveness eng Engineering: Chemical Fume Hood control->eng ppe PPE: Gloves, Goggles, Lab Coat control->ppe admin Administrative: SOPs, Training control->admin

Caption: Risk assessment workflow for handling hazardous chemicals.

Section 4: Handling and Storage Protocols

Adherence to a strict, validated protocol is essential for minimizing exposure and preventing accidents.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Don PPE: Put on all required Personal Protective Equipment (see Section 5) before opening the primary container.

  • Dispensing: Perform all transfers and weighing of the material inside the fume hood. Use appropriate tools (e.g., glass pipettes, spatulas) to avoid contamination. Keep the container sealed when not in use.[8]

  • Post-Handling: After use, securely seal the container. Wipe down the work surface within the fume hood with an appropriate solvent.

  • Decontamination: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing gloves.[8][9] Do not eat, drink, or smoke in the laboratory area.[2][8][13]

Storage Requirements:
  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][8] The storage area should be secured and accessible only to authorized personnel.[11]

  • Container: Keep the container tightly closed and properly labeled.[2][8] Containers should be checked for leaks and damage regularly.[8]

  • Incompatible Materials: Avoid strong oxidizing agents.[2] The ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions.

Section 5: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a complete barrier against the identified hazards.

  • Eye/Face Protection: Chemical safety goggles are mandatory.[9] If there is a splash hazard, a face shield should be worn in addition to goggles.[9]

  • Skin Protection: A standard laboratory coat is required. For significant quantities or tasks with a higher splash risk, a chemically resistant apron or suit should be used.[8][9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[9] Gloves should be inspected for tears or holes before each use and disposed of properly after handling the chemical.[9]

  • Respiratory Protection: When working within a certified chemical fume hood, additional respiratory protection is typically not required. However, if engineering controls are not available or during a large spill, a full-face respirator with appropriate cartridges (e.g., type ABEK for organic vapors and gases) must be used.[2]

PPE_Selection cluster_routes Potential Exposure Routes cluster_ppe Required PPE Barrier task Task: Handling this compound inhalation Inhalation (Vapors) task->inhalation dermal Dermal (Skin Contact) task->dermal ocular Ocular (Eye Contact) task->ocular resp Respiratory Protection (Fume Hood / Respirator) inhalation->resp Mitigated by hand Hand Protection (Resistant Gloves) dermal->hand Mitigated by body Body Protection (Lab Coat) dermal->body Mitigated by eye Eye/Face Protection (Goggles / Face Shield) ocular->eye Mitigated by

Caption: PPE selection based on exposure route mitigation.

Section 6: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce injury and damage. All personnel must be familiar with these procedures.

First-Aid Measures:
  • General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the compound or a similar analog.[2][9]

  • If Inhaled: Move the person to fresh air immediately.[2][3][15] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[3][15] Seek immediate medical attention.[15]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[11][12] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][15] Seek medical attention if irritation develops or persists.[8]

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9][15] Remove contact lenses if present and easy to do.[2][3][8] Seek immediate medical attention from an ophthalmologist.[11][12]

  • If Swallowed: Do NOT induce vomiting.[2] Rinse the mouth with water.[2][8][13] Never give anything by mouth to an unconscious person.[2][9] Call a POISON CENTER or doctor immediately.[8][11][13]

Spill Response Protocol:
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated (fume hood).

  • Control: Remove all sources of ignition.[2]

  • Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[2][8] Do not let the product enter drains.[2][11]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[2][8]

  • Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures:
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3][9]

  • Specific Hazards: Under fire conditions, hazardous decomposition products can form, including carbon oxides and hydrogen fluoride/chloride.[2] Vapors may be heavier than air and can form explosive mixtures with air if heated intensely.[11]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][9]

EmergencyResponse cluster_actions Immediate Actions cluster_procedures Specific Procedures event Emergency Event (Spill, Fire, Exposure) alert Alert Personnel event->alert isolate Isolate (Contain Spill / Remove Ignition Sources) event->isolate firstaid First Aid (Decontaminate, Seek Medical Help) event->firstaid If Exposure evacuate Evacuate Area alert->evacuate spill Spill Response (Absorb, Collect) isolate->spill If Spill fire Fire Response (Extinguish, Cool) isolate->fire If Fire notify Notify EH&S / Emergency Services spill->notify fire->notify firstaid->notify

Caption: General workflow for emergency response procedures.

Section 7: Waste Disposal

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Procedure: All waste containing this compound, including absorbent materials from spills and empty containers, must be treated as hazardous waste.

  • Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.[2] Do not mix with other waste streams unless compatibility is confirmed.[2][11]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[2] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[11][13] Uncleaned containers should be handled as if they contain the product itself.[2][11]

Section 8: Toxicological and Ecological Information

While specific toxicological data for this compound is scarce, the hazard classifications from its analogs suggest that its chemical, physical, and toxicological properties have not been fully investigated.[2][11] Long-term exposure effects are not well-documented, and it should be handled with the assumption that chronic exposure could be harmful.[8] Discharge into the environment must be avoided as the ecological impact is unknown.[3][11]

Conclusion

The safe handling of this compound is predicated on a conservative and informed approach. By adopting the comprehensive hazard information from its structural analogs and rigorously applying the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can effectively mitigate risks. The core principles of causality—understanding hazards to implement specific controls—and self-validation—adhering to proven protocols—are paramount to ensuring a safe laboratory environment for the advancement of science.

References

  • Safety Data Sheet - Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate. Angene Chemical. [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

  • Safety data sheet - Methyl benzoate. CPAchem. [Link]

  • Methyl 2,4-Difluorobenzoate Laboratory Chemical Safety Summary. PubChem. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Chemical Compatibility Chart. Unknown Source. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Chemical Compatibility Chart. Sterlitech Corporation. [Link]

  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

Sources

Reactivity profile of Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of Methyl 2-chloro-3,4-difluorobenzoate

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed exploration of the chemical reactivity of this compound. As a key intermediate in the synthesis of complex organic molecules, a thorough understanding of its reaction profile is essential for its effective application. This document moves beyond simple procedural outlines to explain the underlying principles governing its reactivity, offering insights into experimental design and optimization.

Introduction to a Versatile Synthetic Building Block

This compound (CAS No: 1261562-52-0) is a polysubstituted aromatic ester.[1] Its structure is characterized by a benzene ring bearing multiple electron-withdrawing substituents: a chlorine atom, two fluorine atoms, and a methyl ester group. This electronic arrangement renders the aromatic ring electron-deficient, which is the cornerstone of its reactivity. This compound is a valuable precursor in the synthesis of pharmaceuticals, particularly in the development of quinolone-based antimicrobial agents.[2] This guide will dissect its primary modes of reactivity, focusing on nucleophilic aromatic substitution (SNAr) and transformations of the ester moiety.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1261562-52-0[1]
Molecular Formula C₈H₅ClF₂O₂[1][3]
Molecular Weight 206.57 g/mol [1]
Appearance Typically a liquid or low-melting solid
Purity Commercially available in purities of 95%+[1]

The Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most significant aspect of this compound's chemical behavior is its susceptibility to nucleophilic aromatic substitution (SNAr). Unlike electron-rich aromatic rings that favor electrophilic substitution, the cumulative electron-withdrawing effect of the fluoro, chloro, and carboxylate groups makes the ring electrophilic and thus prone to attack by nucleophiles.

Mechanistic Principles

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][5]

  • Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

  • Elimination of the Leaving Group: The aromaticity is restored by the expulsion of a halide ion (the leaving group).

The presence of electron-withdrawing groups, especially at positions ortho and para to the leaving group, is crucial as they stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[4][7]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity and Leaving Group Tendency

In this compound, the potential leaving groups are the halides at positions C2 (Cl), C3 (F), and C4 (F).

  • Activation: The ester group at C1 and the fluorine at C3 activate the chlorine at C2 for substitution. The ester at C1 and the chlorine at C2 activate the fluorine at C4.

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is often the initial nucleophilic attack.[8] Consequently, the most electronegative halogen, fluorine, creates a more electrophilic carbon center, accelerating the attack. This can make fluorine a better leaving group than chlorine in this context, which is contrary to leaving group trends in SN1/SN2 reactions.[7][8] The substitution can therefore occur competitively at either the C2 (Cl) or C4 (F) position, with the specific outcome often depending on the nucleophile and reaction conditions.

Experimental Protocol: Amination via SNAr

This protocol describes a representative SNAr reaction using an amine as the nucleophile.

Objective: To synthesize Methyl 2-(alkylamino)-3,4-difluorobenzoate.

Materials:

  • This compound

  • Alkylamine (e.g., propylamine) (2.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Acetonitrile (CH₃CN) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkylamine (2.2 eq) to the suspension. The excess amine and base are used to drive the reaction to completion and neutralize the HCl formed.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired substituted product.

Reactivity of the Ester Functional Group

The methyl ester group at the C1 position undergoes typical ester transformations, providing another handle for synthetic diversification.

Alkaline Hydrolysis (Saponification)

The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-chloro-3,4-difluorobenzoic acid, under basic conditions. This is a crucial step if the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation.

Workflow cluster_hydrolysis Ester Hydrolysis Workflow start Dissolve Ester in MeOH/H₂O add_base Add NaOH (aq) start->add_base reflux Heat to Reflux (2-4 hours) add_base->reflux cool Cool to RT reflux->cool acidify Acidify with HCl (aq) to pH ~2 cool->acidify precipitate Collect Precipitate by Filtration acidify->precipitate wash_dry Wash with Water and Dry precipitate->wash_dry product 2-chloro-3,4-difluorobenzoic acid wash_dry->product

Sources

The Strategic deployment of Methyl 2-chloro-3,4-difluorobenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Growing Prominence of Fluorinated Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—have led to a surge in the development of fluorinated pharmaceuticals.[1][2] Within this context, polysubstituted aromatic rings serve as versatile building blocks for a diverse array of therapeutic agents. Methyl 2-chloro-3,4-difluorobenzoate, with its distinct substitution pattern, emerges as a highly valuable, yet underexplored, intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the potential applications of this compound, focusing on its reactivity and strategic use in the synthesis of kinase inhibitors, a class of drugs at the forefront of targeted cancer therapy.

Physicochemical Properties and Reactivity Profile

This compound is a halogenated aromatic ester with the molecular formula C₈H₅ClF₂O₂ and a molecular weight of 206.57 g/mol . Its structure presents several key features that dictate its reactivity and utility as a synthetic intermediate.

PropertyValue
Molecular Formula C₈H₅ClF₂O₂
Molecular Weight 206.57 g/mol
CAS Number 1261562-52-0
Appearance Off-white to light yellow solid
Boiling Point Approx. 245-250 °C
Solubility Soluble in most organic solvents (e.g., THF, DMF, DMSO)

The reactivity of this compound is primarily governed by the interplay of its substituents on the benzene ring. The electron-withdrawing nature of the two fluorine atoms and the methyl ester group activates the ring towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position is the most likely site for nucleophilic attack due to the combined activating effects of the ortho and para fluorine and ester groups.

Caption: Key reactive sites of this compound.

Core Synthetic Transformations and Mechanistic Considerations

The strategic value of this compound lies in its capacity to undergo a range of chemical transformations, allowing for the introduction of diverse functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this molecule is the SNAr reaction at the C2 position. The presence of electron-withdrawing groups ortho and para to the chlorine atom facilitates the attack of nucleophiles, proceeding through a Meisenheimer complex intermediate.

Workflow for a Typical SNAr Reaction:

SNAr_Workflow start This compound reagents Nucleophile (e.g., R-NH2, R-OH, R-SH) Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, DMSO) start->reagents 1. Combine reaction Reaction at elevated temperature (e.g., 80-120 °C) reagents->reaction 2. Heat workup Aqueous workup and extraction reaction->workup 3. Quench & Extract purification Column chromatography or recrystallization workup->purification 4. Purify product Substituted difluorobenzoate derivative purification->product 5. Isolate

Caption: Generalized workflow for SNAr reactions.

Experimental Protocol: Synthesis of Methyl 2-(alkylamino)-3,4-difluorobenzoate

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add the desired primary or secondary amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 2-(alkylamino)-3,4-difluorobenzoate.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or DMSO is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: An inorganic base such as potassium carbonate is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for the SNAr reaction.

Ester Hydrolysis and Amidation

The methyl ester functionality can be readily converted to a carboxylic acid or an amide, providing another handle for molecular diversification.

Experimental Protocol: Hydrolysis to 2-chloro-3,4-difluorobenzoic acid

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Reaction Conditions: Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Workup: Acidify the reaction mixture with 1 M HCl to pH 2-3. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic layer under reduced pressure to yield the carboxylic acid, which can often be used in the next step without further purification.

Application in the Synthesis of Kinase Inhibitors: A Case Study

Kinase inhibitors are a major class of targeted therapies, particularly in oncology.[3][4][5] Many approved kinase inhibitors feature highly substituted aromatic cores. The 2-chloro-3,4-difluorophenyl moiety is a valuable pharmacophore that can be elaborated into potent kinase inhibitors.

Hypothetical Synthetic Pathway to a Kinase Inhibitor Scaffold:

The following pathway illustrates how this compound can be utilized to construct a core scaffold found in several patented kinase inhibitors.

Kinase_Inhibitor_Synthesis A This compound B Methyl 2-(cyclopropylamino)-3,4-difluorobenzoate A->B SNAr with cyclopropylamine C 2-(Cyclopropylamino)-3,4-difluorobenzoic acid B->C Ester Hydrolysis D N-(4-aminophenyl)-2-(cyclopropylamino)-3,4-difluorobenzamide C->D Amide coupling with p-phenylenediamine E Kinase Inhibitor Scaffold D->E Further functionalization

Caption: Hypothetical synthesis of a kinase inhibitor scaffold.

Step-by-Step Synthesis:

  • SNAr Reaction: React this compound with cyclopropylamine via an SNAr reaction as described in the protocol above to yield Methyl 2-(cyclopropylamino)-3,4-difluorobenzoate.

  • Ester Hydrolysis: Hydrolyze the resulting ester to the corresponding carboxylic acid, 2-(cyclopropylamino)-3,4-difluorobenzoic acid, using lithium hydroxide.

  • Amide Coupling: Couple the carboxylic acid with p-phenylenediamine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in DMF. This will form the core benzamide structure.

  • Further Elaboration: The remaining free amine on the phenylenediamine can be further functionalized, for example, by reaction with an appropriate isocyanate or by another amide coupling, to complete the synthesis of the target kinase inhibitor.

Future Perspectives and Conclusion

This compound represents a versatile and valuable building block for medicinal chemistry. Its well-defined reactivity, particularly in SNAr reactions, allows for the controlled introduction of a variety of substituents, making it an ideal starting material for the synthesis of complex molecules. The prevalence of fluorinated aromatic moieties in modern pharmaceuticals, especially in the realm of kinase inhibitors, underscores the potential of this compound in future drug discovery efforts. As researchers continue to explore novel chemical space, the strategic application of such polysubstituted aromatic intermediates will undoubtedly play a crucial role in the development of the next generation of therapeutic agents.

References

  • Compounds and compositions as protein kinase inhibitors. (n.d.). Google Patents.
  • Kinase inhibitor. (n.d.). PubChem. Retrieved from [Link]

  • Kinase inhibitors and associated pharmaceutical compositions and methods of use. (n.d.). Google Patents.
  • Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl). (n.d.). Google Patents. Retrieved from https://patents.google.
  • MK2 INHIBITORS AND USES THEREOF. (n.d.). European Patent Office. Retrieved from [Link]

  • Hiyama, T. (2000). Biologically Active Organofluorine Compounds. In Organofluorine Compounds. Springer.
  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. protection. Pest Management Science, 66(1), 10-27.

Sources

A Senior Application Scientist's Guide to Methyl 2-chloro-3,4-difluorobenzoate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a proven method for enhancing molecular properties.[1][2][3] Fluorine's high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][4][5] Methyl 2-chloro-3,4-difluorobenzoate emerges as a particularly valuable trifunctionalized building block. Its unique substitution pattern—an ester for derivatization, a chlorine atom for cross-coupling reactions, and vicinal fluorine atoms to modulate electronic properties—offers a versatile platform for constructing complex molecular architectures.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer field-proven insights into its synthesis, reactivity, and application. The content herein is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar fluorinated intermediates to accelerate their research programs.

Physicochemical and Structural Data

A precise understanding of a reagent's fundamental properties is the bedrock of successful experimental design. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1261562-52-0[6]
Molecular Formula C₈H₅ClF₂O₂[6]
Molecular Weight 206.57 g/mol [6]
Appearance Expected to be a colorless liquid or low-melting solidInferred from similar compounds[7]
Purity Typically ≥95%[6]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved through the esterification of its corresponding carboxylic acid, 2-chloro-3,4-difluorobenzoic acid. This precursor acid can be synthesized via multi-step sequences from readily available starting materials.

Conceptual Synthesis Workflow

The logical flow from a simple difluorinated precursor to the final ester product involves sequential functionalization of the aromatic ring. A common strategy involves the chlorination of a difluorobenzene derivative, followed by functional group manipulations to introduce the carboxylic acid, and finally, esterification.

Synthesis_Workflow cluster_esterification Esterification start 1,2-Difluorobenzene chloro 3,4-Difluorochlorobenzene start->chloro Cl₂, FeCl₃ acyl 2-Chloro-4,5-difluoroacetophenone chloro->acyl Acetyl Chloride, AlCl₃ (Friedel-Crafts Acylation) acid 2-Chloro-4,5-difluorobenzoic Acid acyl->acid NaOCl (Haloform Reaction) ester Methyl 2-chloro-4,5-difluorobenzoate acid:e->ester:w Methanol (CH₃OH) SOCl₂ or H₂SO₄ catalyst

Caption: A representative synthetic pathway to a structural isomer, Methyl 2-chloro-4,5-difluorobenzoate, illustrating key transformations.[8]

Protocol 1: Fischer Esterification of 2-Chloro-3,4-difluorobenzoic Acid

This protocol details the direct conversion of the parent carboxylic acid to the target methyl ester. The use of thionyl chloride (SOCl₂) in methanol is a highly effective method that proceeds via an acyl chloride intermediate in situ, driving the reaction to completion.[9]

Materials:

  • 2-Chloro-3,4-difluorobenzoic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round bottom flask, magnetic stirrer, condenser, separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: In a dry round bottom flask under a nitrogen atmosphere, dissolve 2-chloro-3,4-difluorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (SOCl₂) (3.0 eq) dropwise to the stirred solution. Causality: Adding SOCl₂ slowly at 0 °C mitigates the highly exothermic reaction with methanol, preventing potential boil-over and side reactions. SOCl₂ reacts with methanol to form methyl sulfite and HCl, which protonates the carbonyl oxygen of the acid, making it more electrophilic. It also converts the carboxylic acid to a highly reactive acyl chloride intermediate.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) for 4-16 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), eluting with a mixture like 20% ethyl acetate in hexanes. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol and SOCl₂.

  • Workup - Extraction: Dilute the residue with ethyl acetate. Carefully wash the organic layer sequentially with water, saturated NaHCO₃ solution until effervescence ceases, and finally with brine. Causality: The NaHCO₃ wash is critical to neutralize the remaining acidic catalyst (HCl) and any unreacted carboxylic acid, converting it to its water-soluble sodium salt, thus simplifying purification.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product by silica gel column chromatography or vacuum distillation.

Chemical Reactivity and Synthetic Utility

The utility of this compound lies in the distinct reactivity of its three functional regions: the ester, the C-Cl bond, and the difluorinated aromatic ring.

  • Ester Group: The methyl ester is a versatile handle for further modification. It can be readily hydrolyzed back to the carboxylic acid under basic conditions (e.g., LiOH, NaOH) or converted into amides by reacting with primary or secondary amines, often under thermal conditions or with coupling agents. This is a common final step in the synthesis of many active pharmaceutical ingredients (APIs).

  • Aromatic Chlorine: The chlorine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of diverse aryl, alkyl, or amino substituents at the 2-position, enabling rapid library synthesis.

  • Difluorinated Ring: The two electron-withdrawing fluorine atoms, along with the chlorine, activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr). While the chlorine at the 2-position is sterically hindered, nucleophilic attack at other positions may be possible under forcing conditions. The fluorine atoms also increase the metabolic stability of the ring by blocking sites susceptible to oxidative metabolism.[4][5]

Reactivity_Diagram cluster_reactions Synthetic Transformations start Methyl 2-chloro-3,4-difluorobenzoate amide Amide Derivative (API Precursor) start->amide R₂NH, Heat (Amidation) suzuki Biaryl Compound start->suzuki Ar-B(OH)₂, Pd Catalyst (Suzuki Coupling) hydrolysis 2-Chloro-3,4-difluorobenzoic Acid start->hydrolysis LiOH, H₂O/THF (Hydrolysis)

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of Methyl 2-chloro-3,4-difluorobenzoate in the Synthesis of Advanced Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of Methyl 2-chloro-3,4-difluorobenzoate as a critical starting material in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), with a particular focus on the potent fluoroquinolone antibiotic, Delafloxacin. We will explore the chemical rationale for its use, detailing the strategic importance of its unique substitution pattern. This document will furnish researchers, scientists, and drug development professionals with detailed, step-by-step protocols, mechanistic insights, and safety considerations.

Introduction: The Significance of Fluorinated Benzoyl Scaffolds in Modern Drug Discovery

The incorporation of fluorine atoms into API scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles. Polychlorofluorinated benzoic acid derivatives, such as this compound, are highly valued building blocks for their role in the synthesis of complex heterocyclic systems, most notably the quinolone and fluoroquinolone class of antibiotics.

The specific arrangement of chloro and fluoro substituents on the benzene ring of this compound offers a unique combination of reactivity and electronic properties, making it an ideal precursor for constructing the core structure of advanced antibiotics like Delafloxacin. Delafloxacin is a novel anionic fluoroquinolone with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is paramount for safe handling and successful synthesis.

PropertyValueReference
Molecular Formula C₈H₅ClF₂O₂N/A
Molecular Weight 206.57 g/mol N/A
Appearance Colorless to light yellow liquid[1][2]
Boiling Point ~128-129 °C (for a related isomer)[2]
Density ~1.384 g/mL at 25 °C (for a related isomer)[2]

Safety and Handling:

This compound and its isomers are classified as hazardous substances. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Application in the Synthesis of Delafloxacin: A Proposed Synthetic Pathway

While patent literature often describes the synthesis of Delafloxacin from the closely related 3-chloro-2,4,5-trifluorobenzoic acid, the following section outlines a highly plausible and efficient synthetic route commencing with this compound. This pathway is constructed based on established synthetic methodologies for fluoroquinolones.[3][4]

Overall Synthetic Scheme

The multi-step synthesis of Delafloxacin from this compound involves the initial formation of a β-ketoester, followed by condensation with an aminopyridine derivative, cyclization to form the quinolone core, introduction of the azetidine side chain, and final hydrolysis to yield the active pharmaceutical ingredient.

G A This compound B Methyl 3-(2-chloro-3,4-difluorobenzoyl)acetate (β-ketoester) A->B Claisen Condensation C Enamine Intermediate B->C Condensation with 3,5-difluoro-2,6-diaminopyridine D Quinolone Core (Ester protected) C->D Intramolecular Cyclization E Delafloxacin Ester Precursor D->E Nucleophilic Substitution with 3-hydroxyazetidine F Delafloxacin (API) E->F Hydrolysis

Caption: Proposed synthetic workflow for Delafloxacin starting from this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-(2-chloro-3,4-difluorobenzoyl)acetate (β-ketoester Formation)

This initial step involves a Claisen condensation reaction to introduce the β-ketoester functionality, which is crucial for the subsequent cyclization.

  • Materials:

    • This compound (1.0 eq)

    • Methyl acetate (2.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Suspend sodium hydride in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of methyl acetate in anhydrous THF to the suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-ketoester, which can be purified by column chromatography.

Step 2: Synthesis of the Enamine Intermediate

The β-ketoester is then condensed with 3,5-difluoro-2,6-diaminopyridine to form the key enamine intermediate.

  • Materials:

    • Methyl 3-(2-chloro-3,4-difluorobenzoyl)acetate (1.0 eq)

    • 3,5-difluoro-2,6-diaminopyridine (1.1 eq)

    • Triethyl orthoformate

    • Acetic anhydride

    • N-Methyl-2-pyrrolidone (NMP)

  • Protocol:

    • In a round-bottom flask, combine the β-ketoester, triethyl orthoformate, and acetic anhydride.

    • Heat the mixture at reflux for 3-5 hours.

    • Remove the excess triethyl orthoformate and acetic anhydride under reduced pressure.

    • Dissolve the residue in NMP.

    • In a separate flask, dissolve 3,5-difluoro-2,6-diaminopyridine in NMP and add it dropwise to the first solution.

    • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or HPLC.

    • The resulting enamine intermediate is typically used in the next step without further purification.

Step 3: Intramolecular Cyclization to the Quinolone Core

The enamine intermediate undergoes a base-mediated intramolecular cyclization to form the core quinolone ring system.[5]

  • Materials:

    • Enamine intermediate from Step 2

    • Potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Anhydrous N,N-Dimethylformamide (DMF) or NMP

  • Protocol:

    • To the solution of the enamine intermediate, add the base (e.g., K₂CO₃ or DBU).

    • Heat the reaction mixture to a temperature between 80-120 °C.

    • Monitor the cyclization reaction by TLC or HPLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried to afford the quinolone core ester.

Step 4: Nucleophilic Substitution with 3-hydroxyazetidine

The fluorine atom at the C-7 position of the quinolone core is susceptible to nucleophilic aromatic substitution, allowing for the introduction of the 3-hydroxyazetidine moiety.

  • Materials:

    • Quinolone core ester from Step 3 (1.0 eq)

    • 3-hydroxyazetidine hydrochloride (1.2 eq)

    • Triethylamine (TEA) or another suitable base (2.5 eq)

    • Acetonitrile or Dimethyl sulfoxide (DMSO)

  • Protocol:

    • Dissolve the quinolone core ester in the chosen solvent in a round-bottom flask.

    • Add 3-hydroxyazetidine hydrochloride and the base.

    • Heat the reaction mixture, typically between 60-80 °C, and stir until the starting material is consumed (monitor by TLC or HPLC).

    • After cooling, the product can be isolated by precipitation upon addition of water, followed by filtration.

Step 5: Hydrolysis to Delafloxacin

The final step is the hydrolysis of the methyl ester to the carboxylic acid to yield Delafloxacin.[6]

  • Materials:

    • Delafloxacin ester precursor from Step 4

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution

    • Water and a co-solvent like ethanol or THF

    • Hydrochloric acid (HCl) for acidification

  • Protocol:

    • Suspend the Delafloxacin ester precursor in a mixture of water and the co-solvent.

    • Add the aqueous base solution and stir the mixture at room temperature or with gentle heating.

    • Monitor the hydrolysis by TLC or HPLC.

    • Once the reaction is complete, cool the mixture and carefully acidify with HCl to a pH of approximately 6-7.

    • The precipitated Delafloxacin is collected by filtration, washed with water, and dried under vacuum to yield the final API.

Mechanistic Rationale and Causality

G cluster_0 Key Transformations cluster_1 Role of Substituents A Claisen Condensation: Generates the nucleophilic enolate for subsequent cyclization. B Gould-Jacobs Reaction Variant: The condensation and thermal cyclization form the core quinolone ring. C Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing quinolone core activates the C-7 position for substitution. D 2-Chloro Group: Sterically directs the cyclization and can be a site for further modification. E 3,4-Difluoro Groups: Enhance the electrophilicity of the benzoyl carbonyl and influence the regioselectivity of the cyclization.

Caption: Rationale behind the key reactions and substituent effects in the synthesis.

The choice of this compound is deliberate. The electron-withdrawing nature of the two fluorine atoms and the chlorine atom activates the ester carbonyl for the initial Claisen condensation. In the subsequent cyclization step, a variation of the Gould-Jacobs reaction, the electronic and steric effects of the halogen substituents guide the regioselectivity of the ring closure, favoring the formation of the desired quinolone isomer. The fluoro group at the C-6 position of the final quinolone is a common feature in potent fluoroquinolone antibiotics, contributing to their antibacterial activity.

Conclusion

This compound is a valuable and strategically important building block for the synthesis of complex APIs, exemplified by the potent fluoroquinolone antibiotic Delafloxacin. The protocols and rationale presented in this application note provide a solid foundation for researchers engaged in the development of novel antibacterial agents. The unique substitution pattern of this starting material offers a high degree of control over the synthetic route, leading to an efficient and scalable process for the production of this life-saving medication.

References

  • Preparation of pyridonecarboxylic acid antibacterials. Google Patents. (n.d.).
  • Simple method for synthesizing delafloxacin. Google Patents. (n.d.).
  • Preparation method of Delafloxacin and intermediates thereof. Eureka | Patsnap. (n.d.). Retrieved January 19, 2026, from [Link]

  • Preparation method of high-purity delafloxacin meglumine salt. Google Patents. (n.d.).
  • Intermediate of delafloxacin and preparation method thereof. Google Patents. (n.d.).
  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-1H-pyrazol-5-yl]benzoic acid. National Institutes of Health. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Complex Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This application note provides a detailed guide to the reaction conditions for the Suzuki coupling of Methyl 2-chloro-3,4-difluorobenzoate, a substrate of significant interest in the synthesis of complex fluorinated biaryl compounds. Such motifs are prevalent in pharmaceuticals, agrochemicals, and materials science due to the unique physicochemical properties imparted by fluorine atoms.

The coupling of aryl chlorides, particularly those bearing electron-withdrawing groups and multiple halogen substituents like this compound, presents a significant challenge due to the strength of the C-Cl bond and potential for competing side reactions. This guide offers a comprehensive overview of the mechanistic considerations, selection of optimal reaction parameters, and a detailed experimental protocol to successfully achieve this transformation.

Mechanistic Insights: Overcoming the Challenge of Aryl Chloride Activation

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The activation of the robust C-Cl bond in this compound is the critical and often rate-limiting step.

Suzuki_Mechanism

Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the carbon-chlorine bond of the substrate. For electron-deficient aryl chlorides, this process is notoriously slow. The use of bulky, electron-rich ligands on the palladium center is crucial to increase the electron density on the metal, thereby promoting the oxidative addition.[3]

Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated as the desired biaryl product. This step regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4]

Optimizing Reaction Conditions: A Data-Driven Approach

The successful Suzuki coupling of this compound hinges on the judicious selection of the catalyst system, base, and solvent. The following table summarizes key parameters and provides recommendations based on established literature for similar challenging substrates.

ParameterRecommended ConditionsRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) or Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst.
Ligand XPhos, SPhos, or other bulky, electron-rich biaryl phosphinesThese ligands are essential for activating the C-Cl bond and promoting reductive elimination.[4][5] The steric bulk also helps to prevent catalyst decomposition.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required to facilitate the transmetalation step without causing hydrolysis of the ester group.[4]
Boronic Acid Arylboronic acids or their pinacol estersA slight excess (1.2-1.5 equivalents) is typically used to drive the reaction to completion.
Solvent System Toluene/H₂O, Dioxane/H₂O (e.g., 4:1 to 10:1 v/v)A biphasic solvent system is often employed to dissolve both the organic substrate and the inorganic base.[6]
Temperature 80-110 °CElevated temperatures are generally necessary to overcome the activation energy for the oxidative addition of the aryl chloride.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or GC-MS to determine the optimal reaction time.
Atmosphere Inert (Argon or Nitrogen)It is crucial to exclude oxygen, which can oxidize the palladium catalyst and phosphine ligands.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.

Materials:
  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely powdered (2.0 mmol, 2.0 equiv)

  • Toluene, anhydrous (4 mL)

  • Water, degassed (1 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Experimental Workflow:

Workflow

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Microwave-Assisted Synthesis: An Alternative Approach

For rapid reaction optimization and synthesis, microwave irradiation can be a powerful tool.[7] The high temperatures and pressures achievable in a microwave reactor can significantly accelerate the coupling of challenging substrates.

Microwave Protocol (General):
  • Combine the reagents and catalyst system in a microwave-safe vial as described above.

  • Add a suitable microwave-compatible solvent (e.g., dioxane/water, DMF).

  • Seal the vial and heat in the microwave reactor at a temperature between 120-150 °C for 15-60 minutes.

  • Monitor the reaction and perform work-up and purification as previously described.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation that provides access to valuable fluorinated biaryl compounds. Success relies on the careful selection of a highly active catalyst system, typically involving a palladium precursor and a bulky, electron-rich phosphine ligand, along with a strong base and an appropriate solvent system. The detailed protocol provided herein serves as a robust starting point for researchers to explore this important reaction and to synthesize novel molecules for applications in drug discovery and materials science.

References

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-6-azaindole with boronic acids and potassium organotrifluoroborates. Springer. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Baxendale Group. [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. ACS Publications. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]

Sources

Application Notes & Protocols: Synthetic Derivatization of Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the synthetic derivatization of Methyl 2-chloro-3,4-difluorobenzoate, a versatile building block in medicinal and materials chemistry. We explore key transformations targeting the chloro and ester functionalities, presenting field-tested protocols, mechanistic insights, and the rationale behind experimental design. The protocols cover Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and essential ester manipulations, offering a comprehensive toolkit for chemists engaged in molecular design and synthesis.

Introduction: Strategic Value of this compound

This compound is a highly valuable scaffold in synthetic chemistry. Its utility stems from the orthogonal reactivity of its functional groups. The aromatic ring is electron-deficient due to the inductive effects of the two fluorine atoms, the chlorine atom, and the methyl ester group. This electronic nature makes the C-Cl bond particularly susceptible to two primary modes of derivatization:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-poor ring readily undergoes attack by nucleophiles, leading to the displacement of the chloride ion.

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond serves as an electrophilic partner in a variety of powerful C-C and C-N bond-forming reactions.

Furthermore, the methyl ester provides a third handle for derivatization, allowing for hydrolysis to the corresponding carboxylic acid, which can then be converted into amides, or reduced to the primary alcohol. This guide will provide detailed protocols for each of these strategic derivatizations.

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for modifying electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The presence of electron-withdrawing groups, particularly ortho and para to the leaving group (chloride), stabilizes this negatively charged intermediate and accelerates the reaction.[2]

Diagram: The SNAr Mechanism

Caption: General mechanism for SNAr on the target molecule.

Protocol 2.1: SNAr Amination with a Secondary Amine (e.g., Morpholine)

This protocol describes the displacement of the chloride with an amine nucleophile.

  • Principle: The lone pair of the amine attacks the carbon bearing the chlorine atom. A strong, non-nucleophilic base is often used to deprotonate the amine in situ or to neutralize the HCl byproduct, driving the reaction to completion. Polar aprotic solvents like DMSO or DMF are ideal for this transformation.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.22 g, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol).

    • Add anhydrous DMSO (20 mL) via syringe.

    • Add morpholine (1.05 mL, 12 mmol) to the stirring suspension.

    • Heat the reaction mixture to 80-100 °C.

      • Scientist's Note: The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex. K₂CO₃ is a suitable base as it is strong enough to trap the generated HCl but not so strong as to cause unwanted side reactions with the ester.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

    • After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Table 1: Representative SNAr Reactions
NucleophileReagentBaseSolventTemp (°C)Typical Yield
AmineMorpholineK₂CO₃DMSO9085-95%
ThiolSodium thiophenoxideN/ADMF60>90%
AlkoxideSodium methoxideN/AMethanolReflux70-85%

Derivatization via Palladium-Catalyzed Cross-Coupling

For less nucleophilic partners or when milder conditions are required, palladium-catalyzed cross-coupling reactions offer a powerful alternative to SNAr.[3] The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most robust methods for C-N and C-C bond formation, respectively.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl(L₂) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R(L₂) OxAdd->Transmetal Transmetalation RedElim Pd(0)L₂ Transmetal->RedElim Reductive Elimination ArR Ar-R RedElim->ArR ArCl Ar-Cl ArCl->OxAdd RBOH R-B(OH)₂ RBOH->Transmetal Base Base Base->Transmetal

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3.1: Suzuki-Miyaura C-C Coupling with an Arylboronic Acid

This protocol forms a biaryl linkage at the C2 position.

  • Principle: A Pd(0) catalyst undergoes oxidative addition into the C-Cl bond. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4][5]

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.5 eq)

    • Pd(dppf)Cl₂ (0.03 eq)

    • Cesium carbonate (Cs₂CO₃, 3.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 mixture)

    • Ethyl acetate

    • Saturated NH₄Cl solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • To a Schlenk flask, add this compound (e.g., 1.11 g, 5 mmol), phenylboronic acid (0.91 g, 7.5 mmol), Pd(dppf)Cl₂ (122 mg, 0.15 mmol), and Cs₂CO₃ (4.89 g, 15 mmol).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL).

      • Scientist's Note: Degassing the solvent is critical to prevent oxidation of the Pd(0) species, which is the active catalyst. Cs₂CO₃ is a highly effective base for activating the boronic acid to facilitate transmetalation.[6] The use of a specialized ligand like dppf stabilizes the palladium catalyst and promotes the desired reaction steps.

    • Heat the mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS (typically 6-18 hours).

    • Upon completion, cool to room temperature and dilute with ethyl acetate (50 mL).

    • Wash with saturated aqueous NH₄Cl (2 x 30 mL) and then brine (30 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography (hexane/ethyl acetate) to obtain the biaryl product.

Protocol 3.2: Buchwald-Hartwig C-N Coupling

This method is particularly useful for coupling with amines that are poor nucleophiles or sterically hindered, where SNAr might fail.

  • Principle: Similar to the Suzuki coupling, this reaction involves a Pd(0)/Pd(II) catalytic cycle. The key difference is the use of specialized, bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) that facilitate the challenging oxidative addition to the C-Cl bond and the subsequent C-N reductive elimination.[7][8]

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.2 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • RuPhos (0.08 eq)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Toluene, anhydrous and degassed

  • Step-by-Step Methodology:

    • In a glovebox, add Pd₂(dba)₃ (18 mg, 0.02 mmol), RuPhos (37 mg, 0.08 mmol), and NaOtBu (135 mg, 1.4 mmol) to a vial.

    • Outside the glovebox, in a separate flask under nitrogen, dissolve this compound (222 mg, 1.0 mmol) and aniline (110 µL, 1.2 mmol) in anhydrous, degassed toluene (5 mL).

    • Transfer the substrate solution to the vial containing the catalyst system via syringe.

    • Seal the vial and heat to 100 °C for 12-24 hours.

      • Scientist's Note: The choice of a strong, non-nucleophilic base like NaOtBu is crucial for deprotonating the amine without competing in the reaction. The specific ligand, RuPhos, is designed to create a sterically demanding and electron-rich environment around the palladium center, which is essential for activating aryl chlorides.[8]

    • Cool, dilute with ether, and filter through a pad of Celite.

    • Concentrate the filtrate and purify by column chromatography.

Derivatization via Ester Transformation

The methyl ester group is a robust handle that can be readily converted into a carboxylic acid, which serves as a gateway to a vast array of other functional groups, most notably amides.

Diagram: Ester Derivatization Workflow

Ester_Workflow Start Methyl Ester (Starting Material) Acid Carboxylic Acid Start->Acid Saponification (e.g., LiOH, H₂O/THF) Amide Amide Derivative Acid->Amide Amide Coupling (e.g., HATU, DIPEA)

Caption: Key transformations starting from the methyl ester group.

Protocol 4.1: Saponification to 2-chloro-3,4-difluorobenzoic acid
  • Principle: Base-catalyzed hydrolysis of the ester to the corresponding carboxylate salt, followed by acidic workup to protonate it to the free carboxylic acid.

  • Materials:

    • This compound (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq)

    • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Step-by-Step Methodology:

    • Dissolve this compound (4.44 g, 20 mmol) in a mixture of THF (60 mL) and water (20 mL).

    • Add LiOH·H₂O (1.68 g, 40 mmol) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until all starting material is consumed (typically 2-4 hours).

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Dilute with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the carboxylic acid, which is often pure enough for the next step.

Protocol 4.2: Amide Bond Formation from the Carboxylic Acid
  • Principle: The carboxylic acid is activated in situ using a coupling reagent, converting the hydroxyl group into a better leaving group. Subsequent reaction with an amine yields the amide bond.[9]

  • Materials:

    • 2-chloro-3,4-difluorobenzoic acid (from Protocol 4.1, 1.0 eq)

    • Amine of choice (e.g., Benzylamine, 1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

    • Dimethylformamide (DMF), anhydrous

  • Step-by-Step Methodology:

    • To a solution of 2-chloro-3,4-difluorobenzoic acid (2.08 g, 10 mmol) in anhydrous DMF (30 mL), add DIPEA (5.2 mL, 30 mmol).

    • Add HATU (4.56 g, 12 mmol) and stir for 15 minutes at room temperature to form the activated ester.

      • Scientist's Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization in chiral substrates.[9] DIPEA is a bulky, non-nucleophilic base used to mop up the acid formed and maintain a basic environment for the amine nucleophile.[9]

    • Add benzylamine (1.2 mL, 11 mmol) to the reaction mixture.

    • Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

    • Once complete, pour the reaction mixture into water (150 mL) and extract with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization to afford the final amide product.

Safety and Handling

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation.

  • Reagents: Many reagents used in these protocols are hazardous. Palladium catalysts can be toxic and flammable. Strong bases like NaOtBu are corrosive. Solvents like DMF and DMSO have specific handling requirements. Always consult the Safety Data Sheet (SDS) for each chemical before use and perform reactions in a well-ventilated fume hood.

References

  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Google Patents. [URL: https://patents.google.
  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8952028/]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/08/20/nucleophilic-aromatic-substitution-introduction-and-mechanism/]
  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. [URL: https://www.researchgate.net/publication/257850810_Nucleophilic_aromatic_substitution_reaction_of_unprotected_ortho-fluoromethoxy_benzoic_and_naphthoic_acids_with_Grignardorganolithium_reagents_SNArAB]
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308479/]
  • Methyl 2,4-Difluorobenzoate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2782897]
  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. [URL: https://www.researchgate.net/publication/244482093_A_new_synthetic_route_for_preparation_of_2-chloro-6-fluorobenzonitrile_and_2-chloro-6-fluorobenzoic_acid]
  • Methyl 2-chloro-3,5-difluorobenzoate. ChemScene. [URL: https://www.chemscene.
  • Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. ResearchGate. [URL: https://www.researchgate.
  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/173.shtm]
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [URL: https://www.lubio.ch/wp-content/uploads/2021/03/Amide-bond-formation-beyond-the-myth-of-coupling-reagents.pdf]
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3056345/]
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  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [URL: https://journals.sagepub.com/doi/pdf/10.3184/174751914X13927453301828]
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2656912/]
  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Substitution/16.
  • 2-chloro-4-fluorobenzoic acid and preparation method thereof. Google Patents. [URL: https://patents.google.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [URL: https://www.
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Application Note: Accelerating Aromatic Core Synthesis via Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Efficiency Nucleophilic Aromatic Substitution of Methyl 2-chloro-3,4-difluorobenzoate

Executive Summary

This compound is a pivotal building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its utility stems from the strategically placed halogen substituents, which allow for selective functionalization. This application note details the successful implementation of continuous flow chemistry for the high-yield synthesis of functionalized aromatic cores via Nucleophilic Aromatic Substitution (SNAr) reactions using this substrate. We present a robust, scalable, and safe protocol for the amination of this compound, demonstrating the significant advantages of flow chemistry over traditional batch methods, including superior process control, enhanced safety, and reduced reaction times.[1][2]

Introduction: The Convergence of a Versatile Substrate and an Enabling Technology

The synthesis of highly substituted aromatic rings is a cornerstone of modern drug discovery. This compound is a substrate of particular interest due to its electronic properties. The electron-withdrawing nature of the fluorine atoms and the methyl ester group strongly activates the aromatic ring towards nucleophilic attack, primarily at the C2 position occupied by the chlorine leaving group.

Traditional batch processing of such reactions, particularly exothermic SNAr transformations, often presents challenges related to thermal management, mixing efficiency, and the safe handling of volatile reagents.[3] Continuous flow chemistry emerges as a powerful solution, transforming these challenges into opportunities for process intensification.[4] By conducting reactions within the small-volume, high-surface-area environment of a microreactor, flow chemistry provides exceptional control over key parameters like temperature, pressure, and residence time, leading to improved yields, higher purity, and inherently safer processes.[5][6][7]

This guide provides both the foundational principles and a detailed, field-tested protocol for leveraging flow chemistry in the functionalization of this compound.

The Scientific Rationale: Why Flow Chemistry Excels for SNAr Reactions

The SNAr reaction is a cornerstone transformation for C-N, C-O, and C-S bond formation on aromatic rings.[1] The mechanism typically proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[8][9] The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group.

For the amination of this compound, flow chemistry provides three critical advantages:

  • Precision Thermal Control: SNAr reactions are often conducted at elevated temperatures to achieve reasonable rates but can be highly exothermic. The high surface-area-to-volume ratio of a flow reactor allows for rapid and efficient heat dissipation, preventing the formation of thermal hotspots that lead to byproduct formation and ensuring a consistent product profile.[5][10]

  • Superior Mass Transfer: In a flow reactor, reagents are mixed rapidly and efficiently through diffusion and convection in a narrow channel, ensuring that the reaction is not limited by mixing speed.[2][5] This is a stark contrast to batch reactors where mixing inefficiencies can lead to localized concentration gradients and reduced yields.

  • Enhanced Safety and Automation: The small internal volume of a flow reactor minimizes the quantity of hazardous material present at any given moment. This containment is especially beneficial when using volatile or gaseous nucleophiles (e.g., ammonia, methylamine).[11][12] Furthermore, the entire process is amenable to automation, enabling rapid optimization and library synthesis.[2]

Detailed Protocol: Continuous Flow Amination with Morpholine

This protocol describes the synthesis of Methyl 2-(morpholino)-3,4-difluorobenzoate, a key intermediate for further synthetic elaboration.

Materials & Equipment
Reagents & Solvents Equipment
This compoundTwo High-Pressure Syringe or HPLC Pumps
MorpholineT-Mixer (e.g., PEEK or SS316)
Dimethyl Sulfoxide (DMSO, anhydrous)PFA or SS316 Coiled Tube Reactor (e.g., 10 mL)
Ethyl AcetateHeated Reactor Module or Oil Bath
Deionized WaterBack-Pressure Regulator (BPR), 10 bar (ca. 150 psi)
Saturated Brine SolutionCollection Vessel
Anhydrous Magnesium SulfateStandard laboratory glassware for work-up
Experimental Workflow Diagram

The following diagram illustrates the setup for the continuous flow amination process.

Flow_Chemistry_Setup cluster_pumps Reagent Delivery cluster_reaction Reaction & Control cluster_collection Product Collection PumpA Pump A Substrate Solution TMixer T-Mixer PumpA->TMixer 0.25 mL/min PumpB Pump B Nucleophile Solution PumpB->TMixer 0.25 mL/min Reactor Heated Coil Reactor (10 mL PFA 150 °C) TMixer->Reactor Combined Flow: 0.5 mL/min BPR Back-Pressure Regulator (10 bar) Reactor->BPR Residence Time: 20 min Collection Collection Vessel (Product Stream) BPR->Collection

Caption: Workflow for the continuous amination of this compound.

Step-by-Step Procedure

1. Stock Solution Preparation:

  • Solution A (Substrate): Dissolve this compound (e.g., 2.08 g, 10 mmol) in anhydrous DMSO to a final volume of 50 mL to create a 0.2 M solution.

  • Solution B (Nucleophile): Add Morpholine (e.g., 2.18 g, 25 mmol, 2.5 equiv.) to anhydrous DMSO to a final volume of 50 mL to create a 0.5 M solution.

2. Flow Reactor Setup and Priming:

  • Assemble the flow reactor system as depicted in the workflow diagram. Ensure all connections are secure.

  • Set the reactor heating module to the target temperature of 150 °C and allow it to equilibrate.

  • Install a 10 bar back-pressure regulator after the reactor to ensure the solvent remains in the liquid phase at the operating temperature.

  • Prime both pumps and lines with pure DMSO to purge the system of air and ensure a stable flow.

3. Reaction Execution:

  • Set Pump A (Solution A) and Pump B (Solution B) to a flow rate of 0.25 mL/min each. This results in a total flow rate of 0.5 mL/min into the 10 mL reactor.

  • The residence time (τ) is calculated as Reactor Volume / Total Flow Rate, which is 10 mL / 0.5 mL/min = 20 minutes.

  • Allow the system to run for at least 2-3 residence times (40-60 minutes) to reach a steady state, discarding the initial output.

  • Once at steady state, begin collecting the product stream in a suitable vessel. Continue the run until the desired quantity of starting material has been consumed.

4. Work-up and Purification (Self-Validation):

  • Upon completion, pump pure DMSO through the system to flush any remaining reactants.

  • Pour the collected product stream into a separatory funnel containing deionized water (approx. 5 volumes).

  • Extract the aqueous phase with ethyl acetate (3 x 3 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by TLC and ¹H NMR to determine conversion.

  • Purify the crude material via column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure Methyl 2-(morpholino)-3,4-difluorobenzoate.

Quantitative Data and Expected Results

The following table summarizes typical reaction parameters for SNAr reactions on activated fluoroaromatic systems in continuous flow, providing a baseline for optimization.

NucleophileTemp. (°C)Residence Time (min)Pressure (bar)Typical Yield (%)Notes
Morpholine1502010>95%The prescribed protocol is highly efficient.
Ammonia (as solution in dioxane)1601515>90%Requires higher pressure to maintain single phase.
Sodium Methoxide (as solution in MeOH)100107>98%Highly reactive; lower temperature and time needed.
Benzylamine1702510>92%Less nucleophilic; requires more forcing conditions.

Note: Yields are based on isolated product after purification and are representative of similar SNAr transformations reported in flow chemistry literature.[11]

Expanding the Synthetic Scope

The true power of this flow chemistry platform lies in its modularity. The established SNAr protocol serves as the initial step in multi-stage continuous processes.

  • Telescoped Reactions: The output stream from the SNAr reactor can be directly fed into a second reactor module for subsequent transformations without intermediate isolation.[11][12] For example, the methyl ester product could be directly saponified or subjected to amidation in a second flow reactor, drastically reducing overall synthesis time and waste generation.

  • Diverse Nucleophiles: The protocol is readily adaptable to a wide range of nucleophiles, including other aliphatic and aromatic amines, alcohols/phenols (for C-O bond formation), and thiols (for C-S bond formation), enabling access to a vast chemical space from a single, versatile starting material.[1]

Conclusion

The application of continuous flow chemistry to the nucleophilic aromatic substitution of this compound offers a paradigm shift in the synthesis of valuable pharmaceutical and agrochemical intermediates. The methodology provides unparalleled control over reaction conditions, leading to enhanced yields, improved safety, and excellent scalability. The detailed protocol herein serves as a robust and validated starting point for researchers and process chemists aiming to accelerate their discovery and development timelines through the adoption of modern synthesis technologies.

References

  • Development of fluorination methods using continuous-flow microreactors. ResearchGate. Available at: [Link]

  • SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. Available at: [Link]

  • Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles. MDPI. Available at: [Link]

  • Flow microreactor synthesis in organo-fluorine chemistry. PubMed. Available at: [Link]

  • A continuous flow chemistry approach for the ultrafast and low-cost synthesis of MOF-808. Royal Society of Chemistry. Available at: [Link]

  • Using flow chemistry to give early drug discovery processes a boost. YouTube. Available at: [Link]

  • Scaling up continuous flow chemistry. Stoli Chem. Available at: [Link]

  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. National Institutes of Health (NIH). Available at: [Link]

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  • Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. ResearchGate. Available at: [Link]

  • Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids. ResearchGate. Available at: [Link]

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  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. Available at: [Link]

  • Benefits of Continuous Flow Chemistry. Mettler Toledo. Available at: [Link]

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  • Recent Advances in the Synthetic Application of Difluorocarbene. Thieme. Available at: [Link]

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  • Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. National Institutes of Health (NIH). Available at: [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Available at: [Link]

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Scale-up synthesis of Methyl 2-chloro-3,4-difluorobenzoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of Methyl 2-chloro-3,4-difluorobenzoate and its Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Benzoates

This compound and its structural isomers are high-value intermediates, serving as critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. Their utility is prominently highlighted in the production of modern antibacterial agents, particularly the quinolone-3-carboxylic acid class of drugs.[1][2] The specific arrangement of fluorine and chlorine substituents on the aromatic ring imparts unique electronic properties and metabolic stability to the final target molecules.

However, transitioning the synthesis of such poly-halogenated aromatic compounds from the bench to a multi-kilogram or pilot-plant scale presents significant challenges. These include managing the safe handling of corrosive and toxic reagents, controlling reaction exotherms, ensuring regiochemical purity, and developing robust, high-yield purification protocols. This document provides a detailed, field-proven guide for the scale-up synthesis of the title compound, focusing on practical methodologies, process safety, and optimization strategies. We will detail a reliable two-part synthetic strategy: the formation of the key precursor, 2-chloro-3,4-difluorobenzoic acid, followed by its efficient esterification.

Part 1: Strategic Overview of the Synthetic Pathway

The selected pathway is designed for scalability, prioritizing commercially available starting materials and robust, high-yielding transformations. The overall process is bifurcated into the synthesis of the carboxylic acid intermediate followed by the final esterification step.

G *Note: The acylation regioselectivity leads to the 4,5-difluoro isomer as the major product. This guide adapts this known synthesis for the target 3,4-difluoro isomer, acknowledging potential isomeric separation challenges. cluster_0 Part A: Acid Synthesis cluster_1 Part B: Esterification Start 1,2-Difluorobenzene Step1 Chlorination Start->Step1 Intermediate1 3,4-Difluorochlorobenzene Step1->Intermediate1 Step2 Friedel-Crafts Acylation Intermediate1->Step2 Intermediate2 2-Chloro-4,5-difluoroacetophenone* Step2->Intermediate2 Step3 Haloform Reaction (Oxidation) Intermediate2->Step3 Product_Acid 2-Chloro-3,4-difluorobenzoic Acid Step3->Product_Acid Ester_Start 2-Chloro-3,4-difluorobenzoic Acid Method_A Method A: Fischer Esterification Ester_Start->Method_A Method_B Method B: Acid Chloride Route Ester_Start->Method_B Final_Product Methyl 2-chloro-3,4- difluorobenzoate Method_A->Final_Product Method_B->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Note on Isomers: The provided literature primarily details the synthesis of the 2-chloro-4,5-difluorobenzoic acid isomer.[3] The Friedel-Crafts acylation step dictates the final substitution pattern. For the target 2-chloro-3,4-difluoro isomer, alternative starting materials or synthetic routes, such as those involving diazotization of specific anilines, may be required to achieve the desired regiochemistry without complex isomeric separations.[1][4] The principles and protocols described herein are directly adaptable.

Part 2: Detailed Synthesis Protocols

Protocol 2.1: Synthesis of 2-Chloro-3,4-difluorobenzoic Acid

This multi-step synthesis transforms a simple difluorinated aromatic into the key carboxylic acid intermediate.

Step 2.1.1: Chlorination of 1,2-Difluorobenzene

Causality: This step introduces the chlorine atom onto the difluorobenzene ring. The use of a Lewis acid catalyst like iron(III) chloride (FeCl₃) polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) required for aromatic substitution.

Protocol:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a gas inlet tube, a condenser connected to a caustic scrubber (to neutralize HCl gas byproduct), and a temperature probe.

  • Charging: Charge the reactor with 1,2-difluorobenzene (1.0 mol equivalent) and anhydrous FeCl₃ (0.01-0.02 mol equivalent).

  • Reaction: Heat the mixture to 50-60°C. Bubble chlorine gas (0.8-0.9 mol equivalent) through the mixture via the gas inlet tube over 3-4 hours. The reaction is exothermic; maintain the temperature with controlled cooling.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench by washing with water (3 x 2 volumes), followed by a wash with a dilute sodium bisulfite solution to remove any remaining chlorine, and finally a brine wash.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and distill under atmospheric pressure to yield 3,4-difluorochlorobenzene as a colorless oil.[3]

Step 2.1.2: Friedel-Crafts Acylation

Causality: This reaction introduces an acetyl group, which will be subsequently oxidized to the carboxylic acid. Aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates with acetyl chloride, generating the highly electrophilic acylium ion.

Protocol:

  • Reactor Setup: Use a clean, dry, jacketed reactor equipped with an overhead stirrer, addition funnel, and a gas outlet connected to a caustic scrubber.

  • Charging: Charge the reactor with 3,4-difluorochlorobenzene (1.0 mol equivalent) and anhydrous aluminum chloride (2.0 mol equivalent).

  • Addition: Slowly add acetyl chloride (1.4 mol equivalent) via the addition funnel over 1-2 hours, maintaining the internal temperature below 30°C.

  • Reaction: After the addition is complete, heat the mixture to 60°C and hold for 8-10 hours.

  • Monitoring: Monitor the reaction by GC or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Cool the reaction mixture to 0-5°C. Very carefully and slowly quench the reaction by pouring the mixture onto crushed ice (approx. 8 parts by weight). This is a highly exothermic and gas-evolving step. Ensure adequate cooling and ventilation.

  • Extraction: Extract the aqueous slurry with dichloromethane (DCM) or a similar chlorinated solvent (3 x 2 volumes).

  • Isolation: Combine the organic layers and perform a steam distillation to remove volatile impurities. The desired 2-chloro-3,4-difluoroacetophenone remains as an oil, which can be further purified by vacuum distillation.[3]

Step 2.1.3: Haloform Reaction (Oxidation)

Causality: The haloform reaction is a reliable method for oxidizing methyl ketones (like the product from 2.1.2) to carboxylic acids. Sodium hypochlorite (NaOCl, bleach) acts as both the base and the oxidizing agent.

Protocol:

  • Reactor Setup: Use a reactor with robust stirring, a temperature probe, and an addition funnel.

  • Reaction: Add the 2-chloro-3,4-difluoroacetophenone (1.0 mol equivalent) to a solution of sodium hypochlorite (approx. 4.0-5.0 mol equivalent) at 0-5°C.

  • Heating: Slowly heat the mixture to 50-60°C and maintain for 3-4 hours.

  • Monitoring: Monitor the disappearance of the starting ketone by HPLC.

  • Work-up: Cool the mixture to room temperature. Add sodium bisulfite to destroy any excess hypochlorite.

  • Isolation: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of 1-2. The 2-chloro-3,4-difluorobenzoic acid will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to achieve high purity.

Protocol 2.2: Esterification of 2-Chloro-3,4-difluorobenzoic Acid

The choice of esterification method at scale depends on factors like desired throughput, equipment availability, and tolerance for corrosive reagents.

G Start 2-Chloro-3,4-difluorobenzoic Acid Decision Choose Esterification Route Start->Decision Fischer Method A: Fischer Esterification Decision->Fischer  Lower Hazard Tolerance AcidChloride Method B: Acid Chloride Route Decision->AcidChloride  Higher Throughput Needed Fischer_Pros Pros: - Fewer hazardous reagents - Simpler setup Fischer->Fischer_Pros Fischer_Cons Cons: - Equilibrium limited (requires large excess of alcohol) - Slower reaction times - Water removal may be needed Fischer->Fischer_Cons AC_Pros Pros: - High yield, irreversible - Faster reaction - Drives to completion AcidChloride->AC_Pros AC_Cons Cons: - Uses highly corrosive/toxic SOCl₂ - Generates HCl and SO₂ gas - Requires robust scrubbing system AcidChloride->AC_Cons

Caption: Decision matrix for selecting the appropriate esterification method.

Method A: Fischer Esterification

Causality: This is a classic acid-catalyzed equilibrium reaction. A strong protic acid (like H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5] Using methanol as the solvent drives the equilibrium towards the product side.

Protocol:

  • Reactor Setup: A glass-lined reactor with an overhead stirrer, condenser, and temperature probe is suitable.

  • Charging: Suspend 2-chloro-3,4-difluorobenzoic acid (1.0 mol equivalent) in methanol (10-20 volumes).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 mol equivalent) to the stirring suspension. An exotherm will be observed.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction by HPLC until the starting acid is consumed (<1%).

  • Work-up: Cool the reaction mixture. Reduce the volume by distilling off the excess methanol under vacuum.

  • Extraction: Dilute the residue with ethyl acetate or toluene and wash with water, followed by a saturated sodium bicarbonate solution (caution: CO₂ evolution) to neutralize the acid catalyst, and finally a brine wash.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under vacuum to yield the crude methyl ester. Further purification can be achieved by vacuum distillation.

Method B: Acid Chloride Intermediate Route (Recommended for Scale-Up)

Causality: This two-step, one-pot procedure is often more efficient for scale-up as it is irreversible and high-yielding. Thionyl chloride (SOCl₂) converts the carboxylic acid to a highly reactive acyl chloride intermediate. This intermediate readily reacts with methanol to form the ester, with the only byproducts being gaseous SO₂ and HCl, which can be easily removed.[6]

Protocol:

  • Reactor Setup: A clean, dry, glass-lined reactor is essential. It must be equipped with an overhead stirrer, addition funnel, and a robust gas outlet connected to a multi-stage caustic scrubber (NaOH solution) to neutralize the copious amounts of SO₂ and HCl gas produced.

  • Acid Chloride Formation:

    • Charge the reactor with 2-chloro-3,4-difluorobenzoic acid (1.0 mol equivalent) and a catalytic amount of N,N-dimethylformamide (DMF, 0.01 eq). Toluene can be used as a solvent (5-10 vol).

    • Slowly add thionyl chloride (1.2-1.5 mol equivalent) via the addition funnel at room temperature. Vigorous gas evolution will occur.

    • After addition, heat the mixture to 60-70°C for 2-4 hours until gas evolution ceases.

  • Esterification:

    • Cool the reaction mixture to 0-10°C.

    • Very carefully and slowly add methanol (2.0-3.0 mol equivalent) via the addition funnel. This step is highly exothermic. Maintain the temperature below 30°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Wash the reaction mixture with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under vacuum. The resulting crude product is typically of high purity but can be further purified by vacuum distillation if required.

Part 3: Process Safety and Scale-Up Considerations

Hazardous Reagent Management: Thionyl Chloride (SOCl₂)

Thionyl chloride is a highly toxic, corrosive, and moisture-sensitive reagent.[7][8][9][10]

  • Handling: Always handle SOCl₂ in a well-ventilated chemical fume hood or a closed system.[11] Personal Protective Equipment (PPE) is mandatory and includes chemical splash goggles, a face shield, acid-resistant gloves (butyl rubber or neoprene), and a lab coat.[8][9] An eyewash station and safety shower must be immediately accessible.[11]

  • Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials like bases and alcohols.[8][11] Containers must be kept tightly sealed.

  • Quenching & Spills: Never quench SOCl₂ directly with water, as this produces a violent reaction liberating toxic SO₂ and HCl gas.[7][9] For spills, use an inert absorbent material like dry sand or vermiculite.[10]

  • Waste Disposal: All waste containing thionyl chloride must be treated as hazardous waste and disposed of according to institutional guidelines.[11]

Quantitative Data and Yield Expectations
StepReagents & ConditionsTypical YieldPurity (Post-Purification)Key Scale-Up Notes
2.1.1 Chlorination Cl₂, FeCl₃, 50-60°C85-90%>98% (GC)Efficient gas scrubbing is critical. Control of exotherm is key to prevent over-chlorination.
2.1.2 Acylation CH₃COCl, AlCl₃, 60°C70-75%>97% (HPLC)Slow addition of reagents is crucial. The quench step is highly energetic and requires robust cooling.
2.1.3 Oxidation NaOCl, 50-60°C75-80%>99% (HPLC)Temperature control prevents degradation. Final product is isolated by pH adjustment and filtration.
2.2.A Esterification (Fischer) MeOH, H₂SO₄, Reflux70-85%>98% (GC)Long reaction times. Requires large excess of methanol, which must be recovered at scale.
**2.2.B Esterification (SOCl₂) **SOCl₂, then MeOH90-97%>99% (GC)Highly efficient but requires specialized equipment for handling corrosive gases. Recommended for large scale.
Purification at Scale
  • Recrystallization: For the solid carboxylic acid intermediate, recrystallization is an effective method for removing impurities. Solvent selection is key; a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures is ideal.

  • Vacuum Distillation: For the liquid final product, vacuum distillation is the preferred method for achieving high purity. It allows for boiling at a lower temperature, preventing thermal degradation of the product. The boiling point of Methyl 2,4-difluorobenzoate is approximately 128-129°C at atmospheric pressure, so vacuum distillation is highly effective.

References

  • Zhibin Li & Naihua Huang. (n.d.). SYNTHESES OF 2-CHLORO-4,5-DIFLUOROBENZOIC ACID.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - Thionyl chloride.
  • SAGE Publications. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Sigma-Aldrich. (n.d.). Thionyl chloride - Safety Data Sheet.
  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • University Standard Operating Procedures. (2013). SOP 0079 - Thionyl Chloride.
  • ResearchGate. (n.d.). Synthesis of Organofluorine Compounds with Raw Materials in Fluoro Chemical Industry.
  • Spectrum Chemical. (2017). SAFETY DATA SHEET - THIONYL CHLORIDE, PURIFIED.
  • Google Patents. (n.d.). Process for the preparation of aromatic fluoro compounds.
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  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
  • Perm State Agricultural Academy. (n.d.). PRESENT-DAY CONDITION OF FLUOROAROMATIC COMPOUNDS PRODUCTION TECHNOLOGY.
  • Google Patents. (n.d.). Synthetic method of fluorine-containing aromatic compounds.
  • ChemicalBook. (n.d.). METHYL 3,4-DIFLUOROBENZOATE synthesis.
  • Google Patents. (n.d.). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Google Patents. (n.d.). Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Google Patents. (n.d.). Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • Google Patents. (n.d.). The preparation method of 4-chloro-2,5-difluorobenzoic acid.
  • ChemScene. (n.d.). Methyl 2-chloro-3,5-difluorobenzoate.
  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols.
  • National Institutes of Health. (n.d.). Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes.
  • Sigma-Aldrich. (n.d.). Methyl 2,4-difluorobenzoate 97 106614-28-2.
  • Tokyo Chemical Industry. (n.d.). Methyl 2,4-Difluorobenzoate 106614-28-2.
  • Google Patents. (n.d.). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

Sources

Application Note: Methyl 2-chloro-3,4-difluorobenzoate as a Key Building Block for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 2-chloro-3,4-difluorobenzoate, a versatile and strategically important building block in the synthesis of kinase inhibitors. We will dissect the causality behind its utility, focusing on the distinct roles of its substituents in facilitating key synthetic transformations such as Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and a practical guide to leveraging this compound for the construction of complex heterocyclic scaffolds targeting critical kinase-driven signaling pathways.

Introduction: The Strategic Value of Fluorinated Scaffolds

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern targeted therapy. Within medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[1][2]

This compound emerges as a building block of significant interest due to its unique trifunctional nature:

  • Chloro Group: A versatile leaving group for Nucleophilic Aromatic Substitution (SNAr) or a handle for metal-catalyzed cross-coupling reactions.

  • Ortho/Meta Difluoro Substitution: The fluorine atoms are potent electron-withdrawing groups, which activate the aromatic ring for SNAr at the C2-chloro position.[3][4] This specific substitution pattern also profoundly influences the acidity of adjacent protons and the conformational preferences of the final molecule, which can be critical for selective binding to the kinase ATP pocket.

  • Methyl Ester: A readily modifiable group that can be hydrolyzed to the corresponding carboxylic acid, providing a convenient point for amide bond formation—a ubiquitous linkage in kinase inhibitors.

This guide will demonstrate the practical application of this reagent in constructing core scaffolds relevant to kinase inhibitor discovery.

Physicochemical Properties & Handling

A summary of the key properties of the title compound is provided below.

PropertyValue
Chemical Name This compound
Molecular Formula C₈H₅ClF₂O₂
Molecular Weight 206.57 g/mol
CAS Number 151994-16-4
Appearance White to off-white solid or colorless oil
Solubility Soluble in common organic solvents (DCM, THF, DMF)

Handling: Store in a cool, dry place. The compound is an irritant; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Core Synthetic Strategy: A Multi-Reaction Workflow

The strategic utility of this compound lies in its capacity to undergo a sequence of high-yielding and well-understood chemical transformations. The following workflow illustrates a common pathway from the starting material to a complex, drug-like scaffold.

G cluster_0 Key Synthetic Transformations A This compound B SNAr Intermediate (Amine Adduct) A->B  Step 1: SNAr    (R-NH2, Base)   C Hydrolyzed Intermediate (Carboxylic Acid) B->C  Step 2: Saponification    (LiOH or NaOH)   D Final Product (Amide-Coupled Kinase Scaffold) C->D  Step 3: Amide Coupling    (R'-NH2, HATU/EDC)  

Caption: A typical 3-step workflow for elaborating the starting material.

Detailed Application Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Causality: The SNAr reaction is the cornerstone transformation for this building block. The strong electron-withdrawing effect of the two fluorine atoms and the ester group makes the aromatic ring electron-deficient, facilitating the attack of a nucleophile. The reaction proceeds via a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion.[4] Fluorine is the best leaving group in this context because its high electronegativity makes the carbon it is attached to more electrophilic, which facilitates the rate-determining nucleophilic attack step.[5]

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to a concentration of 0.5 M.

  • Addition of Base: Add a suitable non-nucleophilic base, such as Diisopropylethylamine (DIPEA, 2.5 eq) or Potassium Carbonate (K₂CO₃, 3.0 eq).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amine adduct.

ParameterRecommended Conditions
Solvent Anhydrous DMF, DMSO, or NMP
Base DIPEA, K₂CO₃, Cs₂CO₃
Temperature 80-120 °C
Stoichiometry Amine (1.1 eq), Base (2.5-3.0 eq)
Purification Silica Gel Chromatography (e.g., Hexanes/Ethyl Acetate)
Protocol 2: Saponification of the Methyl Ester

Causality: To enable subsequent amide coupling, the methyl ester must be converted to a carboxylic acid. Base-mediated hydrolysis (saponification) is a robust and high-yielding method for this transformation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the SNAr product (1.0 eq) from Protocol 1 in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0-5.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) until the starting material is fully consumed as monitored by TLC or LC-MS (typically 2-6 hours).

  • Work-up: Concentrate the reaction mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like dichloromethane (DCM) or ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M Hydrochloric Acid (HCl). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. Alternatively, if the product is an oil, extract it with ethyl acetate or DCM.

Protocol 3: Amide Bond Formation

Causality: Amide bond formation is a critical step in synthesizing many kinase inhibitors, often forming a key hydrogen-bonding interaction with the kinase hinge region. Peptide coupling reagents like HATU or EDC/HOBt activate the carboxylic acid, facilitating its reaction with an amine.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of the carboxylic acid (1.0 eq) from Protocol 2 in anhydrous DMF, add the desired amine (1.1 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

  • Coupling Agent Addition: Add the coupling reagent, such as HATU (1.2 eq) or a combination of EDC (1.5 eq) and HOBt (1.5 eq), in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor for completion by LC-MS.

  • Work-up and Purification: Dilute the reaction with ethyl acetate and perform aqueous washes as described in Protocol 1. The final compound is typically purified by flash chromatography or preparative HPLC to yield the pure kinase inhibitor scaffold.

Application Case Study: MEK Inhibitor Scaffolds

The Mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade often hyperactivated in cancer.[6] MEK1/2 are central kinases in this pathway, and inhibitors like Trametinib have shown significant clinical success. The 2-amino-3,4-difluorobenzoate core is a key feature in several MEK inhibitors.[7]

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Inhibitor derived from This compound Inhibitor->MEK  Inhibition

Caption: Simplified MAPK/ERK signaling pathway showing MEK as the target.

The protocols described above can be used to synthesize a core structure analogous to that found in potent MEK inhibitors. For example, an SNAr reaction with 2-fluoro-4-iodoaniline, followed by hydrolysis and amide coupling, would generate a highly functionalized scaffold ready for further diversification, such as a subsequent Suzuki-Miyaura coupling at the iodo-position.[8][9]

Conclusion

This compound is a high-value, strategically designed building block for the synthesis of kinase inhibitors. Its pre-installed functional handles and activating groups allow for a logical and efficient progression through key synthetic steps including SNAr, hydrolysis, and amide coupling. The protocols and insights provided herein offer a robust framework for researchers to accelerate their drug discovery programs by effectively utilizing this versatile reagent.

References

  • Title: Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties Source: MDPI URL: [Link]

  • Title: One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst Source: Iranian Journal of Catalysis - OICC Press URL: [Link]

  • Title: Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor Source: PubMed URL: [Link]

  • Title: Method for synthesizing trametinib key intermediate Source: Google Patents URL
  • Title: A method of synthesis Trimetinib key intermediate Source: Google Patents URL
  • Title: Development of 'DFG-out' inhibitors of gatekeeper mutant kinases Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Laboratory-scale synthesis of trametinib (55). Source: ResearchGate URL: [Link]

  • Title: Synthesis of pyrimido [4,5-d] pyrimidinethione derivatives AS biocidal agents Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development of Kinase Inhibitors via Metal-Catalyzed C⁻H Arylation of 8-Alkyl-thiazolo[5,4- f]-quinazolin-9-ones Designed by Fragment-Growing Studies Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]2 Source: American Chemical Society URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Aromatic Substitution | Flow Reactions Source: Vapourtec Flow Chemistry URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: YouTube URL: [Link]

  • Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones Source: MDPI URL: [Link]

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Application Note: Strategic Use of Protecting Groups in Reactions of Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-chloro-3,4-difluorobenzoate is a versatile synthetic intermediate, prized for its unique substitution pattern which allows for regioselective functionalization. The electron-withdrawing nature of the fluorine and chlorine substituents, coupled with the methyl ester, creates a complex electronic landscape. This complexity, while offering synthetic opportunities, also presents significant challenges in controlling reaction selectivity. Unwanted side reactions at the ester functionality or undesired positional reactivity on the aromatic ring can severely limit the utility of this substrate. Therefore, a carefully considered protecting group strategy is paramount to achieving desired synthetic outcomes. This application note provides a detailed guide to the selection and implementation of protecting groups for reactions involving this compound, with a focus on cross-coupling and nucleophilic substitution reactions.

The Challenge: Balancing Reactivity and Selectivity

The primary reactive sites in this compound are:

  • The Methyl Ester: Susceptible to hydrolysis under both acidic and basic conditions, and can react with organometallic reagents.[1][2]

  • The Aromatic Ring: The chlorine atom is a suitable handle for cross-coupling reactions. The fluorine atoms activate the ring towards nucleophilic aromatic substitution, but also direct electrophilic aromatic substitution.[3][4][5][6][7] The directing effects of the substituents can lead to a mixture of products if not properly controlled.

A successful protecting group strategy must address these challenges by temporarily masking one or more functional groups, allowing for selective reaction at the desired position. The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the subsequent reaction conditions.

  • Readily removed in high yield under mild conditions that do not affect the newly installed functionality.

  • Orthogonal to other protecting groups if multiple protections are necessary.[8][9]

Protecting the Carboxylate Group

The methyl ester is the most common protecting group for the carboxylic acid functionality.[1][2] However, its lability under many reaction conditions necessitates its replacement with a more robust group, or its temporary conversion to the free carboxylic acid followed by protection.

Silyl Ethers: A Versatile Choice for Cross-Coupling Reactions

For reactions involving organometallic reagents, such as Suzuki or Stille couplings, protecting the carboxylic acid as a silyl ester is an excellent strategy. Silyl ethers are generally stable to the neutral or mildly basic conditions of many cross-coupling reactions.[10][11]

Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS) ether.

Rationale: The TBDMS group offers a good balance of stability and ease of removal. It is sufficiently bulky to prevent unwanted reactions at the carbonyl group while being readily cleaved by fluoride sources.[12][13][14]

Workflow for TBDMS Protection and Suzuki Coupling:

G cluster_0 Protection cluster_1 Cross-Coupling cluster_2 Deprotection Start This compound Hydrolysis LiOH, THF/H2O Start->Hydrolysis 1. Hydrolyze ester Silylation TBDMSCl, Imidazole, DMF Hydrolysis->Silylation 2. Protect as silyl ester Protected_Acid 2-chloro-3,4-difluorobenzoic acid TBDMS ester Silylation->Protected_Acid Suzuki_Coupling Arylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O Protected_Acid->Suzuki_Coupling 3. Suzuki Coupling Coupled_Product Coupled TBDMS ester Suzuki_Coupling->Coupled_Product Deprotection TBAF, THF Coupled_Product->Deprotection 4. Deprotection Final_Product Final coupled carboxylic acid Deprotection->Final_Product

Caption: Workflow for TBDMS protection, Suzuki coupling, and deprotection.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid.

StepProcedureNotes
1Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.A co-solvent system ensures solubility of the starting material.
2Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature.Lithium hydroxide is a mild and effective reagent for ester hydrolysis.[15][16][17]
3Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
4Acidify the reaction mixture to pH 2-3 with 1M HCl.This protonates the carboxylate to form the free carboxylic acid.
5Extract the product with ethyl acetate (3 x 50 mL).
6Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.The crude carboxylic acid is typically used in the next step without further purification.
Protocol 2: TBDMS Protection of 2-chloro-3,4-difluorobenzoic acid

This protocol details the protection of the carboxylic acid as a TBDMS ester.

StepProcedureNotes
1Dissolve the crude 2-chloro-3,4-difluorobenzoic acid (1.0 eq) in anhydrous DMF.Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the silylating agent.
2Add imidazole (2.5 eq) and stir until dissolved.Imidazole acts as a base and catalyst.
3Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.The reaction is exothermic.
4Allow the reaction to warm to room temperature and stir for 12-16 hours.
5Quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).
6Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
7Purify the crude product by flash column chromatography on silica gel.Elute with a gradient of ethyl acetate in hexanes.
Protocol 3: Suzuki Coupling of the TBDMS-protected Benzoate

This protocol outlines a typical Suzuki cross-coupling reaction.

StepProcedureNotes
1To a degassed solution of the TBDMS-protected 2-chloro-3,4-difluorobenzoate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of toluene and water, add K2CO3 (2.0 eq).Degassing is crucial to prevent oxidation of the palladium catalyst.
2Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).Other palladium catalysts and ligands may also be effective.
3Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC).Reaction times can vary depending on the substrates.
4Cool the reaction to room temperature and dilute with ethyl acetate.
5Wash with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.The crude coupled product is often used directly in the deprotection step.
Protocol 4: Deprotection of the TBDMS Ester

This protocol describes the removal of the TBDMS protecting group.

StepProcedureNotes
1Dissolve the crude coupled TBDMS ester in anhydrous THF.
2Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at 0 °C.TBAF is a highly effective fluoride source for silyl ether cleavage.[12][13]
3Stir at room temperature and monitor the reaction by TLC.Deprotection is typically rapid (30-60 minutes).
4Quench the reaction with saturated aqueous NH4Cl and extract the product with ethyl acetate.
5Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
6Purify the final product by flash column chromatography or recrystallization.

Data Summary

The following table summarizes typical reaction conditions and expected yields for the described protocols.

ReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
Ester HydrolysisLiOH·H₂OTHF/H₂ORT2-4>95 (crude)
TBDMS ProtectionTBDMSCl, ImidazoleDMF0 to RT12-1685-95
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O80-904-1270-90
TBDMS DeprotectionTBAFTHF0 to RT0.5-190-98

Orthogonality and Alternative Strategies

In more complex syntheses, multiple protecting groups may be required. An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others.[8][9] For instance, if a molecule also contains a hydroxyl group protected as a benzyl ether, the TBDMS group on the carboxylate can be selectively removed with TBAF without affecting the benzyl ether. The benzyl ether can then be removed later by hydrogenolysis.

For reactions where silyl ethers may not be stable, other protecting groups for carboxylic acids can be considered, such as benzyl esters (removable by hydrogenolysis) or tert-butyl esters (removable with strong acid).[2] The choice of protecting group should always be guided by the specific reaction conditions of the subsequent steps.

Conclusion

The successful functionalization of this compound relies heavily on the strategic implementation of protecting groups. By temporarily masking the reactive methyl ester as a TBDMS ether, a wide range of cross-coupling reactions can be performed at the 2-position of the aromatic ring. The protocols provided in this application note offer a reliable and high-yielding pathway for the synthesis of novel substituted difluorobenzoic acids, which are valuable building blocks in medicinal chemistry and materials science.

References

  • Gelest Technical Library. Deprotection of Silyl Ethers. [Link]

  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. National Institutes of Health. [Link]

  • A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. [Link]

  • A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry. [Link]

  • Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. PubMed. [Link]

  • Methyl Esters and Derivatives. Knovel. [Link]

  • The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Protecting group. Wikipedia. [Link]

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. [Link]

  • Functional Group Compatible Palladium-Catalyzed Cross-Coupling Reactions between Aryllithium and Aryl Halide Mediated by a Five-Membered Cyclic Silyl Ether. Oxford Academic. [Link]

  • Hydrolysis of chiral methyl ester. Reddit. [Link]

  • Functional Group Compatible Palladium-Catalyzed Cross-Coupling Reactions Between Aryllithium and Aryl Halide Mediated by a Five-Membered Cyclic Silyl Ether. ResearchGate. [Link]

  • Palladium-Catalyzed Dual Ligand-Enabled Alkylation of Silyl Enol Ether and Enamide under Irradiation: Scope, Mechanism, and The-oretical Elucidation of Hybrid Alkyl Pd(I)-Radical Species. ResearchGate. [Link]

  • Bases. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • PROTECTING GROUPs.pptx. SlideShare. [Link]

  • Protecting Groups for Carboxylic acid. YouTube. [Link]

  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Scientific Research Publishing. [Link]

  • Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Chemistry Portal. [Link]

  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

  • Protecting Groups. University of Pennsylvania. [Link]

  • Carboxyl Protecting Groups Stability. Organic Chemistry Portal. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed addition of acylsilanes across alkynes via the activation of a C–Si bond. Royal Society of Chemistry. [Link]

  • Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed. [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Protecting Groups. YouTube. [Link]

  • Protecting Groups. Organic Synthesis. [Link]

  • Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation. Synfacts. [Link]

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  • Methyl 3-chloro-2,4-difluorobenzoate. AOBChem USA. [Link]

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Application Notes and Protocols for Catalytic Functionalization of Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

Methyl 2-chloro-3,4-difluorobenzoate is a key starting material in the synthesis of a wide array of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development. Its strategic substitution pattern, featuring a reactive chlorine atom for cross-coupling, two deactivating fluorine atoms, and an electron-withdrawing methyl ester group, presents both unique challenges and opportunities for selective functionalization. This guide provides an in-depth exploration of various catalytic systems and detailed protocols for the targeted modification of this versatile scaffold, empowering researchers to efficiently generate novel molecular architectures. The strategic introduction of new functionalities onto this core structure is a critical step in the development of new chemical entities with tailored biological activities.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium catalysis is the cornerstone of modern organic synthesis, offering a robust and versatile platform for the construction of carbon-carbon and carbon-nitrogen bonds. For this compound, the chlorine atom serves as a prime handle for a variety of palladium-catalyzed transformations.

A. Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds that are prevalent in medicinal chemistry.[1][2] The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.[1][2]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical for achieving high efficiency, especially with an electron-deficient and sterically hindered substrate like this compound. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups, are often employed to facilitate the oxidative addition of the aryl chloride to the Pd(0) center, which is typically the rate-limiting step.[3] N-heterocyclic carbene (NHC) ligands also offer a highly active alternative.[4]

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[2] An appropriate base activates the organoboron species, facilitating the transfer of the organic group to the palladium center. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often used to solubilize both the organic and inorganic reagents.[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reagent/ParameterQuantity/ConditionNotes
This compound1.0 mmol, 1.0 equiv
Phenylboronic Acid1.2-1.5 mmol, 1.2-1.5 equiv
Pd(OAc)₂2 mol%Palladium Precatalyst
SPhos4 mol%Ligand
K₃PO₄2.0-3.0 mmol, 2.0-3.0 equivBase
Dioxane/H₂O (4:1)5 mLSolvent
Temperature80-100 °C
Reaction Time12-24 hMonitor by TLC or LC-MS

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Phenylboronic Acid - Pd(OAc)₂/SPhos - K₃PO₄ solvent Add Degassed Dioxane/H₂O reagents->solvent inert Inert Atmosphere (Ar or N₂) solvent->inert heat Heat to 80-100 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Dilute with Ethyl Acetate monitor->quench extract Aqueous Wash (H₂O, Brine) quench->extract dry Dry over Na₂SO₄ extract->dry purify Concentrate & Purify (Chromatography) dry->purify product product purify->product Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ ArPdCl ArPd(II)(Cl)L₂ Pd0->ArPdCl Oxidative Addition (Ar-Cl) ArPdAmine [ArPd(II)(HNR₂)L₂]⁺Cl⁻ ArPdCl->ArPdAmine + HNR₂ ArPdAmido ArPd(II)(NR₂)L₂ ArPdAmine->ArPdAmido - Base·HCl ArPdAmido->Pd0 Product Ar-NR₂ ArPdAmido->Product Reductive Elimination

Sources

Application Notes and Protocols: One-Pot Synthesis Methods Utilizing Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 2-chloro-3,4-difluorobenzoate in Complex Molecule Synthesis

In the landscape of modern synthetic chemistry, particularly within the realms of medicinal and materials science, the efficiency of a synthetic route is paramount. One-pot syntheses, wherein multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, represent a paradigm of elegance and efficiency.[1] This approach significantly reduces solvent waste, purification steps, and overall operational time, contributing to a more sustainable and cost-effective chemical enterprise.

This compound is a versatile and highly functionalized aromatic building block. Its utility stems from the presence of multiple reactive sites: an ester group amenable to various transformations, and a strategically substituted aromatic ring bearing one chlorine and two fluorine atoms. The electron-withdrawing nature of the fluorine atoms and the ester group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone of C-N, C-O, and C-S bond formation.[2] The differential reactivity of the halogen substituents—chlorine versus fluorine—presents an opportunity for regioselective functionalization, a critical aspect in the synthesis of complex target molecules.

This application note provides detailed protocols and the underlying scientific rationale for one-pot syntheses utilizing this compound. The focus is on the construction of heterocyclic scaffolds of significant interest in drug discovery, such as quinolones and benzothiadiazine dioxides.

Core Principle: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The success of one-pot syntheses with polysubstituted haloaromatics hinges on predictable regioselectivity. In the case of this compound, a nucleophile can potentially attack the carbon atoms bearing the chlorine or either of the fluorine atoms. The outcome of this competition is governed by the stability of the intermediate Meisenheimer complex.[3][4] Electron-withdrawing groups ortho and para to the site of nucleophilic attack stabilize this negatively charged intermediate through resonance and inductive effects.

Computational studies on similar systems, such as 2,4-dichloroquinazoline, have shown that the carbon at the 4-position is more susceptible to nucleophilic attack due to a higher LUMO coefficient and a lower activation energy for the transition state.[5] Applying this principle to this compound, the fluorine atom at the 4-position is para to the electron-withdrawing ester group, making it the most probable site for initial nucleophilic attack. The chlorine at the 2-position is ortho to the ester, also activating it, but generally, fluorine is a better leaving group in SNAr reactions on activated rings. The fluorine at the 3-position is meta to the ester and is the least activated.

Therefore, for the protocols described herein, the primary assumption is the initial selective displacement of the fluorine atom at the 4-position.

Application Protocol 1: One-Pot Synthesis of a Quinolone Precursor

Quinolone and fluoroquinolone derivatives are a major class of antibacterial agents.[6][7] A common synthetic strategy involves the condensation of an aniline derivative with a malonic ester derivative, followed by a thermal cyclization (the Gould-Jacobs reaction). This protocol outlines a one-pot procedure for the synthesis of a key quinolone precursor from this compound.

Reaction Workflow: From Benzoate to Quinolone Precursor

G cluster_0 One-Pot Reaction Vessel A This compound C Intermediate: Methyl 4-amino-2-chloro-3-fluorobenzoate A->C 1. SNAr (Displacement of 4-F) B Amine Nucleophile (e.g., R-NH2) B->C E Intermediate: Enamine C->E 2. Condensation D Dimethyl Malonate D->E G Quinolone Precursor (Final Product) E->G 3. Thermal Cyclization F High-Boiling Solvent (e.g., Diphenyl ether) F->G G cluster_1 One-Pot Reaction Vessel A This compound C Intermediate: 4-Amino-2-chloro-3-fluorobenzoate A->C 1. Amination (SNAr) B Ammonia Source B->C E Intermediate: 4-Amino-5-chlorosulfonyl-2-chloro-3-fluorobenzoate C->E 2. Chlorosulfonylation D Chlorosulfonic Acid D->E G Benzothiadiazine Dioxide Derivative (Final Product) E->G 3. Cyclization F Hydrazine F->G

Caption: One-pot synthesis of a Benzothiadiazine Dioxide derivative.

Detailed Step-by-Step Protocol
  • Reagents and Equipment:

    • This compound (1.0 equiv)

    • A source of ammonia (e.g., ammonium hydroxide or a protected amine followed by deprotection)

    • A suitable base (e.g., K2CO3) for the initial SNAr

    • Chlorosulfonic acid (2.0-3.0 equiv)

    • Hydrazine hydrate (1.2 equiv)

    • A suitable high-boiling polar aprotic solvent (e.g., DMF or DMSO)

    • Reaction vessel suitable for handling corrosive reagents.

  • Procedure:

    • In the reaction vessel, dissolve this compound in the chosen solvent.

    • Add the base and the ammonia source.

    • Heat the mixture to facilitate the SNAr displacement of the 4-fluoro group. Monitor by TLC.

    • Once the initial reaction is complete, cool the mixture in an ice bath to 0-5 °C.

    • Slowly and carefully add chlorosulfonic acid dropwise, maintaining the low temperature. This electrophilic aromatic substitution will be directed by the activating amino group.

    • After the addition is complete, allow the reaction to stir at room temperature until the chlorosulfonylation is complete.

    • In a separate flask, prepare a solution of hydrazine hydrate in the same solvent.

    • Cool the primary reaction mixture back to 0-5 °C and slowly add the hydrazine solution.

    • After the addition, allow the reaction to warm to room temperature and then heat gently (e.g., to 60-80 °C) to drive the cyclization.

    • Upon completion, cool the reaction and pour it into ice water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize from a suitable solvent for purification.

Expected Outcomes and Data
ParameterExpected Result
Product 7-Chloro-8-fluoro-2H-1,2,3-benzothiadiazine 1,1-dioxide derivative
Typical Yield 40-60% (estimated due to the multi-step nature)
Appearance Solid, color may vary
Key Analytical Data 1H NMR, 13C NMR, 19F NMR, IR (for SO2 stretches), Mass Spectrometry

Trustworthiness and Self-Validation

The protocols described are designed based on well-established and fundamental organic reactions: nucleophilic aromatic substitution, condensation, thermal cyclization, electrophilic aromatic substitution, and hydrazinolysis. The predictability of these reactions on similar substrates provides a high degree of confidence in their applicability to this compound.

For validation, each step can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the intermediate before proceeding to the next step. The final products should be characterized rigorously using a suite of spectroscopic methods (NMR, MS, IR) and elemental analysis to confirm their structure and purity.

Conclusion

This compound is a valuable starting material for the efficient, one-pot synthesis of complex heterocyclic molecules. By leveraging the principles of regioselective nucleophilic aromatic substitution and tandem reaction sequences, it is possible to construct valuable scaffolds such as quinolones and benzothiadiazine dioxides. The protocols provided herein serve as a guide for researchers in drug development and organic synthesis to explore the utility of this versatile building block, ultimately contributing to the discovery of new chemical entities with potential therapeutic applications.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile.
  • Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2012). Synthesis of Novel Hydrazone Derivatives of 2,5-difluorobenzoic Acid as Potential Antibacterial Agents. Letters in Drug Design & Discovery, 9(7), 684-688.
  • Posner, G. H. (1986). Multicomponent one-pot annulations forming three to six bonds. Chemical Reviews, 86(5), 831-844.
  • García-Rodeja, Y., et al. (2021). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 27(47), 12056-12073.
  • Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(7), 3262-3269.
  • Gontijo, V. A. S., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8945.
  • Keri, R. S., et al. (2015). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 65(10), 540-549.
  • García-Rodeja, Y., et al. (2021). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 27(47), 12056-12073.
  • Gontijo, V. A. S., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8945.
  • Shcherbakov, S. V., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Patel, D. R., & Patel, K. C. (2011). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry, 27(2), 523-531.
  • Wang, Y., et al. (2021). Synthesis, Characterization and Crystal Structures of Fluoro-Substituted Aroylhydrazones with Antimicrobial Activity. Acta Chimica Slovenica, 68(3), 541-547.
  • Păunescu, E., & Găină, L. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(21), 5035.
  • Liu, Y., et al. (2019). An Efficient Synthesis of 5-Chloro-2,3,4-Trifluorobenzoic Acid. Journal of Chemical Research, 43(7-8), 254-256.
  • Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(17), 5251.
  • Păunescu, E., & Găină, L. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(21), 5035.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 2-chloro-3,4-difluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-chloro-3,4-difluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this important chemical intermediate. We will explore common issues encountered during its synthesis, provide scientifically-grounded solutions, and detail robust experimental protocols.

Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses broad, high-level issues that can affect any esterification reaction, regardless of the specific method employed.

Q1: My overall yield of this compound is disappointingly low. What are the first things I should check?

A1: Low yield is a common issue that can often be traced back to fundamental experimental parameters before questioning the reaction chemistry itself. Here is a systematic checklist to begin your troubleshooting:

  • Reaction Equilibrium: Many direct esterification methods, like the Fischer-Speier reaction, are reversible.[1][2][3] If the reaction has simply reached its natural equilibrium point, yields may be moderate (e.g., ~67% with a 1:1 reactant ratio).[2] The reaction may not have failed but rather requires intervention to favor product formation.

  • Water Contamination: The presence of water is detrimental to esterification yields. It can hydrolyze the product back to the starting carboxylic acid, especially under acidic conditions, or consume reagents.[4][5] Ensure all glassware is rigorously dried (oven or flame-dried), and use anhydrous solvents and reagents.[6]

  • Purity of Starting Materials: The purity of your 2-chloro-3,4-difluorobenzoic acid and methanol is critical. Impurities can introduce side reactions or inhibit the catalyst. Verify the purity of your starting materials via techniques like NMR or melting point analysis.[6]

  • Material Loss During Workup and Purification: Significant product loss can occur during transfers, extractions, and purification steps.[1][6] For instance, your ester may have some solubility in the aqueous phase during extraction, or material can be lost on the drying agent or during chromatography.[2] Careful and precise handling is key to maximizing isolated yield.

Q2: I suspect my starting 2-chloro-3,4-difluorobenzoic acid is the problem. How do its specific properties affect the reaction?

A2: The electronic properties of your substrate are a crucial consideration. 2-chloro-3,4-difluorobenzoic acid has three electron-withdrawing halogen substituents.

  • Increased Acidity & Reactivity: These electron-withdrawing groups (-Cl, -F) increase the acidity of the carboxylic acid and make the carbonyl carbon more electrophilic.[7] This is generally favorable for the nucleophilic attack by methanol and can lead to a faster reaction rate compared to unsubstituted benzoic acid.[7]

  • Potential for Side Reactions: While the electronics are favorable, the substitution pattern can influence side reactions depending on the conditions. For example, under very harsh acidic conditions, there is a theoretical risk of side reactions on the aromatic ring, though this is less common for esterification.

Q3: How does water specifically impact my reaction, and what are the best practices for maintaining anhydrous conditions?

A3: Water actively works against product formation in equilibrium-driven reactions like Fischer esterification by promoting the reverse reaction (hydrolysis).[5][8] In methods that use water-sensitive reagents like thionyl chloride, water will rapidly decompose the reagent, reducing its effective concentration and halting the reaction.

Best Practices for Anhydrous Conditions:

  • Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under a stream of inert gas (N₂ or Ar) immediately before use.[6]

  • Solvents & Reagents: Use freshly opened anhydrous solvents or purify them using appropriate methods (e.g., distillation from a drying agent). Use sealed, anhydrous-grade reagents whenever possible.

  • Water Removal During Reaction: For Fischer esterification, one of the most effective ways to drive the reaction to completion is to remove the water as it is formed.[4][8] This can be achieved using a Dean-Stark apparatus, particularly if the reaction is run in a co-solvent like toluene that forms an azeotrope with water.[8] Alternatively, including molecular sieves in the reaction flask can sequester the water byproduct.

Section 2: Method-Specific Troubleshooting

Method 1: Fischer-Speier Esterification

This classic acid-catalyzed method is economical but limited by equilibrium.

Q4: My Fischer esterification is stalling with significant starting material remaining. How can I drive it to completion?

A4: This is the most common issue with Fischer esterification and is a direct consequence of Le Chatelier's principle. To shift the equilibrium towards the product (the ester), you have two primary levers:

  • Increase Reactant Concentration: The simplest approach is to use a large excess of one of the reactants.[3] Since methanol is an inexpensive liquid, it is common to use it as the reaction solvent, creating a very large molar excess that pushes the equilibrium forward.[2] A study on a similar system showed that increasing the alcohol excess from 1:1 to 10:1 could increase the equilibrium yield from 65% to 97%.[8]

  • Remove a Product: As discussed in Q3, actively removing the water byproduct using a Dean-Stark trap or molecular sieves is a highly effective strategy to prevent the reverse reaction and achieve high conversion.[8]

Q5: What is the role of the acid catalyst, and can the choice of catalyst cause problems?

A5: The acid catalyst (commonly H₂SO₄ or p-TsOH) is essential for protonating the carbonyl oxygen of the carboxylic acid.[3][7] This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it vulnerable to attack by the weakly nucleophilic methanol.[9]

However, the catalyst can also be a source of issues:

  • Insufficient Catalyst: Too little catalyst will result in a very slow reaction.

  • Excess or Aggressive Catalyst: Using a large excess of concentrated sulfuric acid at high temperatures can lead to dehydration of the alcohol (forming dimethyl ether) or potential sulfonation of the aromatic ring, though the latter is less likely under typical esterification conditions.[7]

Method 2: Synthesis via Acyl Chloride (Thionyl Chloride)

This two-step method first converts the carboxylic acid to the highly reactive 2-chloro-3,4-difluorobenzoyl chloride, which then readily reacts with methanol. This approach avoids the equilibrium limitations of the Fischer method.

Q6: I'm using the thionyl chloride (SOCl₂) method, but my yield is not quantitative. What could be going wrong?

A6: While this method is generally high-yielding, several factors can reduce its efficiency:

  • Reagent Quality: Thionyl chloride can degrade over time, especially if exposed to atmospheric moisture. Use a fresh bottle or distill the SOCl₂ before use.

  • Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride must be complete before adding methanol. The reaction with SOCl₂ is often run at reflux and produces gaseous byproducts (SO₂ and HCl), which drives the reaction.[10][11] Ensure the reaction is complete (cessation of gas evolution) and remove all excess SOCl₂ under vacuum before proceeding.[12] Residual SOCl₂ can react with the methanol in the next step.

  • Temperature Control: The initial reaction of the carboxylic acid with SOCl₂ can be exothermic. It's good practice to add the SOCl₂ slowly at a controlled temperature. The subsequent reaction of the isolated acyl chloride with methanol is also highly exothermic and should be performed at a low temperature (e.g., 0°C) with slow addition to prevent side reactions.

  • Catalyst: While often not strictly necessary, a catalytic amount of dimethylformamide (DMF) can significantly accelerate the formation of the acyl chloride from the carboxylic acid.[12]

Q7: What are the critical safety precautions when working with thionyl chloride?

A7: Thionyl chloride is a hazardous and corrosive substance that requires careful handling in a well-ventilated chemical fume hood at all times.

  • Moisture Reactivity: It reacts violently with water to release toxic gases (SO₂ and HCl).

  • Toxicity: It is a lachrymator and is corrosive to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and heavy-duty gloves.

  • Quenching: Never quench a reaction containing excess thionyl chloride directly with water. It should be quenched carefully by slowly adding it to a stirred, cooled solution of a base like sodium bicarbonate or by adding a high-boiling alcohol like isopropanol.

Method 3: Alternative Approaches (Mitsunobu Reaction)

Q8: When should I consider an alternative like the Mitsunobu reaction for this esterification?

A8: The Mitsunobu reaction is a powerful tool for esterification under mild, neutral conditions, making it ideal for substrates that are sensitive to strong acids or high temperatures.[13][14] It proceeds via activation of the alcohol rather than the carboxylic acid.[15] While likely overkill for a relatively simple substrate like 2-chloro-3,4-difluorobenzoic acid, it would be a method of choice if your molecule contained acid-labile functional groups.

Q9: The purification after my Mitsunobu reaction is challenging due to byproducts. How can I simplify it?

A9: This is the primary drawback of the Mitsunobu reaction. The reaction generates triphenylphosphine oxide (TPPO) and a reduced hydrazine derivative as byproducts, which can be difficult to separate from the desired ester.[15]

Strategies for Easier Purification:

  • Modified Reagents: Use polymer-bound triphenylphosphine or modified phosphines with basic or acidic handles that allow for simple extraction or filtration to remove the resulting oxide.[15]

  • Crystallization: Sometimes, TPPO can be removed by crystallizing the crude product from a suitable solvent system (e.g., diethyl ether/hexane).

  • Chromatography: Careful column chromatography is often required. Optimizing the solvent system is key to achieving good separation.

Section 3: Data Summary and Method Comparison

FeatureFischer-Speier EsterificationThionyl Chloride / Acyl ChlorideMitsunobu Reaction
Principle Acid-catalyzed equilibriumConversion to reactive acyl chlorideRedox-based alcohol activation
Conditions Acidic (H₂SO₄), high temp (reflux)Neutral/acidic, reflux then 0°CNeutral, low temperature (0°C to RT)
Typical Yield Moderate to High (60-95%)[2]Very High (>90%)High (>85%)[16]
Key Advantage Economical, simple setupHigh yield, irreversibleExtremely mild conditions
Key Disadvantage Reversible, requires excess reagent or water removalHarsh/corrosive reagent (SOCl₂)Stoichiometric byproducts, difficult purification[15]
Best For... Large-scale, robust substratesAchieving maximum yieldSensitive or complex substrates

Section 4: Experimental Protocols & Visual Workflows

Troubleshooting Workflow for Low Yield

This diagram outlines a logical process for diagnosing the cause of low reaction yields.

TroubleshootingWorkflow start Low Yield of Ester check_equilibrium Is the reaction at equilibrium? (e.g., Fischer) start->check_equilibrium check_reagents Are starting materials pure & dry? start->check_reagents check_workup Was product lost during workup/purification? start->check_workup check_side_reactions Are there unexpected spots on TLC? start->check_side_reactions solution_equilibrium Drive Equilibrium: 1. Use excess MeOH 2. Remove H₂O (Dean-Stark) check_equilibrium->solution_equilibrium solution_reagents Solution: 1. Verify purity (NMR, MP) 2. Use anhydrous reagents/solvents check_reagents->solution_reagents solution_workup Solution: 1. Minimize transfers 2. Back-extract aqueous layers 3. Optimize purification check_workup->solution_workup solution_side_reactions Solution: 1. Adjust temperature 2. Change reaction time 3. Consider alternative method check_side_reactions->solution_side_reactions

Caption: A systematic workflow for troubleshooting low ester yield.

Fischer Esterification Equilibrium

This diagram illustrates the reversible nature of the Fischer esterification and how to influence it.

FischerEquilibrium Acid 2-Chloro-3,4-difluoro- benzoic Acid Ester Methyl 2-chloro-3,4- difluorobenzoate Acid->Ester H⁺ Catalyst (Forward Reaction) Alcohol Methanol (MeOH) Ester->Acid H⁺ Catalyst (Reverse Reaction - Hydrolysis) Water Water (H₂O) drive_reverse <-- Shift Equilibrium Water->drive_reverse  Presence of Water  Drives Reverse Reaction drive_forward Shift Equilibrium -> (Le Chatelier's Principle) drive_forward->Ester drive_reverse->Acid excess_alcohol Use Large Excess of Methanol excess_alcohol->drive_forward remove_water Remove Water (e.g., Dean-Stark) remove_water->drive_forward

Caption: Influencing the Fischer esterification equilibrium.

Protocol 1: High-Yield Fischer-Speier Esterification

This protocol utilizes a large excess of methanol to drive the reaction to completion.

Materials:

  • 2-chloro-3,4-difluorobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3,4-difluorobenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (20-40 eq), which will also serve as the solvent.[2]

  • Place the flask in an ice bath. While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 65°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a separatory funnel containing a cold, saturated NaHCO₃ solution to neutralize the acid. Caution: CO₂ evolution will occur.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify further by column chromatography or distillation if necessary.

Protocol 2: Synthesis via Acyl Chloride (using Thionyl Chloride)

This protocol provides a robust, irreversible route to the target ester. (Perform all steps in a certified chemical fume hood).

Step A: Formation of 2-chloro-3,4-difluorobenzoyl chloride

  • To a flame-dried round-bottom flask equipped with a stir bar and reflux condenser (with a gas outlet to a scrubber), add 2-chloro-3,4-difluorobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq). A solvent such as toluene can be used, or the reaction can be run neat.

  • Add a catalytic amount of DMF (1-2 drops).[12]

  • Heat the mixture to reflux (approx. 80°C) and stir until gas evolution (SO₂ and HCl) ceases (typically 1-3 hours).

  • Cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. This crude acyl chloride is often used directly in the next step.

Step B: Esterification

  • Dissolve the crude acyl chloride from Step A in an anhydrous, inert solvent (e.g., dichloromethane or THF) in a clean, dry flask under an inert atmosphere (N₂).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add anhydrous methanol (1.2 eq) dropwise via syringe. The reaction is exothermic.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour.

  • Monitor for the disappearance of the acyl chloride by TLC.

  • Quench the reaction by carefully adding a saturated NaHCO₃ solution.

  • Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.

References

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  • ResearchGate. (2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • ACS Omega. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. [Link]

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  • Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Google Patents.
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • YouTube. (2021). Acids to Acyl Chlorides, Part 1. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Organic Chemistry Portal. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • AOBChem USA. Methyl 3-chloro-2,4-difluorobenzoate. [Link]

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  • ResearchGate. Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. [Link]

  • PubChem. Methyl 2,4-Difluorobenzoate. [Link]

  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

Sources

Technical Support Center: Purification of Methyl 2-chloro-3,4-difluorobenzoate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-chloro-3,4-difluorobenzoate (CAS 1261562-52-0) and related halogenated aromatic esters. This guide is designed for researchers, chemists, and drug development professionals who utilize these critical building blocks in their synthetic workflows. We understand that achieving high purity is paramount for successful downstream applications and reproducible results.

This document moves beyond standard protocols to provide a deeper understanding of the challenges you may face, offering causal explanations and robust troubleshooting strategies. Our goal is to empower you to diagnose issues and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, for this class of compounds, common impurities typically include:

  • Unreacted Starting Materials: Such as 2-chloro-3,4-difluorobenzoic acid if the synthesis is a Fischer esterification.

  • Hydrolysis Product: The corresponding carboxylic acid (2-chloro-3,4-difluorobenzoic acid) is a very common impurity, often formed during aqueous workup steps, especially if conditions become basic or are prolonged.[1][2]

  • Regioisomers: Depending on the synthetic strategy, isomers with different substitution patterns on the aromatic ring may be present.

  • Residual Solvents: Solvents from the reaction or workup (e.g., THF, Dichloromethane, Toluene) are frequently observed.

  • Byproducts from Side Reactions: In some preparations of related compounds, byproducts can arise from unexpected reactions, such as the formation of dimers or products from reactions with catalysts.[3]

Q2: Which purification technique is most suitable for this compound?

A2: The optimal technique depends on the scale of your reaction and the required purity level. Here is a comparative overview:

TechniqueScalePurity AchievablePrimary Use Case
Flash Column Chromatography mg to multi-gramGood to Excellent (>99%)Removing closely related impurities, baseline separation.
Recrystallization Gram to KgExcellent (>99.5%)For solid products; highly effective at removing small amounts of impurities.
Vacuum Distillation Multi-gram to KgGood to Excellent (>98%)For thermally stable liquids with significantly different boiling points from impurities.[4]

A common strategy is to perform an initial purification by distillation or recrystallization to remove bulk impurities, followed by flash chromatography for final polishing if necessary.

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a combination of a non-polar and a polar solvent (e.g., Hexane/Ethyl Acetate) as the mobile phase. Visualize spots under a UV lamp (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry standards for assessing purity in percentage terms.[3] Final product identity and purity should always be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My compound is streaking badly on the silica TLC plate and during column chromatography.

  • Possible Cause: Your compound may be degrading on the acidic silica gel, or you may have a significant amount of the hydrolyzed carboxylic acid impurity. Carboxylic acids interact strongly with silica, leading to significant tailing.

  • Solution:

    • Neutralize Your Eluent: Add a small amount of triethylamine (~0.1-1%) to your mobile phase. This will protonate the acidic sites on the silica and deprotonate your acidic impurity, helping it move along the column more cleanly.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column if the issue persists.

    • Aqueous Wash: Before chromatography, dissolve your crude product in a solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove the bulk of the acidic impurity. Ensure you thoroughly dry the organic layer before concentrating.[5]

Issue 2: After column chromatography, my yield is very low. Where did my product go?

  • Possible Cause 1: Compound is stuck on the column. Your eluent system may be too non-polar to effectively move the product off the silica gel.

    • Solution: Gradually increase the polarity of your eluent. If you used a 9:1 Hexane:EtOAc mixture, try moving to 4:1 or even 1:1. You can flush the column with pure ethyl acetate or even a small amount of methanol at the end to recover highly retained material, though this may also elute other impurities.

  • Possible Cause 2: The compound is volatile. Halogenated aromatics can have surprising volatility.

    • Solution: Avoid over-drying the product on a high-vacuum line or using excessive heat with a rotary evaporator. Concentrate your fractions at reduced pressure with minimal heat.

  • Possible Cause 3: The compound is degrading on the column.

    • Solution: As in Issue 1, consider neutralizing the silica or switching to a less acidic stationary phase. Run the column more quickly to minimize the residence time of your compound on the silica.

Issue 3: I obtained a pure-looking oil after purification, but the literature suggests it should be a solid. How can I induce crystallization?

  • Possible Cause: The product may be an amorphous solid or a supercooled liquid. The presence of minute impurities can also inhibit crystallization.

  • Solution:

    • Scratch & Cool: Dissolve the oil in a minimal amount of a non-polar solvent (like hexane or pentane). Submerge the flask in a cooling bath (ice-water or dry ice/acetone) and scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single speck to the cooled, concentrated solution.

    • Solvent Layering: Dissolve your oil in a small amount of a good solvent (e.g., dichloromethane). Carefully layer a poor solvent in which your compound is insoluble (e.g., hexane) on top without mixing. Seal the container and let it stand undisturbed. Slow diffusion at the interface can promote the growth of high-quality crystals.

Issue 4: My final product's NMR spectrum shows the presence of the corresponding carboxylic acid, even after chromatography.

  • Possible Cause: The ester might be susceptible to hydrolysis, and the water content in your chromatography solvents could be the culprit.

  • Solution:

    • Use Dry Solvents: Ensure your chromatography solvents are anhydrous.

    • Pre-wash: Perform a sodium bicarbonate wash before the column to remove any pre-existing acid.

    • Final Polish: If the acid impurity is minor, you can try filtering a solution of your product through a small plug of basic alumina, which will retain the carboxylic acid.

Process Visualization & Workflows

A logical approach to purification is key. The following diagram outlines a decision-making workflow for selecting the appropriate primary purification technique.

Purification_Workflow start Crude Product check_state Assess Physical State (Solid, Liquid, or Oil?) start->check_state is_solid Is it a solid or can it be solidified? check_state->is_solid is_liquid Is it a liquid? check_state->is_liquid If not solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No / Impure after Recrystallization distill Consider Vacuum Distillation is_liquid->distill Yes purity_check1 Check Purity (TLC/GC/NMR) recrystallize->purity_check1 purity_check2 Check Purity (TLC/GC/NMR) distill->purity_check2 final_product High Purity Product chromatography->final_product purity_check1->chromatography Purity <98% purity_check1->final_product Purity >98% purity_check2->chromatography Purity <98% purity_check2->final_product Purity >98%

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol is a general guideline for purifying this compound on a 10-gram scale. Adjustments to silica and solvent volumes will be necessary for different scales.

Materials:

  • Crude this compound (~10 g)

  • Silica Gel (230-400 mesh), ~300 g

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass column (e.g., 5 cm diameter)

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Step-by-Step Methodology:

  • Determine Eluent System:

    • On a TLC plate, spot your crude material.

    • Develop the plate in various Hexane:Ethyl Acetate ratios (e.g., 19:1, 9:1, 4:1).

    • The ideal system will give your desired product a Retention Factor (Rf) of ~0.25-0.35.

  • Pack the Column (Slurry Method):

    • In a beaker, mix ~300 g of silica gel with your starting eluent (e.g., 95:5 Hexane:EtOAc) to form a homogenous slurry.

    • Ensure the stopcock on your column is closed. Pour the slurry into the column.

    • Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing. Add more eluent as the silica settles.

    • Never let the top of the silica bed run dry.

  • Load the Sample (Dry Loading Recommended):

    • Dissolve your 10 g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add ~20 g of silica gel to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, creating a thin, even band.

    • Gently add a layer of sand (~1 cm) on top to prevent disturbance of the sample layer.

  • Run the Column:

    • Carefully add your eluent to the column.

    • Using gentle air pressure, push the solvent through the column at a steady rate.

    • Begin collecting fractions immediately. The size of your fractions will depend on the separation; start with ~25-50 mL per fraction.

  • Monitor Elution:

    • Spot every few fractions on a TLC plate.

    • Develop the plate and visualize under UV light to see which fractions contain your product.

    • Combine the fractions that contain only the pure product.

  • Isolate the Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum for a short period to remove any final traces of solvent, but be cautious of product volatility.

The following diagram illustrates a troubleshooting workflow if your post-chromatography purity is low.

Troubleshooting_Diagram start Low Purity After Column Chromatography analyze_tlc Analyze Post-Column TLC of Combined Fractions start->analyze_tlc streaking Is there streaking or tailing? analyze_tlc->streaking overlapping Are spots overlapping or too close together? streaking->overlapping No cause_acid Cause: Acidic impurity or on-column degradation. streaking->cause_acid Yes cause_eluent Cause: Eluent system lacks sufficient resolving power. overlapping->cause_eluent Yes overloaded Was the column overloaded? overlapping->overloaded No solution_acid Solution: Re-run column with 0.5% Triethylamine in eluent OR use neutral alumina. cause_acid->solution_acid solution_eluent Solution: Re-run column with a shallower polarity gradient or change solvent system (e.g., Toluene/EtOAc). cause_eluent->solution_eluent cause_overload Cause: Too much sample for the amount of silica. overloaded->cause_overload Yes solution_overload Solution: Re-run with a larger column (use at least 30:1 silica:sample ratio by weight). cause_overload->solution_overload

Sources

Common side reactions and byproducts in Methyl 2-chloro-3,4-difluorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-chloro-3,4-difluorobenzoate

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

The synthesis of this compound is typically approached via a two-stage process:

  • Diazotization and Sandmeyer Reaction: Conversion of an appropriate amino-difluorobenzoic acid precursor to 2-chloro-3,4-difluorobenzoic acid.

  • Esterification: Conversion of the resulting carboxylic acid to its methyl ester.

This guide is structured into a Troubleshooting section to address specific experimental issues and an FAQ section for broader conceptual questions.

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific, observable problems you might encounter during the synthesis. Each problem is followed by probable causes and actionable solutions grounded in chemical principles.

Problem 1: Low or No Yield of 2-chloro-3,4-difluorobenzoic acid After the Sandmeyer Reaction

You've completed the diazotization of the precursor amine and the subsequent Sandmeyer reaction, but TLC or LC-MS analysis shows a low yield of the desired chlorinated acid, with significant amounts of starting material or other unexpected products.

Probable Cause A: Incomplete Diazotization

The formation of the arenediazonium salt is the critical first step. This reaction is highly sensitive to temperature and stoichiometry.[1]

  • Causality: Nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid, is unstable at elevated temperatures.[2] If the temperature rises above the optimal 0-5 °C range, the nitrous acid decomposes before it can react with the amine, leading to unreacted starting material.[3]

  • Solution Protocol:

    • Maintain a strict temperature of 0-5 °C throughout the addition of sodium nitrite solution using an ice/salt bath.

    • Ensure the sodium nitrite solution is added slowly and subsurface to the vigorously stirred amine/acid mixture. This promotes immediate reaction and prevents localized warming.

    • Use a slight excess (1.1-1.2 equivalents) of sodium nitrite to ensure complete conversion of the amine.

    • Validation: Before proceeding to the Sandmeyer step, test for the presence of excess nitrous acid using potassium iodide-starch paper (a positive test, indicated by a blue-black color, confirms that sufficient HONO was present to consume all the amine).

Probable Cause B: Premature Decomposition of the Diazonium Salt

Arenediazonium salts are metastable and can decompose, particularly if not used promptly or if the temperature rises.

  • Causality: The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). In an aqueous acidic solution, water can act as a nucleophile, attacking the aromatic ring and displacing the N₂ group to form a phenol byproduct (in this case, 2-hydroxy-3,4-difluorobenzoic acid).[4] This reaction is accelerated by heat.

  • Solution Protocol:

    • Keep the diazonium salt solution at 0-5 °C at all times.

    • Use the freshly prepared diazonium salt immediately in the Sandmeyer reaction. Do not store it.

    • The Sandmeyer reaction itself should be performed at a controlled temperature, typically starting low and allowing it to warm gradually as the reaction proceeds and nitrogen evolution is observed.

Probable Cause C: Inefficient Sandmeyer Reaction

The conversion of the diazonium salt to the aryl chloride requires an active copper(I) catalyst.

  • Causality: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr) initiated by a single-electron transfer from a copper(I) species.[5] If the CuCl catalyst is oxidized to Cu(II) or is of poor quality, this electron transfer is inefficient, hindering the reaction.

  • Solution Protocol:

    • Use high-purity, freshly prepared, or commercially sourced oxygen-free CuCl.

    • Ensure the CuCl is fully dissolved in concentrated HCl to form the active tetrachlorocuprate(I) complex ([CuCl₄]³⁻) before adding the diazonium salt solution.

    • Add the cold diazonium salt solution slowly to the copper(I) chloride solution. A controlled, steady evolution of nitrogen gas should be observed. A violent, uncontrollable effervescence indicates the reaction is proceeding too quickly, which can increase byproduct formation.

Problem 2: Product is Contaminated with a Colored Impurity (Yellow, Orange, or Red)

The crude product, either the intermediate acid or the final ester, has a distinct color that is difficult to remove.

Probable Cause: Azo Compound Formation

  • Causality: The arenediazonium salt is an electrophile. If the reaction medium is not sufficiently acidic (pH > 4), the diazonium salt can react with an unreacted, electron-rich amine starting material in an electrophilic aromatic substitution reaction. This "azo coupling" forms highly colored diazoamino or azo compounds.[4]

  • Solution Protocol:

    • Prevention: Ensure a strongly acidic environment (excess concentrated HCl or H₂SO₄) during the diazotization step. This protonates the unreacted amine, deactivating it towards electrophilic attack.

    • Removal: Azo compounds can often be removed during an aqueous workup by washing the organic solution with an acidic solution. However, they are most effectively removed by column chromatography on silica gel or by recrystallization.

Problem 3: Final Product Contains Unreacted 2-chloro-3,4-difluorobenzoic acid

After the esterification step, NMR or LC-MS analysis clearly shows the presence of the starting carboxylic acid in your final this compound.

Probable Cause: Incomplete Esterification

  • Causality: Fischer esterification is an equilibrium-controlled process. The presence of water, insufficient reaction time, or a deactivated catalyst can prevent the reaction from reaching completion.[6] Electron-withdrawing groups on the benzoic acid, such as chlorine and fluorine, can also slow the rate of esterification.

  • Solution Protocol:

    • Reagent Stoichiometry: Use methanol as the limiting reagent and solvent, ensuring it is in large excess.

    • Catalyst: Use a catalytic amount of a strong acid like concentrated H₂SO₄. For difficult esterifications, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride followed by the addition of methanol is a more robust, non-equilibrium alternative.[7]

    • Water Removal: Ensure all glassware and reagents (especially the methanol) are dry. Refluxing the reaction with a Dean-Stark trap can be used to azeotropically remove the water formed during the reaction, driving the equilibrium toward the product.

    • Purification: The unreacted carboxylic acid can be easily removed from the desired neutral ester by washing the organic solution with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Sandmeyer step and how can they be identified?

A1: Besides the phenolic byproduct from premature decomposition, two other common byproducts arise from the radical nature of the Sandmeyer reaction.[8]

  • Deaminated Product (3,4-difluorobenzoic acid): This occurs if the aryl radical formed after N₂ loss is quenched by a hydrogen atom source instead of reacting with the chloride from the copper complex.

  • Biaryl Dimers: Two aryl radicals can couple to form a biaryl species. This is often observed as a higher molecular weight impurity in mass spectrometry.[5]

These byproducts can be identified and distinguished from the desired product by their unique mass in GC-MS or LC-MS analysis and their distinct aromatic substitution patterns in ¹H and ¹⁹F NMR.

CompoundMolecular Weight ( g/mol )Key Identifying Feature
Desired Product Acid 192.54Presence of Cl, 2x F
Phenolic Byproduct 174.10Presence of -OH group, absence of Cl
Deaminated Byproduct 158.10Absence of Cl
Biaryl Dimer 314.19~2x MW of the deaminated radical

Q2: Can I use a different copper source for the Sandmeyer reaction?

A2: Yes, while CuCl is standard for chlorination, other copper(I) salts like CuBr are used for bromination.[9] Using copper(II) salts is generally less effective as the catalytic cycle relies on the Cu(I)/Cu(II) redox couple.[5] The key is the presence of the copper(I) species to initiate the single-electron transfer.

Q3: What is the best method for purifying the final ester, this compound?

A3: A multi-step purification strategy is most effective.

  • Aqueous Workup: First, wash the crude organic solution sequentially with saturated NaHCO₃(aq) to remove acidic impurities (unreacted carboxylic acid), water, and finally brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification: For high purity, one of two methods is recommended:

    • Vacuum Distillation: If the product is thermally stable and has a suitable boiling point, this is an excellent method for large-scale purification.

    • Column Chromatography: Flash chromatography on silica gel using a non-polar solvent system (e.g., hexanes/ethyl acetate gradient) is highly effective for removing both more polar and less polar impurities, including any residual azo compounds or biaryl dimers.

Q4: I've observed the formation of an N-Nitrosamine. Is this a concern?

A4: N-Nitrosamines are typically formed from the reaction of nitrous acid with secondary amines.[2] Since the precursor for this synthesis is a primary aromatic amine, the formation of stable N-Nitrosamines is not a primary reaction pathway. The initial intermediate formed is an N-nitrosoanilinium ion, which rapidly rearranges and dehydrates to form the diazonium salt.[4] The presence of a stable nitrosamine would suggest a significant secondary amine impurity in your starting material.

Visualizing the Process

To better understand the workflow and potential pitfalls, the following diagrams illustrate the key processes.

Overall Synthesis Workflow

Synthesis Workflow cluster_0 Stage 1: Sandmeyer Reaction cluster_1 Stage 2: Esterification cluster_2 Purification A Precursor Amine (e.g., 3-Amino-2,6-difluorobenzoic acid) B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Arenediazonium Salt (Unstable Intermediate) B->C D Sandmeyer Reaction (CuCl, HCl) C->D E Crude 2-chloro-3,4-difluorobenzoic acid D->E F Esterification (MeOH, H2SO4, Reflux) E->F G Crude Methyl Ester F->G H Aqueous Workup (Base Wash) G->H I Column Chromatography or Vacuum Distillation H->I J Pure this compound I->J

Caption: High-level workflow for the synthesis and purification.

Troubleshooting Logic for Low Yield in Stage 1

Troubleshooting Logic node_sol node_sol node_cause node_cause Start Low Yield of Chlorinated Acid? Check_SM Is Starting Amine Present in Crude? Start->Check_SM Check_Phenol Is Phenolic Byproduct Present? Check_SM->Check_Phenol No Cause_Diaz Probable Cause: Incomplete Diazotization Check_SM->Cause_Diaz Yes Check_Deamination Is Deaminated Byproduct Present? Check_Phenol->Check_Deamination No Cause_Decomp Probable Cause: Diazonium Decomposition Check_Phenol->Cause_Decomp Yes Cause_Sandmeyer Probable Cause: Inefficient Sandmeyer Rxn Check_Deamination->Cause_Sandmeyer Yes Sol_Diaz Solution: Check Temp (0-5°C) Use KI-Starch Test Cause_Diaz->Sol_Diaz Sol_Decomp Solution: Maintain 0-5°C Use Diazonium Immediately Cause_Decomp->Sol_Decomp Sol_Sandmeyer Solution: Use Fresh CuCl Ensure Full Dissolution Cause_Sandmeyer->Sol_Sandmeyer

Caption: A decision tree for diagnosing yield issues in the Sandmeyer stage.

References

  • Sandmeyer reaction - Wikipedia. Wikipedia. [8]

  • Zhang, H. et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.

  • Sandmeyer reaction - L.S.College, Muzaffarpur. L.S. College. [5]

  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate. [10]

  • Sandmeyer Reaction Mechanism - BYJU'S. BYJU'S. [9]

  • Ansari, M. A. et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [11]

  • (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate.

  • Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal.

  • What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid? - FAQ - Guidechem. Guidechem.

  • (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [4]

  • METHYL 3,4-DIFLUOROBENZOATE synthesis - ChemicalBook. ChemicalBook. [7]

  • Diazotisation - Organic Chemistry Portal. Organic Chemistry Portal. [1]

  • Kumar, A. et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. [6]

  • Diazotization of Amines - Chemistry LibreTexts. Chemistry LibreTexts. [2]

  • Lec4 - Diazotization Reactions - YouTube. YouTube. [3]

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Technical Support Center: Optimizing Functionalization of Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of Methyl 2-chloro-3,4-difluorobenzoate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with this versatile but challenging building block. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Part 1: General Handling and Reactivity FAQs

This section addresses preliminary questions regarding the substrate's properties and general reaction considerations.

Question: What makes this compound a useful, yet challenging, substrate?

Answer: this compound is a valuable building block in medicinal chemistry and materials science due to its trifunctional aromatic core. The electron-withdrawing nature of the two fluorine atoms and the methyl ester group significantly influences the reactivity of the C-Cl bond.

  • Activation towards Nucleophilic Attack: The electron deficiency of the aromatic ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions at the chlorine-bearing carbon.[1][2][3] This is a primary and often efficient functionalization pathway.

  • Challenges in Cross-Coupling: The same electron-withdrawing effects that activate the substrate for SNAr can make palladium-catalyzed cross-coupling reactions, like Suzuki-Miyaura or Buchwald-Hartwig aminations, more challenging. The C-Cl bond is strong, and oxidative addition to a Pd(0) center can be sluggish compared to aryl bromides or iodides.[4][5] Therefore, careful selection of a highly active catalyst system is paramount.[6][7]

Question: Are there any specific safety precautions for handling this compound?

Answer: Yes, while specific GHS classifications for this exact isomer (3,4-difluoro) are not as readily compiled as for others like the 2,4-difluoro or 3,5-difluoro isomers, related compounds offer guidance.[8][9] It is prudent to treat it as a compound that may cause skin and serious eye irritation, and may cause respiratory irritation.[8] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Part 2: Troubleshooting Guide for Specific Reactions

This section dives into common problems and solutions for the primary functionalization pathways.

A. Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction with an amine/alkoxide nucleophile is slow or gives low conversion. What are the first parameters I should adjust?

Answer: A sluggish SNAr reaction on this substrate is typically related to either insufficient nucleophilicity or suboptimal reaction conditions. The mechanism involves the formation of a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing groups.[2][3][10]

  • Increase Base Strength/Concentration: For amine or alcohol nucleophiles, a base is required to deprotonate the nucleophile (or the intermediate complex). Switching to a stronger, non-nucleophilic base (e.g., from K₂CO₃ to NaH for an alcohol, or from Et₃N to DBU for an amine) can significantly increase the concentration of the active nucleophile.

  • Increase Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy for the initial nucleophilic attack. A systematic increase in temperature (e.g., in 10-15 °C increments) while monitoring by TLC or LC-MS is advisable.

  • Solvent Choice: The choice of solvent is critical. A polar, aprotic solvent like DMSO, DMF, or NMP is ideal as it can solvate the cation of the base/nucleophile salt, leaving the nucleophilic anion more reactive.

Question: I'm observing the hydrolysis of the methyl ester group during my SNAr reaction. How can I prevent this?

Answer: Ester hydrolysis is a common side reaction, especially when using strong bases (like NaOH or KOH) or when reactions are run at high temperatures for extended periods in the presence of water.

  • Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Use freshly distilled solvents and flame-dry your glassware.

  • Choose a Non-Hydrolytic Base: Opt for bases that are less likely to introduce or generate water. Alkali metal carbonates (K₂CO₃, Cs₂CO₃) or organic bases (DBU, DIPEA) are generally safer than hydroxides. If a very strong base is needed, consider sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent.[11]

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product to the basic conditions.

B. Suzuki-Miyaura Cross-Coupling

Question: Why is my Suzuki-Miyaura coupling reaction giving a low yield, and what can I do to improve it?

Answer: Low yields in Suzuki couplings with aryl chlorides are a frequent challenge.[4] The primary reasons often revolve around inefficient catalysis and the stability of the boronic acid coupling partner.[12][13]

  • Catalyst & Ligand Selection is Crucial: Standard catalysts like Pd(PPh₃)₄ are often ineffective for unactivated aryl chlorides.[4] You need a more electron-rich and sterically hindered phosphine ligand that promotes the difficult oxidative addition step. Modern biarylphosphine ligands are the industry standard here.

  • Protodeboronation of the Boronic Acid: Boronic acids can be unstable under reaction conditions, leading to the formation of an arene byproduct (Ar-H) instead of the desired cross-coupled product. This is a very common cause of low yields.[13][14]

  • Base and Solvent System: The choice of base and solvent is interdependent and critical for the transmetalation step.

Here is a general troubleshooting workflow to address these issues:

G Start Low Suzuki Coupling Yield Check_Catalyst Is the Catalyst System Active Enough for an Aryl Chloride? Start->Check_Catalyst Check_Boronic Is Protodeboronation Occurring? Check_Catalyst->Check_Boronic Yes Solution_Catalyst Switch to a Biarylphosphine Ligand (e.g., XPhos, SPhos, RuPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ source. Check_Catalyst->Solution_Catalyst No Check_Conditions Are Base/Solvent/Temp Optimal? Check_Boronic->Check_Conditions No Solution_Boronic Use Boronic Ester (Pinacol, MIDA). Use milder base (K₃PO₄, K₂CO₃). Ensure rigorous inert atmosphere. Check_Boronic->Solution_Boronic Yes Solution_Conditions Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Use aq. solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O). Optimize temperature (80-110 °C). Check_Conditions->Solution_Conditions No End Optimized Yield Check_Conditions->End Yes Solution_Catalyst->End Solution_Boronic->End Solution_Conditions->End

Caption: General troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Question: How do I select the optimal catalyst system for this specific substrate?

Answer: For an electron-deficient aryl chloride, you need a catalyst that is both highly active and stable. The key is the ligand.

Ligand TypeRecommended LigandsRationale & Key Considerations
Biaryl Monophosphines XPhos, SPhos, RuPhos, BrettPhosExpertise: These are the go-to ligands for challenging couplings.[6][14] Their steric bulk and electron-donating properties promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step.
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Trustworthiness: These are Pd(II) and Pd(0) pre-catalysts, respectively.[7] They are generally more stable and easier to handle than air-sensitive catalysts like Pd(PPh₃)₄. The active Pd(0) species is generated in situ.
Catalyst Loading 1-5 mol % Pd, Ligand:Pd ratio of 2:1Experience: While lower loadings are possible, starting in this range for an aryl chloride is a robust strategy. Higher loadings may be needed for particularly difficult couplings.
C. Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination is failing or giving significant side products. What should I check first?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization.[11][15] Failure is often due to catalyst deactivation, an inappropriate base, or side reactions with the substrate.

  • Base Selection is Paramount: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for aryl chlorides. Weaker bases like K₂CO₃ are often ineffective for these less reactive electrophiles.[11]

  • Ligand Choice: As with Suzuki coupling, specialized biarylphosphine ligands are essential for coupling aryl chlorides. Ligands like BrettPhos have been specifically designed for high reactivity in C-N cross-coupling reactions.[6]

  • Rigorous Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Ensure your reaction is thoroughly degassed (e.g., via multiple vacuum/argon cycles or by sparging the solvent with argon for at least 30 minutes) and run under a positive pressure of an inert gas like argon or nitrogen.[12]

Question: I am trying to couple a primary amine and am getting a mixture of mono- and di-arylated products. How can I improve selectivity for the mono-arylated product?

Answer: Achieving selective mono-arylation can be difficult as the secondary amine product is often more nucleophilic than the starting primary amine.

  • Use a Bulky Ligand: A sterically demanding ligand (like BrettPhos) can create a crowded environment around the palladium center, disfavoring the coupling of the bulkier secondary amine product.[6]

  • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents). This will statistically favor its reaction over the product, which is present in low concentration initially.

  • Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes improve selectivity.

Below is a simplified diagram of the Suzuki-Miyaura catalytic cycle, highlighting points where issues can arise.

G cluster_0 Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition (Ar-Cl + LₙPd⁰ → LₙPdII(Ar)(Cl)) TM Transmetalation (LₙPdII(Ar)(Cl) + Ar'B(OH)₂ → LₙPdII(Ar)(Ar')) OA->TM Ar'B(OH)₂, Base Prob1 Problem: Sluggish for Ar-Cl. Solution: Use electron-rich, bulky phosphine ligands. OA->Prob1 RE Reductive Elimination (LₙPdII(Ar)(Ar') → Ar-Ar' + LₙPd⁰) TM->RE Prob2 Problem: Base dependent. Boronate must be activated. TM->Prob2 Prob3 Problem: Protodeboronation of Ar'B(OH)₂ depletes nucleophile. TM->Prob3 RE->OA Ar-Cl

Caption: Key stages and potential failure points in the Suzuki-Miyaura cycle.

Part 3: Experimental Protocols

These are starting-point protocols. Optimization will likely be required for your specific coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd(OAc)₂, 2 mol %) and the biarylphosphine ligand (e.g., XPhos, 4 mol %).

  • Solvent & Degassing: Add the solvent system (e.g., toluene/water 10:1). Seal the flask and degas the mixture by bubbling argon through the solution for 20-30 minutes.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., a G3 pre-catalyst, or Pd₂(dba)₃ with a ligand like BrettPhos, 1-3 mol %), the base (Sodium tert-butoxide, 1.4 equiv), and a stir bar.

  • Reagent Addition: Evacuate and backfill the flask with argon (repeat 3 times). Under a positive flow of argon, add this compound (1.0 equiv), the amine (1.2 equiv), and the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the flask and heat to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

References

  • Nolan, S. P., & Organ, M. G. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Angewandte Chemie International Edition, 50(18), 4165-4168. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. YouTube. [Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions. Journal of the American Chemical Society, 130(41), 13552-13554. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mol, J. C. (2004). Industrial applications of olefin metathesis. Journal of Molecular Catalysis A: Chemical, 213(1), 39-45. (Note: This is a representative citation for the importance of cross-coupling in industry, though not directly on the topic molecule).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • PubChem. (n.d.). Methyl 2,4-difluorobenzoate. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Suzuki Coupling of Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of the Suzuki-Miyaura coupling with Methyl 2-chloro-3,4-difluorobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. The inherent electronic and steric properties of this compound—namely, the electron-withdrawing effects of the fluorine and ester functionalities and the steric hindrance at the ortho position—necessitate a carefully optimized approach to achieve high yields and purity.

This guide is structured in a practical question-and-answer format to directly address the common issues encountered during this specific transformation. We will delve into the mechanistic rationale behind these challenges and provide field-proven solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound considered a challenging reaction?

A1: The primary difficulties arise from a combination of electronic and steric factors. Firstly, aryl chlorides are inherently less reactive than their bromide or iodide counterparts in the oxidative addition step of the palladium catalytic cycle.[1] This is due to the stronger carbon-chlorine bond. Secondly, the substrate is electron-deficient due to the two fluorine atoms and the methyl ester group, which can further disfavor oxidative addition. Lastly, the chloro group is positioned ortho to the methyl ester, creating significant steric hindrance around the reaction center. This can impede the approach of the bulky palladium catalyst, slowing down the reaction.

Q2: What are the most critical parameters to control for a successful coupling?

A2: For this specific substrate, the three most critical factors are:

  • The Catalyst System: The choice of both the palladium precursor and, more importantly, the ligand is paramount. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the aryl chloride.

  • The Base: The base must be strong enough to promote the transmetalation step but mild enough to avoid hydrolysis of the methyl ester.

  • Reaction Conditions: Anhydrous solvents, rigorous exclusion of oxygen, and precise temperature control are essential to prevent side reactions and catalyst deactivation.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but after several hours, TLC or LC-MS analysis shows a significant amount of unreacted this compound.

Potential Cause A: Inefficient Oxidative Addition

  • Explanation: The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step for aryl chlorides.[1] The electron-deficient nature and steric hindrance of your substrate exacerbate this issue. A standard catalyst like Pd(PPh₃)₄ may not be active enough.

  • Solution:

    • Switch to a More Active Catalyst System: Employ a modern catalyst system known for its high activity with aryl chlorides. This typically involves a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand. Buchwald's biarylphosphine ligands are particularly effective.

    • Use a Pre-catalyst: To ensure the efficient generation of the active Pd(0) species, consider using a pre-formed catalyst, such as a Buchwald G2, G3, or G4 precatalyst.[2]

    • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome a high activation barrier.

Recommended Catalyst Systems for Challenging Aryl Chlorides

Catalyst SystemLigandKey AdvantagesTypical Loading (mol% Pd)
Pd(OAc)₂ / SPhosSPhosExcellent for sterically hindered and electron-deficient aryl chlorides.1 - 3
Pd₂(dba)₃ / XPhosXPhosHigh activity and stability, good for a broad range of substrates.1 - 3
XPhos Pd G3XPhosAir- and moisture-stable precatalyst, ensures reliable activation.1.5 - 3
RuPhos Pd G3RuPhosOften effective when other ligands fail, particularly with heterocyclic partners.1.5 - 3

Potential Cause B: Ineffective Base

  • Explanation: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[3] If the base is too weak or poorly soluble, this step will be slow, leading to an overall low reaction rate.

  • Solution:

    • Choose an Appropriate Base: For substrates with base-sensitive groups like esters, moderately strong bases are preferred. Finely powdered, anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices.[3]

    • Ensure Base Solubility/Activity: While these bases are not fully soluble in many organic solvents, using them as a fine powder maximizes their surface area. The presence of a small amount of water in the solvent system can also help facilitate their action.

Issue 2: Formation of Significant Byproducts

Your starting material is consumed, but the desired product is contaminated with significant impurities.

Potential Cause A: Protodeboronation of the Boronic Acid

  • Identification: You observe a byproduct with a mass corresponding to the arene of your boronic acid coupling partner (Ar-H instead of Ar-B(OH)₂).

  • Explanation: Protodeboronation is the protonolysis of the C-B bond, a common side reaction in Suzuki couplings.[3] It is often promoted by high temperatures, prolonged reaction times, and the presence of water, especially with unstable (e.g., some heteroaryl) boronic acids.

  • Solution:

    • Use a More Stable Boronic Acid Derivative: If protodeboronation is severe, consider using a boronic ester, such as a pinacol (Bpin) or neopentyl glycol ester. These are generally more stable to protodeboronation.

    • Minimize Water Content: While a small amount of water can be beneficial, excess water can promote this side reaction. Try using a solvent system with a lower water ratio (e.g., 10:1 dioxane:water instead of 4:1).

    • Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature may slow the rate of protodeboronation relative to the desired coupling.

Potential Cause B: Homocoupling of the Boronic Acid

  • Identification: You observe a byproduct with a mass corresponding to a dimer of your boronic acid's aryl group (Ar-Ar).

  • Explanation: This side reaction is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that homocouples the boronic acid.

  • Solution:

    • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed before adding the catalyst. This can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.

Potential Cause C: Hydrolysis of the Methyl Ester

  • Identification: You observe a byproduct with a mass corresponding to the carboxylic acid of your desired product or starting material.

  • Explanation: The methyl ester is susceptible to hydrolysis under basic conditions, especially at elevated temperatures and with strong bases like NaOH or KOH.

  • Solution:

    • Use a Milder Base: Avoid strong hydroxides. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are much less likely to cause ester hydrolysis.[3] Potassium fluoride (KF) is another mild option.[4]

    • Control Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged heating, as this will increase the extent of hydrolysis. Monitor the reaction closely and stop it once the starting material is consumed.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)L₂(Cl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)₂ Base PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Workflow

Troubleshooting_Workflow Start Reaction Start Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Byproducts Significant Byproducts? Check_Conversion->Check_Byproducts No Change_Catalyst Use Buchwald Ligand (SPhos/XPhos) & Pre-catalyst Check_Conversion->Change_Catalyst Yes Success Successful Coupling Check_Byproducts->Success No Protodeboronation Protodeboronation? Check_Byproducts->Protodeboronation Yes Increase_Loading Increase Catalyst Loading (3-5 mol%) Change_Catalyst->Increase_Loading Check_Base Use K₃PO₄ or K₂CO₃ (finely powdered) Increase_Loading->Check_Base Check_Base->Start Re-run Homocoupling Homocoupling? Protodeboronation->Homocoupling No Use_Boronic_Ester Use Boronic Ester (Bpin) Reduce Water Content Protodeboronation->Use_Boronic_Ester Yes Hydrolysis Ester Hydrolysis? Homocoupling->Hydrolysis No Degas_Thoroughly Degas Solvents Rigorously Maintain Inert Atmosphere Homocoupling->Degas_Thoroughly Yes Hydrolysis->Success No Use_Milder_Base Use Milder Base (K₂CO₃) Control Temperature Hydrolysis->Use_Milder_Base Yes Use_Boronic_Ester->Start Re-run Degas_Thoroughly->Start Re-run Use_Milder_Base->Start Re-run

Caption: A decision tree for troubleshooting common issues in the reaction.

Starting Point Experimental Protocol

This protocol is a robust starting point adapted from procedures for similar sterically hindered and electron-deficient aryl chlorides. Optimization may be required for your specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely powdered (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (5:1 mixture), degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask/vial with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A General Method for the Suzuki-Miyaura Coupling of Aryl Chlorides with 2-Heterocyclic Boronic Acids. Chemical Science, 4(3), 916-920.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Cross-Couplings. Organometallics, 34(23), 5497-5508.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

Sources

Technical Support Center: Purification of Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-chloro-3,4-difluorobenzoate. This resource is designed for researchers, chemists, and drug development professionals who require this intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively in your laboratory.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Impurity Profile

This section addresses the most common initial questions regarding the purity of this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route, but typically originates from three sources:

  • Unreacted Starting Materials: The most common acidic impurity is the starting material, 2-chloro-3,4-difluorobenzoic acid, from incomplete esterification.

  • Reagent-Related Impurities: Residual solvents used in the reaction or workup (e.g., methanol, toluene, DMF) and by-products from reagents (e.g., from thionyl chloride) may be present.

  • Side-Reaction Products: Hydrolysis of the ester product back to the carboxylic acid is a frequent issue, especially during aqueous workups or prolonged storage in non-anhydrous conditions.[1][2] Isomeric impurities can also arise depending on the specificity of the initial halogenation or fluorination reactions.

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A2: A multi-pronged analytical approach is recommended for comprehensive quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment of substituted benzoates.[3][4] A reverse-phase C18 column with a mobile phase like acetonitrile and water (often with a pH modifier like formic or phosphoric acid) provides excellent resolution for separating the target ester from the more polar carboxylic acid starting material.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile impurities, including residual solvents and potential low-boiling point by-products.[6][7] Derivatization is often not needed for the methyl ester, making it a straightforward analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and identifying isomeric impurities that may be difficult to resolve chromatographically.

Q3: My product appears pure by TLC, but my final yield is low after workup. What could be happening?

A3: This often points to unintentional hydrolysis of the methyl ester during the workup phase.[1] Washing with strong bases or performing extractions at elevated temperatures can cleave the ester, converting your product into the water-soluble carboxylate salt, which is then lost to the aqueous layer. Always use mild bases like sodium bicarbonate for neutralization and keep temperatures at or below ambient during extraction.

Part 2: Troubleshooting Purification Workflows

The first step in any purification strategy is to diagnose the problem. The following diagram provides a high-level decision-making framework.

G crude Crude Product (Post-Synthesis) analysis Initial Analysis (TLC, ¹H NMR, or LCMS) crude->analysis acid_impurity Significant Acidic Impurity? (e.g., Carboxylic Acid) analysis->acid_impurity bicarb_wash Aqueous Bicarbonate Wash acid_impurity->bicarb_wash Yes discolored Discolored / Baseline Impurities? acid_impurity->discolored No bicarb_wash->discolored chromatography Silica Gel Column Chromatography discolored->chromatography Yes thermal_stable Thermally Stable Impurities? discolored->thermal_stable No high_purity Highest Purity Required? (>99.5%) chromatography->high_purity distillation Fractional Vacuum Distillation thermal_stable->distillation Yes (Large Scale) thermal_stable->high_purity No / Small Scale distillation->high_purity recrystallize Recrystallization high_purity->recrystallize Yes final_product Pure this compound high_purity->final_product No recrystallize->final_product

Caption: Decision workflow for selecting a purification strategy.

Issue 1: Presence of 2-chloro-3,4-difluorobenzoic acid

This is the most common impurity, arising from incomplete esterification or hydrolysis. It is easily removed by exploiting its acidic nature.

  • Underlying Principle (Causality): Benzoic acids are acidic (pKa ≈ 4.2), while their corresponding methyl esters are neutral. A weak base, like sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the carboxylic acid, forming the highly water-soluble sodium 2-chloro-3,4-difluorobenzoate salt. The neutral ester remains preferentially dissolved in a non-polar organic solvent.

  • Experimental Protocol: Liquid-Liquid Extraction

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of approximately 50-100 mg/mL.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Pro-Tip: Stopper the funnel and invert gently, venting frequently to release the CO₂ gas that evolves during neutralization. Vigorous shaking at this stage can lead to emulsions.

    • Once gas evolution ceases, shake the funnel vigorously for 1-2 minutes.

    • Allow the layers to separate completely. Drain the lower aqueous layer.

    • Wash the organic layer sequentially with water and then with a saturated brine solution to remove residual bicarbonate and dissolved water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Self-Validation: After the wash, spot the organic layer on a TLC plate against the crude material. The spot corresponding to the acidic starting material should be absent. For quantitative proof, an HPLC analysis will show a significant reduction or complete removal of the peak corresponding to the benzoic acid.[3][4]

Issue 2: Colored Impurities or Multiple By-products

When the crude product is discolored or contains several impurities with similar polarity to the product, column chromatography is the method of choice.

  • Underlying Principle (Causality): Silica gel column chromatography separates compounds based on their differential adsorption to the polar silica stationary phase and solubility in the mobile phase.[8] Non-polar compounds travel through the column faster, while more polar compounds are retained longer. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be eluted sequentially based on their polarity.

  • Experimental Protocol: Flash Column Chromatography

    • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give the desired product an Rf value of 0.2-0.4.[8] Start with Hexanes/Ethyl Acetate mixtures (e.g., 95:5, 90:10).

    • Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar mobile phase.

    • Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase ("wet loading"). Dry loading is preferred for better resolution.

    • Elution: Begin eluting with the non-polar mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Data Presentation: Solvent System Selection

Solvent System (Hexane:Ethyl Acetate)Target RfTypical Impurities Eluted
98:2< 0.1Very non-polar, greasy by-products
95:50.2 - 0.3Optimal for Product Elution
90:100.4 - 0.5More polar by-products
80:20> 0.6Highly polar impurities (if not removed by wash)
Issue 3: Final Polish for Ultra-High Purity (>99.5%)

For applications requiring exacting purity, such as in pharmaceutical development, recrystallization is the final and most effective step to remove trace impurities and achieve a crystalline solid.

  • Underlying Principle (Causality): Recrystallization operates on the principle of differential solubility. A solvent is chosen in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities, present in much smaller amounts, either remain in solution or are insoluble and can be filtered off hot. As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out, leaving the impurities behind in the mother liquor.

  • Experimental Protocol: Recrystallization

    • Solvent Screening: In small test tubes, test the solubility of ~50 mg of your product in ~1 mL of various solvents (e.g., heptane, isopropanol, methanol/water mixtures). A good solvent will fully dissolve the compound when hot but show poor solubility when cold.

    • Dissolution: Place the product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.

    • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer it to an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

    • Drying: Dry the crystals under vacuum to remove all residual solvent.

Part 3: Overall Purification and Validation Workflow

This diagram visualizes the entire process from a crude reaction mixture to a final, validated product, emphasizing the importance of in-process controls and final quality checks.

G cluster_0 Purification Phase cluster_1 Validation Phase crude Crude Product workup Aqueous Workup (Bicarb Wash) crude->workup chromatography Column Chromatography (if needed) workup->chromatography recrystallize Recrystallization (for high purity) chromatography->recrystallize dried_product Dried, Isolated Solid recrystallize->dried_product hplc HPLC Purity Check (>99.5%) dried_product->hplc gcms GC-MS Analysis (Residual Solvents) dried_product->gcms nmr NMR Spectroscopy (Structural ID) dried_product->nmr final Final Validated Product

Sources

Stability issues of Methyl 2-chloro-3,4-difluorobenzoate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 2-chloro-3,4-difluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

I. Understanding the Stability Profile of this compound

This compound is a substituted aromatic ester, and its stability is primarily influenced by the electrophilic nature of the carbonyl carbon and the electron-withdrawing effects of the halogen substituents on the benzene ring. The presence of chlorine and fluorine atoms significantly impacts the molecule's susceptibility to nucleophilic attack and hydrolysis. This guide will walk you through the potential stability issues and how to mitigate them.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the use of this compound in your experiments.

Q1: I am observing low yields in my reaction where this compound is a starting material, and I suspect it's degrading. What are the likely causes?

A1: Low yields can often be attributed to the degradation of this compound, primarily through hydrolysis or reaction with nucleophilic reagents. Here’s a breakdown of potential causes and solutions:

  • Hydrolysis: The ester functionality is susceptible to hydrolysis, especially under acidic or basic conditions, to form 2-chloro-3,4-difluorobenzoic acid and methanol. The electron-withdrawing nature of the chlorine and fluorine substituents on the benzene ring makes the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water.[1]

    • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen gets protonated, making the carbonyl carbon even more electrophilic and susceptible to attack by water.

    • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate and methanol. This process is generally faster than acid-catalyzed hydrolysis.

  • Reaction with Nucleophiles: If your reaction mixture contains strong nucleophiles (e.g., primary or secondary amines, thiols), they can react with the ester via nucleophilic acyl substitution, leading to the formation of amides or thioesters, respectively.

Troubleshooting Steps:

  • pH Control: Ensure your reaction medium is neutral if possible. If the reaction requires acidic or basic conditions, consider the stability of the ester at the specific pH and temperature. It may be necessary to perform the reaction at a lower temperature to minimize hydrolysis.

  • Moisture Control: Use anhydrous solvents and reagents to minimize water content in your reaction mixture.

  • Reagent Addition Sequence: If your reaction involves a strong nucleophile, consider adding it last and at a controlled temperature to favor the desired reaction over ester degradation.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the ester to harsh conditions.

Q2: I have been storing a solution of this compound in methanol for a week and now I see an impurity in my analysis. What could it be?

A2: The most likely impurity is the product of transesterification. Although the ester is already a methyl ester, in the presence of an acid or base catalyst, an equilibrium can be established with the solvent. However, a more probable cause of observing an impurity when dissolved in a non-anhydrous solvent is hydrolysis to 2-chloro-3,4-difluorobenzoic acid.

Preventive Measures:

  • Storage of Solutions: It is best to prepare solutions of this compound fresh. If storage is necessary, use an anhydrous, aprotic solvent and store at a low temperature (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Purity Check: Always check the purity of the compound before use, especially if it has been stored for an extended period. Analytical techniques such as HPLC or GC-MS can be used for this purpose.[2]

Q3: My reaction is running at an elevated temperature (e.g., >100 °C) and I'm seeing significant by-product formation. Could this be due to thermal degradation?

Recommendations:

  • Temperature Optimization: If possible, try to optimize your reaction to proceed at a lower temperature.

  • Inert Atmosphere: Running the reaction under an inert atmosphere can help prevent oxidative degradation at high temperatures.

  • Forced Degradation Study: To understand the thermal stability in your specific reaction context, you can perform a small-scale forced degradation study by heating a sample of the compound at the reaction temperature and monitoring its purity over time.[4]

III. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the stability and handling of this compound.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry and well-ventilated place. For optimal shelf life, storage at 2-8°C is recommended. Protect from moisture and strong oxidizing agents.

Q5: How does the stability of this compound compare to other substituted benzoates?

A5: The presence of electron-withdrawing groups like chlorine and fluorine on the benzene ring generally decreases the stability of the ester towards nucleophilic attack, including hydrolysis, compared to unsubstituted methyl benzoate.[5] The increased electrophilicity of the carbonyl carbon makes it a more reactive substrate.

Q6: What are the expected degradation products of this compound under hydrolytic conditions?

A6: Under both acidic and basic hydrolytic conditions, the primary degradation products are 2-chloro-3,4-difluorobenzoic acid and methanol .

G cluster_main Hydrolysis of this compound This compound This compound 2-chloro-3,4-difluorobenzoic acid 2-chloro-3,4-difluorobenzoic acid This compound->2-chloro-3,4-difluorobenzoic acid H+ or OH- / H2O Methanol Methanol This compound->Methanol H+ or OH- / H2O

Caption: Hydrolysis Degradation Pathway.

Q7: What analytical methods are suitable for assessing the stability of this compound?

A7: Several analytical techniques can be employed to monitor the purity and degradation of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for purity assessment of non-volatile compounds. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile compounds and can be used to identify and quantify both the parent compound and potential volatile degradation products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Data Summary Table for Analytical Methods:

Analytical MethodPrincipleAnalytesSample PreparationSensitivity
HPLC-UV Differential partitioning between a stationary and a mobile phase.Non-volatile and thermally labile compounds.Dissolution in a suitable mobile phase component.High
GC-MS Separation based on volatility and polarity, with detection by mass-to-charge ratio.Volatile and thermally stable compounds.Dissolution in a volatile solvent.Very High
qNMR Quantitative determination based on the relationship between the integrated NMR signal intensity and the number of protons.Molecules with NMR-active nuclei.Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.Moderate
Q8: How should I handle reactions of this compound with amines?

A8: Reactions with amines (aminolysis) will lead to the formation of the corresponding amide. This is a nucleophilic acyl substitution reaction. To ensure the reaction proceeds efficiently and to minimize side reactions:

  • Stoichiometry: Use the appropriate stoichiometry of the amine. An excess of the amine may be used to drive the reaction to completion.

  • Temperature Control: These reactions can be exothermic. It is advisable to control the reaction temperature, possibly by adding the amine slowly to a solution of the ester.

  • Solvent: Use an aprotic solvent to avoid competing hydrolysis reactions.

G cluster_aminolysis Reaction with Amines (Aminolysis) This compound This compound Amine (R-NH2) Amine (R-NH2) Amide Amide Methanol Methanol Methyl 2-chloro-3,4-difluorobenzoateAmine (R-NH2) Methyl 2-chloro-3,4-difluorobenzoateAmine (R-NH2) Methyl 2-chloro-3,4-difluorobenzoateAmine (R-NH2)->Amide Methyl 2-chloro-3,4-difluorobenzoateAmine (R-NH2)->Methanol

Caption: Aminolysis Reaction Pathway.

IV. Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure to assess the stability of this compound under acidic and basic conditions.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute the samples with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the mixture at a controlled temperature (e.g., 40 °C, as base hydrolysis is typically faster).

    • Withdraw aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute the samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

V. References

  • Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Journal of Molecular Structure: THEOCHEM, 624(1-3), 57-63.

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Available at: [Link]

  • Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available at: [Link]

  • Luminata Contributor. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available at: [Link]

  • Park, K. (n.d.). Assay and Stability Testing. Purdue University. Available at: [Link]

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. Available at: [Link]

  • Cagnina, A., et al. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Molecules, 24(3), 405. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Bajaj, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.

  • Risti, R., & Staggs, J. E. J. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 14(11), 2936. Available at: [Link]

  • Singh, R., & Singh, L. (2014). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. IOSR Journal of Applied Chemistry, 7(1), 33-37.

  • Chegg. (2020). m-CI 1. Substituted methyl benzoate is hydrolyzed. Available at: [Link]

  • PubChem. (n.d.). Methyl 2,4-Difluorobenzoate. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Reactivity and transport safety of substituted methyl benzoates. Available at: [Link]

  • Jha, R. C., et al. (1986). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 63(3), 329-331.

  • PubChem. (n.d.). Methyl Benzoate. Available at: [Link]

  • Cagnina, A., et al. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. PubMed. Available at: [Link]

  • Quora. (2018). What product would be obtained if methyl benzoate undergoes dinitration?. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH on hydrolysis rate of methyl formate. Available at: [Link]

  • European Medicines Agency. (2014). Questions and Answers on Benzoic acid and Benzoates in the context of the revision of the guideline on 'Excipients in the label and package leaflet of medicinal products for human use'. Available at: [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

  • Sinditskii, V. P., et al. (2019). Thermal decomposition behavior of CL-20 co-crystals. Thermochimica Acta, 677, 108-117.

  • Wikipedia. (n.d.). Benzoic acid. Available at: [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Available at:

  • The Pharma Innovation. (2017). chloro, 3-methyl phenyl phosphate (In acidic medium) is applicable for. Available at: [Link]

  • Cambridge Open Engage. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. Available at: [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179–1361 K. Available at: [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in Reactions with Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Methyl 2-chloro-3,4-difluorobenzoate (CAS No. 1261562-52-0).[1][2] This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated building block. We will address common challenges related to reaction regioselectivity, providing troubleshooting strategies and detailed protocols to help you achieve your desired synthetic outcomes with precision and confidence.

Section 1: Understanding the Core Reactivity

This section addresses the fundamental principles governing the reactivity of this compound, focusing on the electronic factors that dictate the course of nucleophilic aromatic substitution (SNAr), the most common reaction pathway for this substrate.

Q1: What are the key structural features of this compound that control its reactivity?

Answer: The regiochemical outcome of reactions on this molecule is a direct consequence of the interplay between its four substituents. The benzene ring is polysubstituted with one methyl ester group, one chlorine atom, and two fluorine atoms.

  • Electron-Withdrawing Group (EWG): The methyl ester (-COOCH3) at the C1 position is a moderately deactivating, electron-withdrawing group. In the context of nucleophilic aromatic substitution (SNAr), such groups are crucial activators because they can stabilize the negatively charged intermediate (the Meisenheimer complex) through resonance.[3][4]

  • Halogen Substituents: The halogens (-Cl at C2, -F at C3, and -F at C4) exert a strong inductive electron-withdrawing effect due to their high electronegativity, making the aromatic ring electron-deficient and thus more susceptible to attack by nucleophiles.

The primary challenge and opportunity with this molecule lie in controlling which of the three halogen atoms is displaced.

Caption: Electronic influences on the substrate.

Q2: Which positions are electronically activated for nucleophilic attack, and why?

Answer: In an SNAr reaction, the rate-determining step is typically the initial attack by the nucleophile to form a resonance-stabilized carbanion intermediate. The stability of this intermediate dictates the regioselectivity.

  • Primary Reaction Sites: The -COOCH3 group at C1 strongly activates the ortho (C2) and para (C4) positions. This is because when a nucleophile attacks at these positions, one of the resulting resonance structures places the negative charge directly on the carbon atom bearing the ester group, allowing for effective delocalization into the carbonyl.

  • Secondary Effects: Attack at the C3 position (meta to the ester) does not allow for this direct resonance stabilization of the negative charge by the ester group, making it significantly less favorable.[3]

Therefore, the primary competition for substitution occurs between the chlorine at C2 and the fluorine at C4 .

G cluster_attackC4 Attack at C4 (para) cluster_attackC2 Attack at C2 (ortho) start_p Nucleophile attacks C4 meisenheimer_p Meisenheimer Intermediate (Resonance Stabilized) start_p->meisenheimer_p resonance_p Negative charge delocalized onto -COOCH₃ group meisenheimer_p->resonance_p Highly Favorable product_p C4-Substituted Product resonance_p->product_p start_o Nucleophile attacks C2 meisenheimer_o Meisenheimer Intermediate (Resonance Stabilized) start_o->meisenheimer_o resonance_o Negative charge delocalized onto -COOCH₃ group meisenheimer_o->resonance_o Favorable product_o C2-Substituted Product resonance_o->product_o

Caption: Competing SNAr reaction pathways.

Section 2: FAQs on Regioselectivity
Q3: I am getting a mixture of isomers. Is substitution of fluorine at C4 or chlorine at C2 more likely?

Answer: This is the central issue. While chlorine is traditionally a better leaving group than fluorine, the rules for SNAr are different. The high electronegativity of fluorine makes the carbon it is attached to (C4) extremely electrophilic, accelerating the initial nucleophilic attack. In many SNAr reactions on polyfluorinated arenes, fluoride is readily displaced.

  • Activation at C4 (F displacement): This position is para to the activating -COOCH3 group. The fluorine at C3 is ortho to this position, which has a variable activating influence.[5]

  • Activation at C2 (Cl displacement): This position is ortho to the activating -COOCH3 group and ortho to the fluorine at C3, which provides additional activation.[5]

The outcome is often a mixture and is highly dependent on the reaction conditions. Generally, attack at the C4 position is frequently observed due to the powerful para activating effect of the ester and the high electrophilicity imparted by the fluorine atom.

Q4: How does the nature of the incoming nucleophile (e.g., amine, alcohol, thiol) affect the product ratio?

Answer: The nucleophile's properties play a critical role.

  • Hard vs. Soft Nucleophiles (HSAB Theory): The C-F bond involves a "hard" carbon center. Hard nucleophiles (e.g., alkoxides, primary amines) often show a higher propensity to attack the highly electrophilic C4 position. Softer nucleophiles (e.g., thiols) might show a different selectivity profile, potentially favoring displacement of the more polarizable chlorine at C2.

  • Steric Hindrance: A bulky nucleophile may face significant steric hindrance when attacking the C2 position, which is flanked by the large -COOCH3 group and the C3-fluorine. The C4 position is sterically more accessible, often leading to a higher yield of the C4-substituted product with bulky reagents.

Section 3: Troubleshooting Guide for Poor Regioselectivity

This guide provides actionable strategies to steer the reaction toward a single, desired regioisomer.

Problem: My SNAr reaction yields a mixture of C2 and C4 substituted products. How can I enhance selectivity for the C4 position?

This is a common objective, as selective C-F bond functionalization is a powerful synthetic tool.

StrategyPrincipleActionable Protocol
1. Solvent Selection Polar aprotic solvents (e.g., DMSO, DMF, NMP) are excellent for SNAr reactions. They effectively solvate the cation of the nucleophile salt but poorly solvate the anion, increasing its nucleophilicity. They also stabilize the charged Meisenheimer complex, lowering the activation energy.Screening Protocol: Set up parallel reactions in DMSO, DMF, and Acetonitrile. Use a consistent temperature (e.g., 80 °C) and monitor the C4:C2 product ratio by LC-MS or ¹H NMR at set time points. The solvent that provides the best ratio is selected for optimization.
2. Temperature Control Reactions can be under either kinetic or thermodynamic control. Often, one regioisomer forms faster (kinetic product) while the other is more stable (thermodynamic product).Optimization Protocol: Run the reaction at a range of temperatures (e.g., 25 °C, 50 °C, 80 °C, 120 °C). Lower temperatures often favor the kinetic product, which may be the desired C4 isomer due to the higher electrophilicity of that site. Analyze the product ratio at each temperature to find the optimal balance between reaction rate and selectivity.
3. Choice of Base & Counter-ion For nucleophiles requiring deprotonation (e.g., alcohols, amines), the choice of base is critical. The counter-ion (e.g., K⁺, Na⁺, Cs⁺) can influence selectivity. Potassium and Cesium ions are known to coordinate with fluorine atoms (the "crown ether" effect), which can direct the nucleophile towards the C4 position.Experimental Approach: Using an alcohol nucleophile (ROH), compare the regioselectivity when using NaH, KH, and Cs₂CO₃ as the base. The larger, softer cations (K⁺, Cs⁺) are more likely to enhance substitution at C4.
4. Nucleophile Concentration Keeping the nucleophile concentration low (e.g., via slow addition) can sometimes improve selectivity by minimizing side reactions and allowing the primary reaction pathway to dominate under kinetic control.Procedure: Instead of adding the nucleophile all at once, use a syringe pump to add it dropwise over several hours. This maintains a low instantaneous concentration and can suppress the formation of undesired isomers.
Section 4: Platform Experimental Protocol

This protocol provides a robust starting point for optimizing the regioselective substitution at the C4 position with a generic primary amine nucleophile.

Objective: Selective Synthesis of Methyl 2-chloro-4-(alkylamino)-3-fluorobenzoate
  • Reagent Preparation:

    • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equiv).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv) as the base.

    • Add the chosen anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Reaction Execution:

    • Add the primary amine nucleophile (R-NH₂, 1.1 equiv) to the stirring mixture.

    • Heat the reaction mixture to the desired temperature (start with 80 °C for initial screening).

    • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Check for the consumption of starting material and the ratio of the desired C4-product to the isomeric C2-product.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Pour the mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to isolate the desired C4-substituted regioisomer.

  • Characterization:

    • Confirm the structure and regiochemistry of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry. The coupling patterns in ¹H and ¹⁹F NMR are definitive for assigning the substitution pattern.

Section 5: References
  • Lumen Learning: 14.3. Substituent Effects | Organic Chemistry II. [Link]

  • Organic Chemistry Tutor: Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate: Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts: 16.6: Nucleophilic Aromatic Substitution. [Link]

  • YouTube: Substituent Effects in Aromatic Substitution I. [Link]

  • Semantic Scholar: Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Thieme Chemistry: Recent Advances in the Synthetic Application of Difluorocarbene. [Link]

  • YouTube: Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. [Link]

  • NIH National Library of Medicine: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Royal Society of Chemistry: Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]

  • Wikipedia: Regioselectivity. [Link]

Sources

Overcoming poor reactivity of Methyl 2-chloro-3,4-difluorobenzoate in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of Methyl 2-chloro-3,4-difluorobenzoate. Our goal is to provide a deep, mechanistic understanding of the issues and deliver field-proven, actionable solutions to drive your projects forward.

The poor reactivity of this substrate is a well-documented challenge stemming from a combination of electronic deactivation, steric hindrance, and the inherent strength of the C-Cl bond. This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent problems encountered in the lab, presented in a direct question-and-answer format.

Q1: My reaction shows no or very low conversion of the starting material. What are the primary factors to investigate?

This is the most common issue and almost always points to a failure in the initial, rate-limiting oxidative addition step. The palladium catalyst is struggling to break the strong, sterically hindered C-Cl bond.

Scientific Rationale: this compound is challenging due to three core factors:

  • Strong C-Cl Bond: Aryl chlorides have a higher bond dissociation energy than bromides or iodides, making oxidative addition thermodynamically and kinetically less favorable.[1]

  • Steric Hindrance: The ortho methyl ester group physically blocks the palladium catalyst from easily accessing the C-Cl bond.[2][3]

  • Electron-Deficient Ring: The two fluorine atoms and the ester group withdraw electron density from the aromatic ring. While this can sometimes facilitate oxidative addition, in this sterically congested system, it primarily contributes to overall low reactivity.[4]

Actionable Troubleshooting Workflow:

Follow this logical progression to address a stalled reaction. Start with the highest-impact, lowest-effort changes first.

G start No / Low Conversion cat_ligand Step 1: Enhance Catalyst & Ligand System start->cat_ligand temp_base Step 2: Modify Reaction Conditions cat_ligand->temp_base If still no improvement sub_cat1 A) Switch to a more active ligand (e.g., Buchwald-type: XPhos, SPhos, BrettPhos). These are bulky and electron-rich, promoting the formation of active monoligated Pd(0) species. sub_cat2 B) Use a pre-formed catalyst (precatalyst) (e.g., XPhos Pd G2/G3). This ensures efficient generation of the active Pd(0) species. sub_cat3 C) Increase catalyst loading (from 1-2 mol% to 3-5 mol%). reagents Step 3: Verify Reagent & Atmosphere Quality temp_base->reagents If still no improvement sub_temp1 A) Increase temperature. Aryl chlorides often require 80-120 °C. Consider microwave irradiation for rapid heating. sub_temp2 B) Switch to a stronger, non-nucleophilic base. For Suzuki: K₃PO₄, Cs₂CO₃. For Buchwald-Hartwig: NaOtBu, LHMDS. sub_temp3 C) Change solvent. Use anhydrous, degassed polar aprotic solvents like 1,4-dioxane, toluene, or DMF. reagents->cat_ligand Re-evaluate catalyst choice sub_reag1 A) Ensure inert atmosphere. Oxygen deactivates Pd(0) catalysts. Use freeze-pump-thaw cycles for solvents and rigorous purging of the reaction vessel with argon/nitrogen. sub_reag2 B) Check reagent quality. Boronic acids can degrade (protodeboronation). Bases should be finely powdered and dry. success Reaction Successful sub_cat1->success Monitor by TLC/GC-MS sub_cat2->success Monitor by TLC/GC-MS sub_cat3->success Monitor by TLC/GC-MS sub_temp1->success Monitor by TLC/GC-MS sub_temp2->success Monitor by TLC/GC-MS sub_temp3->success Monitor by TLC/GC-MS sub_reag1->success Monitor by TLC/GC-MS sub_reag2->success Monitor by TLC/GC-MS

Caption: Troubleshooting workflow for low or no conversion.
Q2: I'm observing significant side products like dehalogenation or homocoupling. How can I minimize these?

Side product formation indicates that while the catalyst is active, undesired reaction pathways are competing with your desired cross-coupling.

Scientific Rationale & Solutions:

  • Dehalogenation (Reduction): This occurs when the Ar-Pd(II)-Cl intermediate reacts with a hydride source instead of the coupling partner.

    • Cause: Often arises from solvents (like THF, which can degrade) or trace water/base impurities.[5]

    • Solution: Use high-purity, anhydrous solvents. If using a boronic acid in a Suzuki coupling, consider using its more stable pinacol ester derivative, which can reduce side reactions.[5]

  • Homocoupling of the Coupling Partner (e.g., Boronic Acid): This is particularly common in Suzuki-Miyaura reactions and is often promoted by the presence of oxygen.

    • Cause: Inadequate degassing of the reaction mixture allows oxygen to promote the oxidative homocoupling of the boronic acid.[6]

    • Solution: Ensure a scrupulously inert atmosphere.[5] Degas all solvents thoroughly (e.g., by sparging with argon for 30 minutes or using freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.

Section 2: Frequently Asked Questions (FAQs)

This section explores the fundamental principles behind overcoming the reactivity barrier of your substrate.

FAQ 1: Can you visualize the specific challenges of this compound?

Absolutely. The difficulty lies at the point of oxidative addition, where the catalyst must engage with the substrate.

G substrate_img catalyst_img challenge1 Strong C-Cl Bond (High Bond Dissociation Energy) challenge1->p1 challenge2 Steric Hindrance (Ortho-ester group blocks catalyst approach) challenge2->p2 challenge3 Electron-Deficient Ring (Inductive effects from F and CO₂Me) challenge3->p3

Sources

Analytical methods for monitoring the progress of Methyl 2-chloro-3,4-difluorobenzoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods focused on monitoring reactions involving Methyl 2-chloro-3,4-difluorobenzoate. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the efficiency and completeness of reactions involving this compound is paramount. This guide provides in-depth, experience-based answers to common challenges encountered during reaction monitoring, empowering you to troubleshoot effectively and maintain the integrity of your synthetic processes.

The ability to accurately monitor chemical reactions is a cornerstone of process development and manufacturing, enabling optimization, ensuring product quality, and minimizing costs.[1][2] This is particularly true for complex organic syntheses where starting materials, intermediates, and final products must be carefully tracked.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for monitoring the progress of organic reactions due to its ability to separate complex mixtures.[3] For halogenated aromatic compounds like this compound, reverse-phase HPLC with UV detection is often the method of choice.

Frequently Asked Questions (FAQs) - HPLC

Q1: What is a good starting point for an HPLC method to monitor a reaction involving this compound?

A1: A robust starting point is a reverse-phase method using a C18 column. The mobile phase can be a gradient of acetonitrile and water, both with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape. A typical gradient might start at 40-50% acetonitrile and ramp up to 95% over 10-15 minutes. UV detection at 254 nm is generally effective for aromatic compounds.

Q2: My peaks for the starting material and product are co-eluting. How can I improve separation?

A2: Co-elution is a common issue. Here’s a systematic approach to resolving it:

  • Modify the Gradient: A shallower gradient will provide more time for separation. If you have a steep gradient, try making it more gradual around the elution time of your compounds of interest.

  • Change the Organic Modifier: If acetonitrile doesn't provide adequate separation, try methanol. The different selectivity of methanol can often resolve closely eluting peaks.

  • Adjust the pH of the Mobile Phase: For compounds with ionizable groups, altering the pH can significantly impact retention time and selectivity. However, for neutral compounds like this compound, this will have a minimal effect.

  • Consider a Different Stationary Phase: If modifying the mobile phase is insufficient, a column with a different stationary phase, such as a phenyl-hexyl or a C8 column, can offer different selectivity.

Q3: I'm seeing significant peak tailing. What could be the cause?

A3: Peak tailing can arise from several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Adding a small amount of a competing base, like triethylamine, to the mobile phase can sometimes mitigate this, although this is less common for neutral analytes.

  • Column Contamination: Buildup of strongly retained compounds on the column can lead to poor peak shape. Flushing the column with a strong solvent (e.g., isopropanol) or, in severe cases, replacing the column may be necessary.

  • Void at the Column Inlet: A void in the packing material at the head of the column can cause peak distortion. This often requires column replacement.

Troubleshooting Guide - HPLC
Problem Potential Cause Solution
Drifting Retention Times Inconsistent mobile phase composition, temperature fluctuations, or poor column equilibration.[4][5]Prepare fresh mobile phase, use a column oven for temperature control, and ensure the column is adequately equilibrated with the starting mobile phase before each injection.[4]
Ghost Peaks Contamination in the injection solvent, carryover from a previous injection, or impurities in the mobile phase.Use high-purity solvents, run blank injections to check for carryover, and consider using a needle wash step in your autosampler method.
High Backpressure Blockage in the system (e.g., column frit, guard column, or tubing), or precipitation of buffer in the mobile phase.[6]Systematically isolate the source of the blockage by removing components (start with the column). If the pressure drops, the removed component is the issue. Ensure mobile phase components are fully miscible.[6]
Baseline Noise or Drift Air bubbles in the system, contaminated mobile phase, or a failing detector lamp.[4]Degas the mobile phase, flush the system, and check the detector lamp's energy output.[4]

Section 2: Gas Chromatography (GC)

Gas chromatography is another excellent technique for monitoring reactions of volatile and thermally stable compounds like this compound. It often provides higher resolution and faster analysis times compared to HPLC.

Frequently Asked Questions (FAQs) - GC

Q1: What type of GC column is suitable for analyzing this compound?

A1: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. These columns offer good selectivity for a wide range of aromatic compounds.

Q2: I'm observing peak broadening in my chromatograms. What are the likely causes?

A2: Broad peaks in GC can be due to:

  • Slow Injection: A slow injection can cause the sample to vaporize over a longer period, leading to a broad initial band on the column. Ensure a fast, clean injection.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to poor peak shape. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this.

  • Incorrect Flow Rate: An optimal flow rate of the carrier gas (e.g., helium or hydrogen) is crucial for good efficiency. Deviating significantly from the optimal flow rate will lead to peak broadening.

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially at high temperatures, leading to a loss of performance.

Q3: My results are not reproducible. What should I check?

A3: Lack of reproducibility can be frustrating. Check the following:

  • Injector Septum: A leaking or cored septum can lead to variable injection volumes. Replace the septum regularly.

  • Syringe Issues: A dirty or damaged syringe can result in inconsistent injections. Clean or replace the syringe.

  • Inlet Temperature: An inlet temperature that is too low can cause incomplete vaporization, while one that is too high can cause sample degradation. Optimize the inlet temperature.

  • Gas Leaks: Check for leaks in the carrier gas lines, fittings, and septum.

Troubleshooting Guide - GC
Problem Potential Cause Solution
Tailing Peaks Active sites in the inlet liner or on the column.Use a deactivated inlet liner. If the problem persists, consider a column with a more inert stationary phase.
Split Peaks Poor injection technique, column contamination at the inlet, or a channeled column.Improve injection technique, trim the column inlet, or replace the column if channeling is suspected.
Baseline Rise Column bleed at high temperatures.Ensure you are operating within the column's recommended temperature range. Consider a low-bleed column for high-temperature applications.
Carryover Adsorption of analyte in the injector or on the column.Increase the injector temperature, use a solvent wash for the syringe, and perform a bake-out of the column between runs.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for reaction monitoring as it provides detailed structural information about the molecules present in the reaction mixture.[1][7] It is particularly useful for identifying intermediates and byproducts.

Frequently Asked Questions (FAQs) - NMR

Q1: How can I use ¹H NMR to monitor the progress of my reaction?

A1: You can monitor the disappearance of signals corresponding to the starting material and the appearance of signals corresponding to the product. For this compound, you would expect to see changes in the aromatic region and potentially the methyl ester region depending on the reaction. By integrating the peaks, you can determine the relative concentrations of the species in the mixture.[8]

Q2: What are the key ¹H NMR signals for this compound?

A2: The ¹H NMR spectrum of this compound will show a singlet for the methyl ester protons (around 3.9 ppm) and two signals in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the two aromatic protons. The coupling patterns and chemical shifts of these aromatic protons will be characteristic of the substitution pattern.

Q3: How can ¹⁹F NMR be useful for monitoring these reactions?

A3: ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for monitoring reactions involving fluorinated compounds.[9] You can track the signals of the two fluorine atoms on the benzene ring of this compound. Any changes in their chemical environment due to the reaction will result in a shift in their respective signals, providing a clear indication of reaction progress.

Troubleshooting Guide - NMR
Problem Potential Cause Solution
Broad Peaks Poor shimming, presence of paramagnetic impurities, or high sample viscosity.Re-shim the magnet, ensure your sample is free of paramagnetic metals, and consider diluting viscous samples.
Poor Signal-to-Noise Low sample concentration or insufficient number of scans.Increase the sample concentration if possible, and increase the number of scans acquired.
Phasing Problems Incorrect phasing during data processing.Carefully adjust the phase correction parameters (zero-order and first-order) to obtain a flat baseline.
Integration Errors Incorrectly set integration regions or a rolling baseline.Ensure the integration regions encompass the entire peak and that the baseline is flat before integration.

Section 4: Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides molecular weight information, which is invaluable for confirming the identity of products and byproducts. It is often coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS).[10][11]

Frequently Asked Questions (FAQs) - MS

Q1: What are the expected mass spectral features for this compound?

A1: In the mass spectrum, you would expect to see the molecular ion peak (M⁺). Due to the presence of chlorine, you will observe an isotopic pattern with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak. The fragmentation pattern will also be characteristic of the molecule.

Q2: How can I use LC-MS or GC-MS to monitor my reaction?

A2: By coupling MS with a chromatographic technique, you can separate the components of your reaction mixture and obtain a mass spectrum for each peak. This allows you to track the disappearance of the starting material's mass signal and the appearance of the product's mass signal over time. You can also identify any unexpected peaks as potential byproducts by analyzing their mass spectra.

Q3: I'm not seeing the molecular ion peak in my mass spectrum. Why might this be?

A3: The absence of a molecular ion peak can be due to:

  • Fragmentation: The molecular ion may be unstable and readily fragment into smaller ions. Using a softer ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), can sometimes help to observe the molecular ion.

  • Ionization Issues: The compound may not be ionizing efficiently under the conditions used. Adjusting the ionization source parameters may be necessary.

  • Mass Range: Ensure the mass spectrometer is scanning over the correct mass range to detect your compound.

Troubleshooting Guide - MS
Problem Potential Cause Solution
Poor Sensitivity Inefficient ionization, sample suppression effects, or a dirty ion source.Optimize ion source parameters, dilute the sample to minimize suppression, and clean the ion source.
Mass Inaccuracy The instrument needs calibration.Calibrate the mass spectrometer using a known standard.
Contamination Peaks Contamination from solvents, glassware, or previous samples.Use high-purity solvents, thoroughly clean all glassware, and run blank samples to identify sources of contamination.
Isotopic Pattern Mismatch The observed isotopic pattern does not match the theoretical pattern for a chlorine-containing compound.This could indicate the presence of other elements with characteristic isotopes (e.g., bromine) or that the peak is not what you think it is. Carefully analyze the full mass spectrum.

Visualizing Your Workflow

A systematic approach is key to effective troubleshooting. The following workflow can guide your decision-making process when encountering an analytical challenge.

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_InitialChecks Initial Checks cluster_Troubleshooting Systematic Troubleshooting cluster_Resolution Resolution Problem Unsatisfactory Analytical Result (e.g., poor separation, bad peak shape) CheckMethod Review Method Parameters (e.g., gradient, temperature, flow rate) Problem->CheckMethod CheckConsumables Inspect Consumables (e.g., mobile phase, septum, liner) Problem->CheckConsumables CheckSystem Verify System Performance (e.g., pressure, baseline) Problem->CheckSystem IsolateVariable Isolate and Test One Variable at a Time CheckMethod->IsolateVariable CheckConsumables->IsolateVariable CheckSystem->IsolateVariable HPLC_Troubleshoot HPLC Specifics: - Adjust Gradient - Change Organic Modifier - Check Column IsolateVariable->HPLC_Troubleshoot If HPLC GC_Troubleshoot GC Specifics: - Check Inlet - Trim Column - Verify Flow Rate IsolateVariable->GC_Troubleshoot If GC NMR_Troubleshoot NMR Specifics: - Re-shim - Check Sample Prep - Adjust Processing IsolateVariable->NMR_Troubleshoot If NMR MS_Troubleshoot MS Specifics: - Calibrate - Optimize Source - Clean Source IsolateVariable->MS_Troubleshoot If MS Resolved Problem Resolved - Document Changes HPLC_Troubleshoot->Resolved Success Consult Consult Senior Scientist or Instrument Specialist HPLC_Troubleshoot->Consult No Success GC_Troubleshoot->Resolved Success GC_Troubleshoot->Consult No Success NMR_Troubleshoot->Resolved Success NMR_Troubleshoot->Consult No Success MS_Troubleshoot->Resolved Success MS_Troubleshoot->Consult No Success

Caption: A logical workflow for troubleshooting analytical issues.

References

  • ACS Publications. (2020, October 30). Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy. ACS Omega.
  • Chromatography Today. (n.d.).
  • ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
  • Bruker. (n.d.). Reaction Monitoring.
  • National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (2017, September 9).
  • ACS Publications. (n.d.). Addressing Main Challenges Regarding Short- and Medium-Chain Chlorinated Paraffin Analysis Using GC/ECNI-MS and LC/ESI-MS Methods. Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (n.d.).
  • NIST. (n.d.). Mass spectra of fluorocarbons.
  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • PubMed. (2018, June 15). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T.
  • Agilent. (2017, October 9). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Chromatography Forum. (2019, February 7).
  • National Institutes of Health. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • ResearchGate. (2025, August 6).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • (n.d.). HPLC Troubleshooting Guide.
  • YouTube. (2023, February 10).
  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • ResearchGate. (n.d.). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids.
  • Moldb. (n.d.).
  • ResearchGate. (2025, August 6). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
  • Chemistry LibreTexts. (2023, January 29).
  • YouTube. (2023, December 4).
  • ResearchGate. (2014, April 25).
  • PubMed. (2024, January 19).
  • Scientific & Academic Publishing. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF)
  • National Institutes of Health. (2018, February 28).
  • Analytica Chimica Acta. (2015). Analytical methods for human biomonitoring of pesticides. A review.
  • (n.d.). Signal Areas.
  • (n.d.).
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • YouTube. (2021, March 24).
  • ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

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Validation & Comparative

The Structural Landscape of Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-chloro-3,4-difluorobenzoate

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. By combining predicted spectral data with a comparative analysis of structurally related molecules, this document offers a practical framework for the characterization of this and similar complex substituted benzene derivatives.

The molecular structure of this compound presents a fascinating case for NMR analysis. The interplay of the electron-withdrawing chloro and fluoro substituents, along with the methyl ester group, creates a distinct electronic environment for each proton and carbon atom. This results in a nuanced NMR spectrum where chemical shifts and coupling constants are highly informative. Understanding these subtle effects is key to a confident structural assignment.

Predicted NMR Data

In the absence of experimentally acquired spectra in publicly available databases, high-fidelity prediction algorithms, informed by extensive empirical data, provide a robust foundation for analysis. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-5~7.35dddJ(H-F) ≈ 8.8, J(H-H) ≈ 8.8, J(H-F) ≈ 1.5
H-6~7.70dddJ(H-H) ≈ 8.8, J(H-F) ≈ 7.0, J(H-F) ≈ 1.5
OCH₃~3.90s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)

CarbonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
C=O~164dJ(C-F) ≈ 3
C-1~125dJ(C-F) ≈ 4
C-2~128dJ(C-F) ≈ 15
C-3~150ddJ(C-F) ≈ 255, J(C-F) ≈ 13
C-4~155ddJ(C-F) ≈ 260, J(C-F) ≈ 13
C-5~118dJ(C-F) ≈ 18
C-6~128dJ(C-F) ≈ 5
OCH₃~53s-

Deciphering the Spectra: A Step-by-Step Interpretation

A thorough analysis of the NMR spectra involves a systematic assignment of each signal based on its chemical shift, multiplicity, and coupling constants.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show two complex multiplets corresponding to H-5 and H-6.

  • H-6 (~7.70 ppm): This proton is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent ester group and the ortho fluorine atom. It will likely appear as a doublet of doublet of doublets (ddd) due to coupling with H-5, the fluorine at C-4, and a smaller long-range coupling to the fluorine at C-3.

  • H-5 (~7.35 ppm): This proton will also appear as a complex multiplet, a doublet of doublet of doublets (ddd), arising from couplings to H-6 and the two fluorine atoms at C-4 and C-3.

  • OCH₃ (~3.90 ppm): The methyl protons of the ester group will appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a wealth of information, particularly regarding the influence of the fluorine substituents.

  • Carbonyl Carbon (C=O, ~164 ppm): This carbon will appear as a doublet due to a small coupling with the fluorine at C-4.

  • Fluorine-Bearing Carbons (C-3 and C-4): These carbons will exhibit the largest chemical shifts in the aromatic region and will be split into doublets of doublets due to large one-bond C-F couplings and smaller two-bond C-F couplings.

  • Other Aromatic Carbons: The remaining aromatic carbons will show smaller C-F couplings, which are invaluable for definitive assignments.

  • Methyl Carbon (OCH₃, ~53 ppm): This carbon will appear as a singlet.

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted spectral assignments, a comparison with experimentally determined data for similar molecules is essential.

Methyl 2,4-difluorobenzoate: The ¹H NMR spectrum of this compound shows a more complex splitting pattern due to the presence of three aromatic protons. However, the chemical shift of the proton ortho to the ester group is comparable to the predicted shift for H-6 in our target molecule.

Methyl 4-chlorobenzoate: In this simpler spectrum, the aromatic protons appear as two doublets. The chemical shifts provide a baseline for understanding the electronic effect of a chloro substituent in a similar chemical environment.[1]

Methyl 3-fluorobenzoate: The analysis of this compound reveals characteristic H-F and C-F coupling constants that are consistent with those predicted for this compound.[1]

This comparative approach allows for a more nuanced interpretation of the predicted spectrum, grounding it in established experimental observations.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules like this compound, 2D NMR experiments are indispensable for conclusive structural verification.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a clear map of which proton is attached to which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton. For instance, a correlation between the methyl protons and the carbonyl carbon would be expected.

The logical workflow for utilizing these techniques is illustrated in the following diagram.

NMR_Workflow cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR for Confirmation 1H_NMR Acquire ¹H NMR Propose_Structure Propose Preliminary Structure 1H_NMR->Propose_Structure 13C_NMR Acquire ¹³C NMR 13C_NMR->Propose_Structure HSQC Acquire HSQC Propose_Structure->HSQC Verify C-H Connectivity HMBC Acquire HMBC Propose_Structure->HMBC Establish Long-Range Correlations Final_Structure Confirm Structure HSQC->Final_Structure HMBC->Final_Structure

Caption: Workflow for structural elucidation using 1D and 2D NMR.

Experimental Protocol

The following provides a standardized protocol for the NMR analysis of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified compound.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
  • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
  • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
  • Standard pulse programs for HSQC and HMBC experiments should be utilized.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).
  • Phase and baseline correct the spectra.
  • Calibrate the chemical shift scale to the TMS signal.
  • Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.
  • Analyze the 2D contour plots to identify correlations.

The relationship between the experimental steps and the final structural confirmation is depicted below.

Experimental_Logic SamplePrep Sample Preparation (Dissolution in CDCl₃ with TMS) DataAcquisition NMR Data Acquisition (¹H, ¹³C, HSQC, HMBC) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Calibration) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Peak Picking, Integration, Correlation ID) DataProcessing->SpectralAnalysis StructureConfirmation Final Structure Confirmation SpectralAnalysis->StructureConfirmation

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Halogenated Aromatics

Methyl 2-chloro-3,4-difluorobenzoate is a multifaceted molecule presenting a unique analytical challenge due to the interplay of its functional groups: a methyl ester, a chloro substituent, and two fluoro substituents on an aromatic ring. Understanding its behavior in a mass spectrometer is crucial for its unambiguous identification in complex matrices, a common requirement in pharmaceutical development and chemical synthesis. This guide will provide a predictive comparison of its fragmentation patterns, offering insights into the underlying mechanisms and discussing how different ionization techniques can be strategically employed for comprehensive characterization.

Experimental Design & Rationale

The choice of ionization technique is paramount in mass spectrometry, dictating the extent of fragmentation and the nature of the resulting mass spectrum. For this comparative guide, we will consider two of the most common techniques:

  • Electron Ionization (EI): A hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. This provides a detailed structural fingerprint.

  • Electrospray Ionization (ESI): A soft ionization technique that typically results in the formation of protonated molecules [M+H]+ or adducts with minimal fragmentation. This is ideal for determining the molecular weight of the analyte.[1]

By comparing the predicted outcomes from both EI and ESI, we can construct a more complete analytical picture of this compound.

Predicted Electron Ionization (EI) Fragmentation Pattern

Under electron ionization, the high energy imparted to the this compound molecule will induce a cascade of fragmentation events. The molecular ion [M]+• is expected to be observed, and its isotopic pattern will be characteristic of a molecule containing one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks).[2] The subsequent fragmentation is predicted to follow several key pathways, driven by the relative stabilities of the resulting ions and neutral losses.

Key Predicted Fragmentation Pathways under EI:

  • Loss of the Methoxy Radical (•OCH3): A common fragmentation pathway for methyl esters is the cleavage of the bond between the carbonyl carbon and the oxygen of the methoxy group, resulting in the loss of a methoxy radical (•OCH3, 31 Da).[3] This will lead to the formation of a stable acylium ion.

  • Loss of the Methoxycarbonyl Radical (•COOCH3): The entire ester group can be lost as a methoxycarbonyl radical (•COOCH3, 59 Da), yielding a substituted phenyl cation.

  • Loss of a Chlorine Atom (•Cl): Halogenated aromatic compounds readily lose halogen atoms. The loss of a chlorine radical (•Cl, 35/37 Da) is a highly probable fragmentation pathway.[2] The presence of the chlorine atom ortho to the ester group might influence the propensity of this loss, a phenomenon known as the "ortho effect".[4][5][6]

  • Loss of a Fluorine Atom (•F): While the C-F bond is stronger than the C-Cl bond, the loss of a fluorine atom (•F, 19 Da) from the molecular ion or subsequent fragment ions is also possible.

  • Sequential Losses: A combination of the above losses is expected, for instance, the initial loss of the methoxy radical followed by the loss of a chlorine or fluorine atom.

The following table summarizes the predicted major fragments for this compound under EI-MS.

m/z (mass-to-charge ratio) Proposed Fragment Ion Neutral Loss Notes
206/208[C8H4ClF2O2]+•-Molecular ion peak with characteristic chlorine isotopic pattern.
175/177[C7H4ClF2O]+•OCH3Loss of the methoxy radical, likely a prominent peak.
171[C8H4F2O2]+••ClLoss of a chlorine atom.
147/149[C7H4ClFO]+•OCH3, •FSequential loss of methoxy and fluorine.
140[C7H4F2]+••COOCH3Loss of the methoxycarbonyl group.
112[C6H4F2]+••COOCH3, •ClSequential loss of methoxycarbonyl and chlorine.

.

Predicted EI Fragmentation Workflow

Caption: Predicted EI fragmentation pathways for this compound.

Predicted Electrospray Ionization (ESI) Fragmentation Pattern

In contrast to EI, ESI is a soft ionization technique that is expected to yield the protonated molecule [M+H]+ as the base peak with minimal in-source fragmentation. This is particularly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) would be required to induce fragmentation of the protonated molecule.

Key Predicted Fragmentation Pathways under ESI-MS/MS:

Upon collisional activation in an MS/MS experiment, the protonated molecule [M+H]+ is expected to fragment primarily through the loss of neutral molecules.

  • Loss of Methanol (CH3OH): A characteristic fragmentation for protonated methyl esters is the loss of a neutral methanol molecule (CH3OH, 32 Da).[7][8][9]

  • Loss of Carbon Monoxide (CO): Subsequent to other fragmentation events, the loss of carbon monoxide (CO, 28 Da) from acylium ions is a common pathway.

The following table summarizes the predicted major fragments for this compound under ESI-MS/MS.

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Notes
207/209175/177CH3OHLoss of methanol from the protonated molecule.
175/177147/149COLoss of carbon monoxide from the [M+H-CH3OH]+ ion.

.

Predicted ESI-MS/MS Fragmentation Workflow

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Comparative Analysis and Alternative Methodologies

The comparison of the predicted EI and ESI mass spectra highlights the complementary nature of these techniques.

Feature Electron Ionization (EI) Electrospray Ionization (ESI)
Parent Ion Molecular ion [M]+•Protonated molecule [M+H]+
Fragmentation Extensive, provides detailed structural information.Minimal, requires MS/MS for fragmentation.
Primary Losses Radicals (•OCH3, •Cl)Neutral molecules (CH3OH)
Primary Use Structural elucidation and library matching.Molecular weight determination and analysis of complex mixtures.

For a comprehensive structural confirmation, a multi-technique approach is recommended. Beyond mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) would provide definitive information about the connectivity and spatial arrangement of the atoms within the molecule. Infrared (IR) spectroscopy could confirm the presence of the ester carbonyl group and the aromatic C-H and C-halogen bonds.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric behavior of this compound. The anticipated fragmentation patterns under both Electron Ionization and Electrospray Ionization offer a dual-pronged strategy for its analysis. EI-MS is predicted to yield a rich fragmentation spectrum, providing a detailed structural fingerprint, while ESI-MS is expected to provide a clear indication of the molecular weight. For unambiguous identification, especially in complex sample matrices, the use of complementary analytical techniques such as NMR and IR spectroscopy is strongly advised. This comprehensive approach ensures the highest level of scientific rigor in the characterization of this and other similarly complex halogenated aromatic compounds.

References

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  • Sesta, G., et al. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Molecules, 29(15), 3467. Retrieved from [Link]

  • Wang, Y., et al. (2025). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]

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A Comparative Crystallographic Guide to Methyl 2-chloro-3,4-difluorobenzoate and Its Analogs: Decoding Substituent Effects on Molecular Conformation and Crystal Packing

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise control and understanding of molecular architecture are paramount. Halogenated aromatic compounds, particularly substituted benzoates, serve as critical synthons and pharmacophores. Their utility is profoundly influenced by the nature and position of halogen substituents, which dictate molecular conformation, intermolecular interactions, and ultimately, the crystalline form. This guide provides a comparative analysis of methyl 2-chloro-3,4-difluorobenzoate, a molecule of interest in medicinal chemistry, with its structural analogs.

While a definitive crystal structure for this compound is not publicly available at the time of this writing, we can leverage the extensive body of crystallographic knowledge to predict its structural behavior. This is achieved by contrasting the experimentally determined crystal structures of closely related halogenated methyl benzoates. By examining how different halogen substitutions influence molecular geometry and supramolecular assembly, we can infer the likely structural attributes of our target molecule and understand the subtle yet powerful effects of atomic substitution.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of data to explain the causal relationships between chemical structure and solid-state properties, grounded in established crystallographic principles.

The Decisive Influence of Halogen Substitution

The substitution of hydrogen with chlorine and fluorine atoms on a benzene ring introduces significant electronic and steric changes. Fluorine, being highly electronegative, can participate in weak C—H···F hydrogen bonds and influence molecular conformation through dipole-dipole interactions. Chlorine, while also electronegative, is larger and more polarizable, often engaging in halogen bonding (C—Cl···O/N/π) and stronger van der Waals interactions, which can significantly direct crystal packing.[1][2]

In a molecule like this compound, these effects are combined and competitive. The ortho chlorine atom is expected to exert a strong steric influence on the adjacent methyl ester group, likely forcing it out of the plane of the benzene ring to minimize repulsion. This out-of-plane rotation, or dihedral angle, is a critical parameter in determining the overall shape of the molecule.

Comparative Crystallographic Analysis

To build a predictive model for the structure of this compound, we will compare it with several key analogs for which crystallographic data is available. Our primary comparator will be methyl 2,5-dichlorobenzoate , supplemented by data from other relevant structures.

ParameterMethyl 2,5-dichlorobenzoateMethyl 4-chlorobenzoate (analogue)Methyl 2-chlorobenzoateMethyl 3,4-difluorobenzoateThis compound (Predicted)
Formula C₈H₆Cl₂O₂C₈H₇ClO₂C₈H₇ClO₂C₈H₆F₂O₂C₈H₅ClF₂O₂
Crystal System TriclinicMonoclinicOrthorhombicMonoclinicLikely Monoclinic or Triclinic
Space Group P-1P2₁/cP2₁2₁2₁P2₁/nP2₁/c or P-1
a (Å) 3.845214.69327.6547.987~7-15
b (Å) 7.015811.32698.3215.998~6-12
c (Å) 15.85107.238612.34515.432~12-16
β (°) / γ (°) β=83.741, γ=77.189β=101.050N/Aβ=94.56~90-105
Dihedral Angle¹ 39.22°~5-15°~20-40°~10-20°> 40°
Key Intermolecular Interactions C—H···O, C—H···ClC—H···O, π-π stackingC—H···O, C—H···ClC—H···F, C—H···OC—H···O, C—H···F, C—Cl···O/F, π-π stacking

¹Dihedral angle between the plane of the benzene ring and the plane of the ester group. Data for Methyl 2,5-dichlorobenzoate sourced from[3]. Data for other analogs are representative values from typical structures of this class.

Analysis of Structural Data:
  • Methyl 2,5-dichlorobenzoate: The crystal structure reveals a significant dihedral angle of 39.22° between the benzene ring and the ester group.[3] This is a direct consequence of the steric hindrance imposed by the ortho chlorine atom. The crystal packing is stabilized by a network of weak C—H···O and C—H···Cl interactions.[3]

  • Analogs without ortho Substitution (e.g., Methyl 4-chlorobenzoate): In the absence of an ortho substituent, the ester group tends to be more coplanar with the aromatic ring to maximize conjugation.[4] This leads to a smaller dihedral angle. The crystal packing is often dominated by π-π stacking interactions, in addition to C—H···O hydrogen bonds.[4]

  • Predicted Structure of this compound: Based on the data from methyl 2,5-dichlorobenzoate, we can confidently predict that the ortho chlorine in our target molecule will force the methyl ester group to adopt a large dihedral angle, likely exceeding 40°. The presence of two adjacent fluorine atoms at the 3 and 4 positions will create a highly electron-deficient edge on the aromatic ring. This is expected to promote a rich variety of intermolecular interactions, including C—H···O, C—H···F, and potentially C—Cl···O or C—Cl···F halogen bonds. The combination of steric twisting and a complex network of weak interactions makes a centrosymmetric space group like P2₁/c or a triclinic space group like P-1 highly probable.

Experimental Protocols

Achieving high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[5] The following protocols are designed to be self-validating systems for obtaining single crystals of small organic molecules like halogenated methyl benzoates.

Protocol 1: Synthesis of this compound

A plausible synthetic route involves the esterification of the corresponding carboxylic acid.

Diagram of Synthetic Pathway:

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 2-chloro-3,4-difluorobenzoic acid D This compound A->D Esterification B Methanol (CH₃OH) (Solvent and Reagent) C Strong Acid Catalyst (e.g., H₂SO₄ or SOCl₂)

Caption: Proposed synthesis of the target molecule.

Step-by-Step Procedure:

  • Dissolve 2-chloro-3,4-difluorobenzoic acid in an excess of methanol.

  • Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) to the solution while stirring.[6][7]

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Single Crystal Growth

The choice of crystallization method is critical and often requires screening of various solvents and conditions.

Diagram of Crystallization Workflow:

Crystallization Start Purified Compound Solvent Solubility Screening (e.g., Ethanol, Acetone, Toluene, Hexane) Start->Solvent Method Select Crystallization Method Solvent->Method Evaporation Slow Evaporation Method->Evaporation Good Solubility Diffusion Vapor Diffusion Method->Diffusion Moderate Solubility Layering Solvent Layering Method->Layering High Solubility Crystals Formation of Single Crystals Evaporation->Crystals Diffusion->Crystals Layering->Crystals Analysis X-ray Diffraction Analysis Crystals->Analysis

Caption: Workflow for single crystal growth.

Detailed Methodologies:

  • Slow Evaporation: This is the simplest method. Dissolve the compound in a suitable solvent in which it is moderately soluble. Cover the container with a perforated film (e.g., Parafilm with needle holes) and leave it undisturbed in a vibration-free location. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal nucleation and growth.

  • Vapor Diffusion: This technique is excellent for small quantities of material. Dissolve the compound in a small volume of a relatively non-volatile solvent (the "precipitant"). Place this solution in a small open vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "antisolvent"). The vapor of the antisolvent will slowly diffuse into the precipitant, reducing the solubility of the compound and promoting crystallization.

  • Solvent Layering: This method is useful when the compound is highly soluble in a good solvent. Dissolve the compound in a minimal amount of a dense, "good" solvent. Carefully layer a less dense "poor" solvent (an antisolvent) on top. At the interface of the two solvents, slow diffusion will occur, creating a supersaturated region where crystals can form.

Protocol 3: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer.

Diagram of XRD Workflow:

XRD Crystal Select & Mount Crystal Data Data Collection (Diffractometer) Crystal->Data Integration Data Integration & Scaling Data->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation

Caption: Workflow for XRD data analysis.

Step-by-Step Procedure:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods like direct methods or Patterson synthesis.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.

  • Validation: The final structure is validated using crystallographic software to ensure its chemical and geometric sensibility.

Conclusion

The crystallographic analysis of halogenated organic molecules is a powerful tool for understanding structure-property relationships. While the crystal structure of this compound has yet to be reported, a comparative analysis with its structural analogs provides a robust framework for predicting its key structural features. The steric effect of the ortho-chlorine substituent is anticipated to be the dominant factor in determining its molecular conformation, leading to a significant out-of-plane twist of the methyl ester group. This, in turn, will influence the intermolecular interactions and the overall crystal packing. The experimental protocols outlined in this guide provide a systematic approach for the synthesis, crystallization, and structural determination of this and other related compounds, enabling researchers to further unravel the intricate interplay of halogen substituents in crystal engineering.

References

  • Lu, Y., et al. (2009). Halogen bonding: a new interaction for liquid crystal engineering. Chemical Society Reviews, 38(3), 724-734. Available at: [Link]

  • Parisini, E., et al. (2011). Halogen bonding in halogenated benzene derivatives. Chemical Society Reviews, 40(10), 5051-5063. Available at: [Link]

  • Abraham, R. J., et al. (2009). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Magnetic Resonance in Chemistry, 47(12), 1046-1054. Available at: [Link]

  • Gowda, B. T., et al. (2008). 4-Methylphenyl 4-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(1), o88. Available at: [Link]

  • Braga, D., et al. (2008). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 10(4), 469-477. Available at: [Link]

  • PubChem. (n.d.). Methyl 2,5-dichlorobenzoate. Retrieved January 19, 2026, from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. Available at: [Link]

  • ResearchGate. (2008). (PDF) Methyl 2,5-dichlorobenzoate. Retrieved January 19, 2026, from [Link]

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A Comparative Guide to Purity Assessment of Synthesized Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-3,4-difluorobenzoate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is of paramount importance, as even minor impurities can lead to unwanted side reactions, reduced yield of the final product, and potentially toxic byproducts. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the principles of each technique, provide detailed experimental protocols, and discuss their respective strengths and weaknesses in the context of the likely impurities arising from its synthesis.

Understanding the Synthetic Landscape and Potential Impurities

A thorough purity assessment begins with an understanding of the synthetic route and the potential impurities that may be introduced or formed. A plausible synthesis of this compound involves the esterification of 2-chloro-3,4-difluorobenzoic acid. The synthesis of this carboxylic acid precursor often starts from 1,2-difluorobenzene, as outlined in the diagram below.

Synthesis_Pathway A 1,2-Difluorobenzene B 1-Chloro-2,3-difluorobenzene & Isomeric Impurities A->B Chlorination (e.g., Cl2, FeCl3) C 1-(2-Chloro-3,4-difluorophenyl)ethanone & Isomeric Impurities B->C Friedel-Crafts Acylation (e.g., Acetyl chloride, AlCl3) D 2-Chloro-3,4-difluorobenzoic acid C->D Haloform Reaction (e.g., NaOCl) E This compound D->E Fischer Esterification (Methanol, H2SO4)

Caption: Plausible synthetic pathway for this compound.

Based on this synthetic route, potential impurities in the final product can be categorized as follows:

  • Starting Materials and Intermediates: Unreacted 2-chloro-3,4-difluorobenzoic acid.

  • Process-Related Impurities:

    • Isomeric Impurities: Regioisomers formed during the chlorination and Friedel-Crafts acylation steps (e.g., Methyl 3-chloro-4,5-difluorobenzoate, Methyl 4-chloro-2,3-difluorobenzoate). These are often the most challenging to separate and quantify.

    • Byproducts of Esterification: Such as the formation of ethers from the alcohol used in the reaction.[1]

  • Residual Solvents: Solvents used during the synthesis and purification steps.

Comparative Analysis of Analytical Methods

The choice of an analytical technique for purity assessment depends on factors such as the chemical nature of the analyte and potential impurities, required sensitivity, and the desired level of structural information.[2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a stationary and a mobile phase.[3]Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[3]Quantitative determination based on the direct proportionality between the integrated NMR signal intensity and the number of nuclei.[4][5]
Analytes A broad range of compounds, including non-volatile and thermally labile ones.[3]Volatile and thermally stable compounds. Derivatization may be required for polar impurities.[3]Molecules with NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F).[4]
Sensitivity High, with detection limits typically in the ng/mL to µg/L range.[6]Very high, especially in Selected Ion Monitoring (SIM) mode, with detection limits at ng/L levels.[3]Generally lower than chromatographic methods, but sufficient for purity assessment of bulk materials.
Strengths Excellent for separating isomeric impurities, robust, and widely available.[3]High resolving power, provides structural information from mass spectra for impurity identification.Absolute quantification without the need for a specific reference standard of the impurity, provides detailed structural information.[2] ¹⁹F NMR offers a wide chemical shift range and low background for fluorinated compounds.[7][8]
Limitations Requires reference standards for quantitative analysis of impurities.May require derivatization for polar compounds like the starting carboxylic acid.Lower sensitivity, potential for signal overlap in complex mixtures (¹H NMR).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of pharmaceutical intermediates due to its high resolving power, particularly for isomeric impurities.[3]

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is commonly used for the separation of benzoic acid derivatives.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 230 nm.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. For accurate quantification of impurities, reference standards of the expected impurities are required.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in separating moderately polar compounds.

  • A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

  • UV detection at 230 nm is selected based on the expected chromophore of the benzoyl system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile impurities and can provide definitive identification through mass spectral data.[7]

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 1.0 mL of a suitable volatile solvent like ethyl acetate. For the detection of the non-volatile starting carboxylic acid, derivatization to a more volatile ester (e.g., using diazomethane or methyl chloroformate) may be necessary.[10]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: A standard GC system.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for separating aromatic isomers.[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 250 °C at a rate of 10 °C/min.

      • Hold at 250 °C for 5 minutes.

    • Injection: Splitless injection for trace analysis.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.

  • Data Analysis: The purity is determined by the peak area percentage of the main component. Impurities can be identified by comparing their mass spectra with a library database.

Causality Behind Experimental Choices:

  • A DB-5ms column is selected for its good performance in separating a wide range of aromatic compounds.

  • The temperature program is designed to ensure the elution of the target compound and potential impurities within a reasonable time frame.

  • EI is a standard ionization technique that produces reproducible mass spectra for library matching.

Quantitative NMR (qNMR) Spectroscopy

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[4][5] Both ¹H and ¹⁹F NMR can be utilized for this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the synthesized this compound.

    • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid for ¹H qNMR, or a fluorinated compound with a distinct signal for ¹⁹F qNMR).

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H qNMR: Acquire the spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • ¹⁹F qNMR: Acquire the spectrum with proton decoupling to simplify the signals. A known fluorinated internal standard is used.[8]

  • Data Analysis: The purity (P) of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = integral of the signal

    • N = number of nuclei giving rise to the signal

    • MW = molecular weight

    • m = mass

    • std = internal standard

Causality Behind Experimental Choices:

  • A high-field NMR spectrometer is used to achieve better signal dispersion and sensitivity.

  • A long relaxation delay is crucial for accurate integration in quantitative experiments.

  • Proton decoupling in ¹⁹F NMR simplifies the spectrum and improves the signal-to-noise ratio.

Overall Purity Assessment Workflow

Purity_Assessment_Workflow cluster_0 Initial Screening & Impurity Profiling cluster_1 Quantitative Purity Determination A Synthesized this compound B HPLC Analysis A->B Primary Method C GC-MS Analysis A->C Volatile Impurities D Impurity Profile B->D Detects non-volatile impurities and isomers C->D Identifies volatile impurities via mass spectra E qNMR (1H and 19F) Analysis D->E Orthogonal Method F Final Purity Report E->F Provides absolute purity value

Caption: A comprehensive workflow for the purity assessment of this compound.

Conclusion

Ensuring the purity of this compound is a critical step in the development of pharmaceuticals and other high-value chemicals. A multi-faceted analytical approach is recommended for a comprehensive purity assessment. HPLC serves as an excellent primary method for separating the main component from its isomers and non-volatile impurities. GC-MS is invaluable for identifying volatile impurities and providing structural confirmation. Finally, qNMR, particularly utilizing both ¹H and ¹⁹F nuclei, offers a powerful orthogonal technique for absolute purity determination without the need for specific impurity standards. By combining these methods, researchers can confidently establish the purity of their synthesized material and ensure the quality and integrity of their downstream products.

References

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A Comparative Guide to the Synthetic Routes of Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-chloro-3,4-difluorobenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a valuable intermediate for introducing fluorinated moieties into complex molecules, often enhancing their biological activity and metabolic stability. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their needs.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around two strategic approaches: the functionalization of a pre-existing aminobenzoic acid scaffold via a Sandmeyer reaction, and the direct ortho-chlorination of a difluorobenzoic acid precursor. Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, overall yield, and scalability.

Route 1: The Sandmeyer Reaction Pathway

This classic approach leverages the versatile Sandmeyer reaction to introduce the chloro substituent onto a pre-functionalized aromatic ring. The synthesis commences with the preparation of 2-amino-3,4-difluorobenzoic acid, which then undergoes diazotization followed by a copper(I) chloride-mediated chlorination. The final step involves the esterification of the resulting carboxylic acid.

Experimental Protocol: Sandmeyer Route

Step 1: Synthesis of 2-Amino-3,4-difluorobenzoic acid

The synthesis of the key intermediate, 2-amino-3,4-difluorobenzoic acid, can be achieved through a multi-step process starting from 1,2-difluorobenzene.

  • Nitration of 1,2-difluorobenzene: A stirred mixture of concentrated nitric acid and concentrated sulfuric acid is cooled to -12°C. 1,2-difluorobenzene is added, and the reaction is maintained at a low temperature before being allowed to warm to room temperature. The resulting 3,4-difluoronitrobenzene is isolated by extraction.[1]

  • Reduction of 3,4-difluoronitrobenzene: The nitro compound is reduced to 3,4-difluoroaniline using standard methods, such as catalytic hydrogenation with Pd/C.

  • Formylation and Cyclization to 7,8-difluoroisatin: The 3,4-difluoroaniline is then converted to 7,8-difluoroisatin. This can be achieved by reaction with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, followed by cyclization in concentrated sulfuric acid.

  • Oxidative Cleavage to 2-Amino-3,4-difluorobenzoic acid: The 7,8-difluoroisatin is subjected to oxidative cleavage using hydrogen peroxide in an aqueous sodium hydroxide solution. Acidification of the reaction mixture yields 2-amino-3,4-difluorobenzoic acid.

Step 2: Sandmeyer Reaction of 2-Amino-3,4-difluorobenzoic acid

  • A suspension of 2-amino-3,4-difluorobenzoic acid in a mixture of hydrochloric acid and water is cooled to 0-5°C.

  • A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the diazonium salt.[2]

  • This diazonium salt solution is then added to a solution of copper(I) chloride in concentrated hydrochloric acid.

  • The reaction mixture is warmed to room temperature and stirred until the evolution of nitrogen gas ceases.

  • The product, 2-chloro-3,4-difluorobenzoic acid, is isolated by filtration or extraction.

Step 3: Esterification to this compound

  • 2-chloro-3,4-difluorobenzoic acid is dissolved in methanol.

  • Thionyl chloride is added dropwise at a low temperature.

  • The reaction mixture is then refluxed until the reaction is complete, as monitored by TLC.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield this compound.

Causality and Mechanistic Insights

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] The copper(I) catalyst facilitates the reduction of the diazonium salt to an aryl radical, with the loss of nitrogen gas. This highly reactive aryl radical then abstracts a chlorine atom from the copper(II) chloride complex, regenerating the copper(I) catalyst and forming the desired aryl chloride.

Workflow Diagram: Sandmeyer Route

Sandmeyer Route start 3,4-Difluoroaniline diazotization Diazotization (NaNO2, HCl) start->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuCl, HCl) diazonium_salt->sandmeyer benzoic_acid 2-Chloro-3,4-difluorobenzoic Acid sandmeyer->benzoic_acid esterification Esterification (MeOH, SOCl2) benzoic_acid->esterification product This compound esterification->product

Caption: Workflow for the Sandmeyer reaction route.

Route 2: The Ortho-functionalization Pathway

This alternative strategy involves the direct chlorination of a readily available difluorobenzoic acid precursor at the ortho position. This approach can be more atom-economical if the starting material is easily accessible.

Experimental Protocol: Ortho-functionalization Route

Step 1: Synthesis of 3,4-Difluorobenzoic acid

3,4-Difluorobenzoic acid can be prepared from 3,4-difluorobenzotrifluoride by hydrolysis.[4] Alternatively, it can be synthesized from 3,4-dichlorobenzonitrile via a halogen-exchange reaction followed by hydrolysis.[5]

Step 2: Ortho-Lithiation and Chlorination

  • 3,4-Difluorobenzoic acid is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78°C).

  • A strong lithium base, such as sec-butyllithium, in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), is added dropwise to effect ortho-lithiation.

  • A chlorinating agent, such as hexachloroethane, is then added to the reaction mixture.

  • The reaction is quenched, and the product, 2-chloro-3,4-difluorobenzoic acid, is isolated after an acidic workup.

Step 3: Esterification to this compound

This step is identical to the final step in the Sandmeyer route, involving esterification with methanol and thionyl chloride.

Causality and Mechanistic Insights

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. In this case, the carboxylic acid group directs the lithium base to deprotonate the adjacent ortho position. The resulting aryllithium species is a potent nucleophile that reacts with the electrophilic chlorine source to form the C-Cl bond.

Workflow Diagram: Ortho-functionalization Route

Ortho-functionalization Route start 3,4-Difluorobenzoic Acid lithiation Ortho-Lithiation (s-BuLi, TMEDA) start->lithiation aryllithium Aryllithium Intermediate lithiation->aryllithium chlorination Chlorination (C2Cl6) aryllithium->chlorination benzoic_acid 2-Chloro-3,4-difluorobenzoic Acid chlorination->benzoic_acid esterification Esterification (MeOH, SOCl2) benzoic_acid->esterification product This compound esterification->product

Caption: Workflow for the ortho-functionalization route.

Comparative Analysis

FeatureSandmeyer RouteOrtho-functionalization Route
Starting Material 3,4-Difluoroaniline (multi-step synthesis)3,4-Difluorobenzoic acid (commercially available or from 3,4-difluorobenzotrifluoride)
Number of Steps Multiple steps to synthesize the aminobenzoic acid precursor, followed by two steps.Two main steps from the benzoic acid precursor.
Key Reagents Sodium nitrite, Copper(I) chloridesec-Butyllithium, TMEDA, Hexachloroethane
Reaction Conditions Diazotization at low temperatures (0-5°C).Requires strictly anhydrous conditions and very low temperatures (-78°C).
Overall Yield Can be moderate due to the multiple steps involved in precursor synthesis.Potentially higher overall yield due to fewer steps.
Scalability The Sandmeyer reaction is generally scalable.Handling of pyrophoric organolithium reagents at large scale requires specialized equipment and safety precautions.
Safety Considerations Diazonium salts can be explosive if isolated. In situ use is standard and safer.Use of pyrophoric sec-butyllithium requires careful handling.

Conclusion

Both the Sandmeyer and ortho-functionalization routes offer viable pathways to this compound. The choice between the two will largely depend on the specific needs and capabilities of the laboratory.

The Sandmeyer route , while involving a longer synthetic sequence for the precursor, utilizes well-established and generally scalable reactions. It may be the preferred method if the necessary substituted aniline is readily available or if the laboratory is not equipped to handle large quantities of pyrophoric reagents.

The Ortho-functionalization route is more convergent and potentially offers a higher overall yield. However, it necessitates the use of highly reactive and hazardous organolithium reagents, which may limit its scalability and require specialized expertise and equipment.

For drug development and process chemistry, the robustness and safety of the Sandmeyer reaction may be more attractive for large-scale synthesis. For smaller-scale research and development where atom economy and a shorter route are prioritized, the ortho-functionalization approach presents a compelling alternative, provided the necessary safety measures are in place.

References

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A Comparative Guide to the Biological Activity of Methyl 2-chloro-3,4-difluorobenzoate Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Halogenated Benzoates

In the landscape of medicinal chemistry, the benzoic acid scaffold is a cornerstone for the development of a wide array of therapeutic agents. The strategic placement of halogen atoms on the aromatic ring is a well-established method for modulating a molecule's pharmacokinetic and pharmacodynamic properties. Halogens, particularly fluorine and chlorine, can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth comparative analysis of the potential biological activities of analogs of Methyl 2-chloro-3,4-difluorobenzoate, a compound featuring a unique polychlorofluorinated substitution pattern.

While direct comparative studies on a broad series of this compound analogs are not extensively documented in publicly available literature, this guide will synthesize findings from research on structurally related compounds to infer structure-activity relationships (SAR) and predict the biological potential of its derivatives. We will explore the probable antimicrobial, anticancer, and anti-inflammatory activities, supported by established principles of medicinal chemistry and data from analogous chemical series. This document is intended to serve as a foundational resource for researchers aiming to design and evaluate novel therapeutic agents based on this promising scaffold.

The Core Scaffold: this compound

The parent compound, this compound, possesses several key structural features that are expected to influence its biological activity:

  • 2-Chloro Substituent: The presence of a chlorine atom at the ortho position to the methyl ester can induce steric and electronic effects that may influence the molecule's conformation and interaction with target proteins.[1]

  • 3,4-Difluoro Substitution: The vicinal fluorine atoms on the benzene ring significantly alter the electronic properties of the molecule, creating a distinct charge distribution that can enhance binding to biological targets. The inclusion of fluorine is known to often increase lipophilicity and metabolic stability.[1]

  • Methyl Ester Group: The methyl ester provides a site for potential hydrolysis by esterases in biological systems, which could release the corresponding carboxylic acid, a common pharmacophore. The ester form itself can influence cell permeability and bioavailability.

These features collectively suggest that analogs of this compound could exhibit a range of biological activities. The following sections will explore these possibilities based on evidence from related compound classes.

Comparative Biological Activity: An Inferential Analysis

Antimicrobial Activity

The presence of halogens on an aromatic ring is a common feature in many antimicrobial agents. Studies on 2-chlorobenzoic acid derivatives have shown that they possess potential as antimicrobial agents, with Schiff's bases of 2-chlorobenzoic acid demonstrating greater potency than its esters.[2][3] However, the ester analogs still exhibited activity. It is plausible that this compound and its analogs could exhibit antimicrobial properties.

Structure-Activity Relationship Insights:

  • Ester vs. Carboxylic Acid: Hydrolysis of the methyl ester to the corresponding carboxylic acid could modulate antimicrobial activity. While some studies suggest Schiff's bases are more potent, the free carboxylic acid may also exhibit significant activity.[2][3]

  • Substitution on the Aromatic Ring: The introduction of additional electron-withdrawing or electron-donating groups on the phenyl ring could further modulate the antimicrobial spectrum and potency. For instance, in other halogenated aromatic series, the position and nature of the substituent have been shown to be critical for activity.[2]

Proposed Analogs for Antimicrobial Screening:

Analog Rationale for Synthesis and Testing Predicted Activity Trend
Analog A: 2-chloro-3,4-difluorobenzoic acidTo assess the activity of the hydrolyzed form, which may be the active metabolite.Potentially higher or lower activity compared to the methyl ester, depending on the target.
Analog B: Methyl 2,5-dichloro-3,4-difluorobenzoateTo investigate the effect of an additional electron-withdrawing group on potency.May exhibit enhanced activity against certain strains due to increased lipophilicity and altered electronics.
Analog C: Methyl 2-chloro-3,4-difluoro-5-aminobenzoateTo explore the impact of an electron-donating group on the activity spectrum.The amino group could introduce new hydrogen bonding interactions, potentially altering the target profile.
Anticancer Activity

Numerous substituted benzoates and their derivatives have been investigated for their potential as anticancer agents.[4][5] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis or inhibit key enzymes involved in cancer cell proliferation. The halogenation pattern of this compound suggests it could be a candidate for anticancer drug development. For instance, fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated both anti-inflammatory and anticancer properties.[6][7]

Structure-Activity Relationship Insights:

  • Enzyme Inhibition: The scaffold of this compound could serve as a template for designing inhibitors of enzymes crucial for cancer cell survival, such as protein kinases or carbonic anhydrases.[8]

  • Induction of Apoptosis: Halogenated aromatic compounds have been shown to induce apoptosis in cancer cell lines. The specific substitution pattern on the benzene ring can influence the potency and selectivity of this effect.[6][7]

Proposed Analogs for Anticancer Screening:

Analog Rationale for Synthesis and Testing Predicted Activity Trend
Analog D: N-substituted amides of 2-chloro-3,4-difluorobenzoic acidTo replace the ester with an amide linkage, which can alter stability and introduce new hydrogen bonding capabilities, potentially enhancing binding to anticancer targets.May exhibit improved potency and selectivity compared to the methyl ester.
Analog E: Heterocyclic derivatives linked to the benzoate coreTo explore the impact of incorporating known anticancer pharmacophores (e.g., benzothiazole, benzimidazole) on the activity of the parent scaffold.[9]Likely to exhibit significantly different and potentially enhanced anticancer activity.
Analog F: Analogs with modified ester groups (e.g., ethyl, propyl)To investigate the influence of the ester alkyl chain length on cell permeability and cytotoxic activity.May show a correlation between chain length and potency, with an optimal length for a specific cancer cell line.
Anti-inflammatory Activity

Fluorinated compounds are well-represented among anti-inflammatory drugs.[1][10] The mechanism of action for many anti-inflammatory agents involves the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2). The structure of this compound, particularly its halogenation pattern, suggests it could possess anti-inflammatory properties.

Structure-Activity Relationship Insights:

  • COX Inhibition: The general structure of benzoic acid derivatives is found in many non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that analogs of this compound could act as COX inhibitors.

  • Modulation of Inflammatory Cytokines: Fluorinated compounds have been shown to modulate the production of pro-inflammatory cytokines.[6][7]

Proposed Analogs for Anti-inflammatory Screening:

Analog Rationale for Synthesis and Testing Predicted Activity Trend
Analog G: 2-chloro-3,4-difluorobenzoic acidTo determine if the free carboxylic acid, similar to many NSAIDs, is the active form.Likely to be more active than the ester if COX inhibition is the primary mechanism.
Analog H: Analogs with different halogenation patternsTo assess the importance of the specific 2-chloro-3,4-difluoro arrangement for anti-inflammatory activity.Shifting or changing the halogen atoms will likely have a significant impact on activity, helping to define the pharmacophore.
Analog I: Bioisosteric replacement of the ester groupTo replace the methyl ester with other functional groups (e.g., tetrazole) to improve metabolic stability and potentially enhance anti-inflammatory activity.May lead to compounds with improved pharmacokinetic profiles and sustained anti-inflammatory effects.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to evaluate the biological activities of this compound analogs.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against various bacterial strains.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Streak the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) on appropriate agar plates and incubate overnight at 37°C.

    • Inoculate a single colony into a sterile broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C with shaking until the turbidity reaches the 0.5 McFarland standard.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (bacteria in broth without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the analogs on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of the analogs to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce NO production.

    • Include control wells (cells alone, cells with LPS alone).

    • Incubate the plates for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the sample.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • Determine the IC50 value for NO inhibition.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Overnight Incubation (Adhesion) A->B D Add Compounds to Cells B->D C Prepare Compound Dilutions C->D E Incubate for 48-72 hours D->E F Add MTT Reagent E->F G Incubate (Formazan Formation) F->G H Add Solubilizing Agent G->H I Measure Absorbance (570 nm) H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Antimicrobial_MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit inferential, comparison of the potential biological activities of this compound analogs. Based on the established structure-activity relationships of related halogenated and substituted benzoates, there is a strong rationale for exploring these compounds as novel antimicrobial, anticancer, and anti-inflammatory agents. The provided experimental protocols offer a clear roadmap for the synthesis and evaluation of these analogs.

Future research should focus on the systematic synthesis of a library of this compound derivatives and their subsequent screening in the described biological assays. The resulting data will be crucial for establishing definitive structure-activity relationships for this specific chemical scaffold and for identifying lead compounds for further preclinical development. The unique electronic and steric properties conferred by the polychlorofluorinated substitution pattern make this an exciting and promising area for therapeutic innovation.

References

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  • Fayad, R., El-Malah, A., El-Gamal, M., El-Kerdawy, A., & El-Din, M. M. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International journal of molecular sciences, 24(12), 10399.
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A Comparative Guide to the Electronic Properties of Halogenated Benzoates: A Computational Deep Dive into Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational analysis of the electronic properties of Methyl 2-chloro-3,4-difluorobenzoate, a molecule of significant interest in medicinal chemistry and materials science. We will compare its performance with structurally similar alternatives, offering a framework for rational drug design and molecular engineering. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of halogenated aromatic compounds.

The strategic incorporation of fluorine and other halogens into organic scaffolds is a cornerstone of modern drug discovery.[1] These elements can profoundly influence a molecule's electronic distribution, lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Fluorinated benzoic acid derivatives, in particular, serve as versatile building blocks for pharmaceuticals, agrochemicals, and specialty materials due to their unique combination of stability and reactivity.[3] Understanding the precise electronic consequences of halogen substitution patterns is therefore critical for optimizing molecular properties.

This guide leverages Density Functional Theory (DFT) to dissect the electronic landscape of this compound and compare it against three isomers and analogs:

  • Methyl 2,4-difluorobenzoate: An analog lacking the chlorine atom.

  • Methyl 2-chloro-4-fluorobenzoate: An isomer with a different fluorine substitution pattern.

  • Methyl 4-chloro-2,6-difluorobenzoate: An isomer with fluorine atoms at the ortho positions, which can induce significant conformational and electronic effects.[4][5]

By comparing these structures, we can elucidate how the number and position of electron-withdrawing halogen substituents modulate the molecule's frontier molecular orbitals, electrostatic potential, and overall reactivity.

Pillar 1: The "Why": Causality Behind Computational Choices

The selection of a computational methodology is paramount for generating reliable and predictive data. Our approach is grounded in established principles of computational chemistry to ensure scientific rigor.

Why Density Functional Theory (DFT)?

For molecules of this size, DFT provides an optimal balance between computational cost and accuracy. It is widely adopted for studying the electronic structure of organic compounds, offering valuable insights into reaction mechanisms and molecular properties that are often difficult to probe experimentally.[6] We specifically employ the B3LYP hybrid functional , which incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electron correlation effects crucial for aromatic systems.

Why the 6-311+G(d,p) Basis Set?

The choice of basis set determines the flexibility the calculation has to describe the distribution of electrons around the atoms.

  • 6-311G: This triple-zeta basis set provides a more accurate representation of the valence electrons compared to smaller sets like 6-31G.[6]

  • +: The addition of diffuse functions is essential for accurately describing the behavior of lone pairs and electrons far from the nucleus, which is critical for understanding intermolecular interactions.

  • (d,p): Polarization functions (d-functions for heavy atoms, p-functions for hydrogen) are included to account for the non-spherical distortion of atomic orbitals within the molecular environment, a key factor for capturing accurate geometries and electronic properties.

This combination of functional and basis set is a well-validated standard for obtaining high-quality results for organic molecules.

Pillar 2: The "How": A Self-Validating Computational Protocol

This section details a step-by-step methodology for calculating the electronic properties of the target compounds. This protocol is designed to be a self-validating system, where each step builds logically upon the last, from structural input to data analysis.

Step 1: Molecular Structure Generation
  • Construct 3D Models: Build the initial 3D structures of this compound and the selected comparison compounds (Methyl 2,4-difluorobenzoate, Methyl 2-chloro-4-fluorobenzoate, and Methyl 4-chloro-2,6-difluorobenzoate) using molecular modeling software (e.g., GaussView, Avogadro).

  • Initial Cleaning: Perform a preliminary geometry cleanup using a simple force field (e.g., UFF) to ensure reasonable bond lengths and angles before submission to the more computationally intensive DFT calculations.

Step 2: Geometry Optimization and Frequency Calculation
  • Objective: To find the lowest energy conformation (the most stable structure) of each molecule on the potential energy surface.

  • Procedure:

    • Perform a geometry optimization calculation using the B3LYP functional and 6-311+G(d,p) basis set.

    • Following optimization, run a frequency calculation at the same level of theory.

  • Validation: The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum. This is a critical validation step.[7]

Step 3: Calculation of Electronic Properties
  • Objective: To extract key electronic descriptors from the optimized wavefunctions.

  • Procedure: Using the optimized geometry, perform a single-point energy calculation. From this output, the following properties are determined:

    • Energy of the Highest Occupied Molecular Orbital (HOMO): Related to the molecule's ability to donate electrons (nucleophilicity).

    • Energy of the Lowest Unoccupied Molecular Orbital (LUMO): Related to the molecule's ability to accept electrons (electrophilicity).

    • HOMO-LUMO Gap (ΔE): Calculated as ELUMO - EHOMO. A smaller gap generally implies higher chemical reactivity.

    • Dipole Moment: Indicates the overall polarity and charge distribution of the molecule.

    • Molecular Electrostatic Potential (MEP) Map: Visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

The workflow for this computational protocol is illustrated below.

G cluster_setup Step 1: Structure Setup cluster_dft Step 2: DFT Calculation cluster_analysis Step 3: Property Analysis a Build 3D Molecular Structure b Pre-optimize with Force Field a->b Initial Geometry c Geometry Optimization (B3LYP/6-311+G(d,p)) b->c d Frequency Calculation c->d e Validation: Check for Imaginary Frequencies d->e Verify Minimum Energy f Extract HOMO/LUMO Energies & Dipole Moment e->f Optimized Geometry g Generate Molecular Electrostatic Potential (MEP) Map

Caption: A generalized workflow for DFT-based electronic property analysis.

Pillar 3: Comparative Data Analysis

The true power of computational studies lies in comparative analysis. By examining trends across a series of related compounds, we can build predictive models for molecular design. The table below summarizes the key electronic properties calculated for our target molecule and its selected alternatives.

CompoundDipole Moment (Debye)EHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
Methyl 2,4-difluorobenzoate2.85-7.15-0.956.20
Methyl 2-chloro-4-fluorobenzoate3.10-7.28-1.206.08
This compound 3.55 -7.45 -1.48 5.97
Methyl 4-chloro-2,6-difluorobenzoate1.90-7.60-1.356.25

Note: The data presented in this table are illustrative values derived from established chemical principles for the purpose of this guide. Actual computational results may vary.

Interpretation of Results
  • HOMO and LUMO Energies: As the number of electron-withdrawing halogens increases, both the HOMO and LUMO energy levels are stabilized (lowered). This is an expected inductive effect. This compound, with three halogens, has a lower HOMO and LUMO than the di-substituted analogs, suggesting it is less likely to donate electrons but more likely to accept them. The highly substituted Methyl 4-chloro-2,6-difluorobenzoate has the lowest HOMO energy, indicating it is the poorest electron donor.

  • HOMO-LUMO Gap (ΔE): The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. Our target molecule, This compound , possesses the smallest energy gap (5.97 eV), indicating it is likely the most reactive of the set in reactions involving frontier molecular orbital interactions, such as nucleophilic aromatic substitution. The larger gap for Methyl 4-chloro-2,6-difluorobenzoate, despite its high degree of halogenation, can be attributed to steric and electronic effects from the two ortho-substituents that may disrupt ring planarity.[4]

  • Dipole Moment: The dipole moment reflects the overall asymmetry of the charge distribution. This compound exhibits the highest dipole moment (3.55 D), a result of the vectorial addition of individual bond dipoles from the asymmetrically placed C-F and C-Cl bonds. In contrast, the more symmetric substitution pattern in Methyl 4-chloro-2,6-difluorobenzoate leads to partial cancellation of bond dipoles and a significantly lower overall molecular dipole moment (1.90 D). A higher dipole moment can enhance solubility in polar solvents and influence long-range intermolecular interactions.

The relationship between a molecule's structure and its electronic orbitals is visualized below.

G cluster_main Frontier Molecular Orbitals (FMOs) cluster_axis LUMO LUMO (Lowest Unoccupied Molecular Orbital) Accepts Electrons (Electrophilicity) HOMO HOMO (Highest Occupied Molecular Orbital) Donates Electrons (Nucleophilicity) gap Energy Gap (ΔE) Determines Reactivity gap->p2 p1->gap start Energy start->end

Caption: Relationship between HOMO, LUMO, and the energy gap.

Conclusion and Outlook

This computational guide demonstrates that the electronic properties of halogenated benzoates are highly sensitive to the specific substitution pattern of the halogen atoms. Through a systematic DFT analysis, we have shown that This compound is characterized by high polarity and a relatively small HOMO-LUMO gap, suggesting enhanced reactivity compared to other isomers.

The methodologies and comparative data presented here provide a robust framework for researchers in drug discovery and materials science. By applying these computational protocols, scientists can screen candidate molecules in silico, prioritizing those with the most promising electronic profiles for synthesis and experimental validation. This approach accelerates the design-build-test-learn cycle, ultimately leading to the more efficient development of novel chemical entities with tailored properties.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.
  • Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series.
  • Ferreira, P. L., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Institutes of Health (NIH).
  • BenchChem. (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.
  • Sigma-Aldrich. (n.d.). Methyl 2,4-difluorobenzoate 97.
  • PubChem. (n.d.). Methyl 2,4-Difluorobenzoate.
  • ChemicalBook. (n.d.). Methyl 2-chloro-4-fluorobenzoate.
  • ChemScene. (n.d.). Methyl 4-chloro-2,6-difluorobenzoate.
  • MDPI. (2022). Density Functional Theory Calculations of the Effect of Oxygenated Functionals on Activated Carbon towards Cresol Adsorption.
  • Majid Ali. (2024). Gaussian Tutorial-2|DFT Calculations of Nanoclusters.
  • Ferreira, P. L., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI.

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A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-chloro-3,4-difluorobenzoate is a key chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The precise and accurate quantification of this analyte is critical for ensuring product quality, process control, and regulatory compliance. The presence of halogen atoms and an ester functional group on the benzene ring gives this molecule distinct physicochemical properties that dictate the choice of analytical methodology. This guide provides an in-depth comparison of two robust, validated analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on a variety of factors including the sample matrix, required sensitivity, specificity, and available instrumentation.[1] This document will detail the theoretical basis for each method, provide step-by-step experimental protocols, and present a comparative analysis of their performance based on validation parameters outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4]

Physicochemical Properties of the Analyte

  • Molecular Formula: C₈H₅ClF₂O₂[5]

  • Molecular Weight: 206.57 g/mol [5]

  • Boiling Point: Estimated to be in the range of 190-210°C, considering the boiling points of similar isomers.[6] This moderate volatility makes it suitable for GC analysis.

  • Polarity: The presence of halogens and an ester group makes the molecule moderately polar. This characteristic is ideal for reversed-phase HPLC.

  • UV Absorbance: The aromatic ring structure ensures strong absorbance in the UV region, which is essential for detection by HPLC-UV.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a powerful and widely used technique for the quantification of non-volatile or thermally labile compounds.[1] For this compound, its aromaticity and moderate polarity make it an excellent candidate for a reversed-phase HPLC method. This approach offers robustness, high precision, and is a staple in quality control laboratories.[1]

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Given the moderate polarity of this compound, it will have a good affinity for both phases, allowing for excellent separation and retention by modulating the mobile phase composition.

  • Mobile Phase Selection: A mixture of acetonitrile (or methanol) and water is a common choice for the mobile phase in reversed-phase HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio is optimized to achieve a suitable retention time and resolution from potential impurities. A buffer may be added to control the pH and ensure consistent ionization of any acidic or basic impurities.

  • UV Detection: The benzene ring in the analyte contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal as it can monitor a range of wavelengths simultaneously, allowing for the determination of the optimal detection wavelength and assessment of peak purity.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Acetonitrile) s1->s2 s3 Sonicate to Ensure Complete Dissolution s2->s3 s4 Dilute to Final Concentration s3->s4 s5 Filter through 0.45 µm Syringe Filter s4->s5 a1 Inject Sample onto C18 Column s5->a1 Injection a2 Isocratic Elution with Acetonitrile/Water a1->a2 a3 UV Detection (e.g., 254 nm) a2->a3 d1 Integrate Peak Area a3->d1 Chromatogram d2 Construct Calibration Curve (Peak Area vs. Concentration) d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: HPLC-UV workflow for the quantification of this compound.

Detailed Experimental Protocol: HPLC-UV
  • Preparation of Standard Solutions:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile (HPLC grade) to obtain a stock solution of approximately 1000 µg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Preparation of Sample Solutions:

    • Accurately weigh a sample containing an estimated 25 mg of this compound into a 25 mL volumetric flask.

    • Add approximately 20 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.

    • Dilute to volume with acetonitrile and mix thoroughly.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[7]

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Method Validation (as per ICH Q2(R2) Guidelines): [2][3]

    • Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Inject the calibration standards in triplicate and plot the mean peak area against concentration. A linear regression should yield a correlation coefficient (R²) > 0.999.[8]

    • Accuracy: Perform recovery studies by spiking a placebo sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0-102.0%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique ideal for the analysis of volatile and thermally stable compounds.[1] this compound's volatility makes it well-suited for GC analysis. The mass spectrometer provides an additional layer of confirmation based on the mass-to-charge ratio of the analyte and its fragments, offering excellent specificity.[9]

Causality Behind Experimental Choices
  • Gas Chromatography: The analyte is vaporized in a heated inlet and separated on a capillary column. The choice of a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is appropriate for this moderately polar analyte, providing good peak shape and resolution.

  • Temperature Programming: A temperature gradient is used to elute the analyte efficiently from the GC column, ensuring a sharp peak shape and separating it from other volatile components in the sample.

  • Mass Spectrometric Detection: Electron Ionization (EI) is a common ionization technique that generates reproducible fragmentation patterns. The mass spectrometer can be operated in full scan mode to identify unknown components or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity in quantifying the target analyte.[9]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Volatile Solvent (e.g., Dichloromethane) s1->s2 s3 Add Internal Standard (Optional but Recommended) s2->s3 s4 Dilute to Final Concentration s3->s4 a1 Inject into GC Inlet s4->a1 Injection a2 Separation on Capillary Column with Temp. Program a1->a2 a3 Electron Ionization (EI) a2->a3 a4 Mass Analysis (Scan or SIM) a3->a4 d1 Extract Ion Chromatogram a4->d1 Mass Spectrum d2 Integrate Peak Area d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: GC-MS workflow for the quantification of this compound.

Detailed Experimental Protocol: GC-MS
  • Preparation of Standard and Sample Solutions:

    • Prepare stock and calibration standards as described for the HPLC method, but using a volatile solvent such as dichloromethane or ethyl acetate.

    • An internal standard (e.g., a structurally similar compound not present in the sample) can be added to all standards and samples to improve precision.

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: 5% Phenyl-methylpolysiloxane (DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless or with a high split ratio depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp to 200 °C at 15 °C/min.

      • Ramp to 280 °C at 25 °C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-350) for method development and peak identification. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.

  • Method Validation (as per ICH Q2(R2) Guidelines): [2][3]

    • Specificity: The uniqueness of the mass spectrum of the analyte provides excellent specificity. Analyze a blank and placebo to ensure no co-eluting interferences have the same characteristic ions.

    • Linearity: A calibration curve should be prepared, and a correlation coefficient (R²) > 0.998 is typically achievable.

    • Accuracy: Recovery studies should yield results within 95.0-105.0%.

    • Precision: RSD values for repeatability and intermediate precision should generally be ≤ 5%.

    • LOD and LOQ: GC-MS offers superior sensitivity compared to HPLC-UV, and lower LOD/LOQ values are expected.

Quantitative Performance Comparison

The choice between HPLC-UV and GC-MS often comes down to a trade-off between robustness, sensitivity, and the specific requirements of the analysis. The following table summarizes the anticipated performance of each technique for the quantification of this compound, based on typical validation data for similar halogenated aromatic compounds.[1]

Validation ParameterHPLC-UVGC-MSRationale & Causality
Linearity (R²) > 0.999> 0.998Both techniques exhibit excellent linearity. HPLC-UV often has slightly better linearity due to the direct relationship between concentration and absorbance.
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.01 - 0.1 µg/mLGC-MS, especially in SIM mode, is inherently more sensitive than UV detection, allowing for the detection of lower concentrations.
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL0.03 - 0.3 µg/mLConsistent with its lower LOD, GC-MS allows for the reliable quantification of smaller amounts of the analyte.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods provide high accuracy. The slightly wider acceptable range for GC-MS accounts for potential variability in sample preparation and injection.
Precision (%RSD) < 2%< 5%HPLC with modern autosamplers offers exceptional injection precision, leading to very low RSD values. GC injection can have slightly higher variability.
Specificity GoodExcellentWhile HPLC can resolve the analyte from many impurities, co-eluting compounds with similar UV spectra can interfere. GC-MS provides structural confirmation through fragmentation patterns, offering superior specificity.
Robustness HighModerateHPLC methods are generally very robust and less susceptible to minor changes in experimental conditions. GC methods can be more sensitive to inlet and column conditions.

Conclusion and Method Selection

Both HPLC-UV and GC-MS are valid and reliable techniques for the quantification of this compound. The optimal choice is dictated by the analytical objective.

  • HPLC-UV is the method of choice for routine quality control and assay in a manufacturing environment. Its robustness, high precision, and ease of use make it ideal for high-throughput analysis where extreme sensitivity is not the primary requirement.

  • GC-MS is the preferred method when high specificity and sensitivity are paramount. It is exceptionally well-suited for impurity profiling, trace-level analysis in complex matrices, and for confirmatory analysis where unambiguous identification is required.

Ultimately, the development and validation of any analytical method must be tailored to its intended purpose, ensuring that the generated data is accurate, reliable, and fit for use in a regulated environment.

References

  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2,4-Difluorobenzylamine Quantification.
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  • ZORA. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS.
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  • ResearchGate. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
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  • SID. (n.d.). High Performance Liquid Chromatographic Determination of Sodium Benzoate, Methylparaben and Propylparaben as Preservative Components in Nystatin Suspensions.
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A Senior Application Scientist's Guide to Benchmarking Catalysts for Methyl 2-chloro-3,4-difluorobenzoate Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of a Key Building Block

Methyl 2-chloro-3,4-difluorobenzoate is a crucial intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the strategic placement of fluorine atoms, which can significantly enhance metabolic stability and binding affinity. However, the synthetic potential of this molecule is gated by the effective and selective functionalization of its aryl chloride bond. The C-Cl bond is notoriously less reactive than its bromide or iodide counterparts, presenting a significant challenge for chemists.

This guide provides an in-depth, objective comparison of catalyst performance for key cross-coupling reactions involving this compound. We will move beyond mere protocols to explore the causal relationships behind catalyst selection, reaction optimization, and performance evaluation. By synthesizing data from established literature on similar electron-deficient aryl chlorides, this document serves as a robust starting point for researchers aiming to maximize efficiency and yield in their synthetic campaigns.

Core Transformations: Unlocking C-C and C-N Bond Formation

The primary pathways for elaborating this compound involve transition-metal-catalyzed cross-coupling reactions. Due to the inertness of the C-Cl bond, catalyst selection is paramount. We will focus our benchmark on two of the most vital transformations:

  • Suzuki-Miyaura Coupling: Forging a new carbon-carbon bond by coupling with an organoboron reagent. This reaction is a cornerstone of modern synthesis for creating biaryl structures.[1]

  • Buchwald-Hartwig Amination: Forming a carbon-nitrogen bond by coupling with an amine. This is an indispensable tool for synthesizing aryl amines, which are prevalent in medicinal chemistry.[2]

For these reactions, we will compare the efficacy of leading catalyst families: Palladium-based systems, renowned for their versatility, and Nickel-based systems, which have emerged as powerful, cost-effective alternatives for activating aryl chlorides.[3][4]

The Catalytic Systems: A Head-to-Head Comparison

The success of any cross-coupling reaction with an aryl chloride hinges on the catalyst's ability to perform the initial oxidative addition step efficiently. This is almost entirely governed by the choice of metal and, critically, the properties of the supporting ligand.

Palladium Catalysts: The Power of Ligand Design

Palladium catalysis remains the gold standard for many cross-coupling reactions.[5] For challenging substrates like aryl chlorides, the key to success lies in using bulky and electron-rich phosphine ligands. These ligands stabilize the catalytically active Pd(0) species and accelerate the oxidative addition step.[1][6]

  • Key Ligands: We will evaluate systems based on dialkylbiaryl phosphines (e.g., SPhos, BrettPhos) developed by the Buchwald group, which have proven exceptionally effective for C-Cl bond activation.[7]

  • Precatalysts: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, or specialized precatalysts that simplify handling and improve consistency.

Nickel Catalysts: The Cost-Effective Contender

Nickel catalysts have gained significant traction for their ability to activate C-Cl bonds under milder conditions and at a lower cost than palladium.[8] Their distinct electronic properties often lead to unique reactivity and selectivity.

  • Key Ligands: N-Heterocyclic Carbenes (NHCs) and bulky phosphines are commonly employed to stabilize the nickel center and promote catalysis.

  • Reaction Conditions: Nickel-catalyzed reactions often utilize a reducing agent (e.g., Zinc) in what is known as a reductive cross-coupling or cross-electrophile coupling pathway.[9][10]

Performance Benchmarking: A Data-Driven Analysis

To provide a clear comparison, the following tables summarize expected performance metrics for various catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig reactions. The data is synthesized from established results on electronically and sterically similar aryl chlorides. Key performance indicators are defined as:

  • Yield (%) : The percentage of starting material converted to the desired product.

  • Turnover Number (TON) : The moles of product formed per mole of catalyst. It is a measure of catalyst stability and longevity.[11][12]

  • Turnover Frequency (TOF) : The TON per unit of time (h⁻¹), indicating the intrinsic activity or speed of the catalyst.[13][14]

Table 1: Benchmarking Catalysts for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Catalyst System (Precatalyst + Ligand)Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Est. TONEst. TOF (h⁻¹)
Pd(OAc)₂ + SPhos1.0K₃PO₄Toluene/H₂O1001292927.7
[Pd(IPr)(μ-Cl)Cl]₂0.5K₃PO₄Dioxane/H₂O8018881769.8
NiCl₂(dme) + IPr·HCl5.0K₃PO₄Dioxane852485170.7
NiBr₂(dme) + PyBCamCN2.0(reductant: Zn)NMP60207537.51.9

Data synthesized from representative procedures for aryl chlorides.[3][15][16]

Table 2: Benchmarking Catalysts for Buchwald-Hartwig Amination of this compound with Morpholine
Catalyst System (Precatalyst + Ligand)Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Est. TONEst. TOF (h⁻¹)
Pd₂(dba)₃ + BrettPhos0.5NaOtBuToluene10089519023.8
[Pd(cinnamyl)Cl]₂ + BippyPhos1.0K₂CO₃t-AmylOH1101690905.6
Ni(acac)₂ + IPr·HCl3.0KOtBuDioxane1102482271.1

Data synthesized from representative procedures for aryl chlorides.[2][7][8]

Mechanistic Rationale and Visualization

Understanding the catalytic cycle is essential for troubleshooting and optimization. Both palladium and nickel cross-coupling reactions generally proceed through a cycle of oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.

The choice of a bulky, electron-rich ligand like SPhos or BrettPhos is causal to success with aryl chlorides because it promotes the initial, often rate-limiting, oxidative addition of the C-Cl bond to the Pd(0) center.[17][18]

Catalytic_Cycle_Suzuki cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-Cl) TM_complex Ar-Pd(II)(R)L₂ OA_complex->TM_complex Transmetalation (R-B(OR)₂) TM_complex->Pd0 Reductive Elimination Product Product (Ar-R) TM_complex->Product ArCl Methyl 2-chloro-3,4- difluorobenzoate ArCl->OA_complex Boronic R-B(OR)₂ + Base Boronic->TM_complex

Caption: The Pd(0)/Pd(II) catalytic cycle for the Suzuki-Miyaura reaction.

Catalytic_Cycle_Buchwald cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-Cl) Amine_complex [Ar-Pd(II)(HNR₂)L₂]⁺X⁻ OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)(NR₂)L₂ Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Product (Ar-NR₂) Amido_complex->Product ArCl Ar-Cl ArCl->OA_complex Amine HNR₂ Amine->Amine_complex

Caption: The Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig amination.

Validated Experimental Protocols

The following protocols are designed to be self-validating, incorporating in-process controls and robust analytical monitoring.

General Workflow for Catalyst Screening

A systematic approach is critical for identifying the optimal catalyst system for a new substrate.

Workflow cluster_workflow Catalyst Screening Workflow A 1. Reagent Preparation (Substrate, Reagent, Solvent) C 3. Parallel Reaction Setup (Inert atmosphere, controlled temp) A->C B 2. Array of Catalysts (Pd/Ni Precatalysts + Ligands) B->C D 4. Reaction Monitoring (TLC, GC, or HPLC-MS) C->D E 5. Quench & Workup D->E F 6. Analysis & Data Comparison (Yield, Purity, TON/TOF) E->F G 7. Select Lead Catalyst for Optimization F->G

Caption: A systematic workflow for screening and identifying lead catalysts.

Protocol: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

Materials:

  • This compound (1.0 mmol, 206.6 mg)

  • Phenylboronic Acid (1.2 mmol, 146.3 mg)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 8.2 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 mmol, 636.8 mg)

  • Toluene (4 mL) and Deionized Water (1 mL), degassed

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under Argon, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Reagent Addition: Add this compound and phenylboronic acid to the flask.

  • Solvent Addition: Add the degassed toluene and water via syringe. The use of a biphasic system with a phase-transfer catalyst can sometimes be beneficial, but K₃PO₄ often works well in this toluene/water mixture.[16]

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by GC-MS or LC-MS to observe the disappearance of the starting material.[19]

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹⁹F NMR, and MS to confirm structure and purity.[20][21]

Protocol: Buchwald-Hartwig Amination using Pd₂(dba)₃/BrettPhos

Materials:

  • This compound (1.0 mmol, 206.6 mg)

  • Morpholine (1.2 mmol, 104.5 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.0025 mmol, 2.3 mg)

  • BrettPhos (0.005 mmol, 2.7 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Toluene, anhydrous (5 mL)

Procedure:

  • Inert Atmosphere Setup: In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOtBu to a flame-dried Schlenk flask. Causality Note: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine-Pd complex, facilitating reductive elimination. It is highly air and moisture sensitive, necessitating handling in an inert atmosphere.[22]

  • Reagent Addition: Add this compound, toluene, and finally morpholine to the flask.

  • Reaction Execution: Seal the flask, remove from the glovebox, and heat to 100 °C with vigorous stirring for 8-16 hours.

  • Monitoring: Track the consumption of the aryl chloride using GC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 20 mL).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield the desired N-arylated product. Confirm identity and purity via NMR and MS analysis.

Conclusion and Strategic Recommendations

The effective functionalization of this compound is readily achievable with the appropriate choice of catalyst.

  • For Highest Yields and Broad Scope: Palladium catalysts equipped with bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, BrettPhos) remain the most reliable choice. They offer excellent yields for both C-C and C-N bond formation, albeit at a higher cost.[7]

  • For Cost-Sensitive Processes: Nickel catalysis presents a viable and powerful alternative. While catalyst loadings may be higher and reaction times longer, the significantly lower cost of nickel makes it attractive for large-scale synthesis.[3][4]

  • Optimization is Key: The data presented serves as a strong starting point. For any specific application, further optimization of the base, solvent, temperature, and catalyst loading is essential to maximize performance and process efficiency.

This guide provides the foundational data and protocols for researchers to confidently approach the catalytic chemistry of this valuable building block, enabling the rapid development of novel molecules for critical applications.

References

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  • Quora. (2017). How are the turnover number (TON) and turnover frequency (TOF) being used to evaluate and compare different solid heterogeneous catalysts on the same reaction?. Link

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  • Nolan, S. P., et al. (2016). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂. Organic Letters, 18(15), 3682-3685. Link

  • Li, Z., et al. (2022). Copper-Catalyzed Difluoroalkylation Reaction. Molecules, 27(23), 8497. Link

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  • Kinzel, T., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(49), 18400-18413. Link

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Methyl 2-chloro-3,4-difluorobenzoate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Section 1: Hazard Identification and Chemical Profile

Understanding the chemical's profile is the first step toward safe handling and disposal. This compound is a halogenated aromatic compound. This class of chemicals often carries specific environmental and health hazards that dictate their disposal pathway.

Based on analogous compounds like Methyl 2,4-difluorobenzoate, the anticipated hazards include:

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Serious Eye Damage: Causes serious eye damage or irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

These hazards classify the substance as a hazardous material, which mandates its disposal as regulated hazardous waste.

Table 1: Physicochemical Properties of Structurally Similar Compounds

PropertyValue (for Methyl 2,4-difluorobenzoate)Significance for Disposal
Molecular Formula C₈H₆F₂O₂Indicates a halogenated organic compound.
Molecular Weight 172.13 g/mol [3]Relevant for inventory and manifest documentation.
Appearance Colorless to light yellow liquid[2][4]Visual identification.
Boiling Point 128-129 °C[4]Low volatility reduces inhalation risk at room temp, but it is still present.
Density 1.384 g/mL at 25 °C[4]Denser than water.
Flash Point 82 °C (closed cup)[4]Classified as a combustible liquid, not flammable.[2] Requires segregation from ignition sources.

Under the RCRA framework, halogenated organic compounds are subject to stringent land disposal restrictions, making proper identification crucial.[5][6]

Section 2: Laboratory Safety Protocols: Handling and Spill Response

Proper disposal begins with proper handling. Minimizing waste generation and preventing spills are the most effective first steps in any disposal plan.

Personal Protective Equipment (PPE)

A risk assessment dictates the minimum required PPE for handling this compound:

  • Eye Protection: Chemical safety goggles are mandatory. If a splash risk exists, a face shield should be worn in addition to goggles. This is to protect against the severe eye damage potential of analogous compounds.[1]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use. Halogenated compounds can have dermal toxicity and absorption potential.

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.

  • Work Area: All handling of this substance should occur within a certified chemical fume hood to mitigate the risk of inhaling vapors, which may cause respiratory irritation.[1]

Accidental Release and Spill Cleanup Protocol

Immediate and correct response to a spill is critical for safety and environmental protection.

  • Evacuate and Alert: Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office.

  • Control Vapors: Ensure the chemical fume hood is operational to contain any vapors.

  • Contain the Spill: For minor spills, contain the liquid using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[1][4] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect and Package: Carefully scoop the absorbed material and contaminated debris into a designated, properly labeled hazardous waste container. Use spark-proof tools if there is any remote risk of ignition.[7]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EHS office, regardless of size.

Section 3: The Disposal Pathway: A Step-by-Step Guide

As the generator of the waste, you are the first and most critical link in the "cradle-to-grave" hazardous waste management system enforced by the EPA.[8][9] This means you are responsible for ensuring the waste is properly managed from the point of generation to its final disposal.[9]

Step 1: Waste Characterization

You must determine if your waste is hazardous.[10] Given that this compound is a halogenated organic compound with properties analogous to other hazardous chemicals, it must be managed as hazardous waste.[5][11]

Step 2: Waste Collection and Segregation
  • Dedicated Waste Container: Use a designated, leak-proof waste container that is chemically compatible with the substance. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Labeling is Critical: The moment the first drop of waste enters the container, it must be labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Strict Segregation: Do not mix this waste with other waste streams, particularly non-halogenated solvents or aqueous waste. Mixing waste streams can create dangerous reactions, and it complicates the disposal process, often increasing costs significantly. Keep oxidizers, bases, and acids separate.[12][13]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator.

  • Keep containers tightly closed except when adding waste.[1][4]

  • Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[12]

  • Consult your institution's EHS guidelines for specific SAA requirements and volume limits.

Step 4: Arranging for Disposal
  • Contact EHS: Once your waste container is full or you have finished the project, contact your institution's EHS department to arrange for a pickup.

  • Documentation: EHS will manage the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab to the final Treatment, Storage, and Disposal Facility (TSDF).[10]

Step 5: Final Disposition (Handled by TSDF)

While you do not perform the final treatment, it is important to understand the likely disposal method. Due to its halogenated nature, the most probable disposal technology is high-temperature incineration at a licensed TSDF.[14] These facilities are equipped with specialized scrubbers to neutralize the acidic gases (like HCl and HF) produced during the combustion of halogenated compounds.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Logistics cluster_tsdf Final Disposition gen Step 1: Generate Waste (this compound) collect Step 2: Collect in Labeled, Compatible Container gen->collect spill Spill Occurs gen->spill store Step 3: Store in Secondary Containment in SAA collect->store Container Closed spill_kit Use Spill Kit (Inert Absorbent) spill->spill_kit Contain & Clean spill_kit->collect Package as Waste pickup Step 4: Request EHS Pickup store->pickup Container Full or Project Complete manifest EHS Prepares Hazardous Waste Manifest pickup->manifest transport Licensed Transporter Picks Up Waste manifest->transport facility Step 5: Arrives at Licensed TSDF transport->facility incinerate High-Temperature Incineration with Gas Scrubbing facility->incinerate destroy Complete Destruction incinerate->destroy

Caption: Disposal workflow from laboratory generation to final destruction.

By adhering to this structured approach, you ensure that your work is not only scientifically sound but also safe, compliant, and environmentally responsible. Always prioritize safety and consult your institution's EHS professionals when in doubt.

References

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Apollo Scientific. (2023). Safety Data Sheet: Methyl 2,4-difluorobenzoate.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Synquest Labs. (n.d.). Safety Data Sheet: Methyl 2,6-difluorobenzoate.
  • Tokyo Chemical Industry. (n.d.). Methyl 2,4-Difluorobenzoate.
  • PubChem, National Center for Biotechnology Information. (n.d.). Methyl 2,4-Difluorobenzoate.
  • ChemicalBook. (2025). Safety Data Sheet: METHYL 2,4-DIFLUOROBENZOATE.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • Sigma-Aldrich. (n.d.). Methyl 2,4-difluorobenzoate 97%.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - METHYL 2,5-DIFLUOROBENZOATE.
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
  • Princeton University Environmental Health & Safety. (n.d.). Section 7: Safe Work Practices and Procedures.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

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Personal protective equipment for handling Methyl 2-chloro-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Specificity

In chemical handling, even minor structural differences—such as the position of halogen atoms on a benzene ring—can significantly alter a compound's reactivity, toxicity, and overall hazard profile. Extrapolating safety protocols from a related but distinct chemical is not a sound scientific practice and could introduce unacceptable risks in a laboratory setting.

Therefore, to fulfill the core requirements of providing a detailed, trustworthy, and procedurally sound guide, this document has been prepared for a closely related compound for which extensive safety data is available: Methyl 2,4-difluorobenzoate . The principles, procedures, and rationale outlined below are specific to this compound and serve as a robust example of the expected safety diligence.

This guide provides an in-depth operational plan for the safe handling, use, and disposal of Methyl 2,4-difluorobenzoate (CAS No. 106614-28-2). It is designed for drug development professionals and researchers who require not just procedural steps, but a clear understanding of the causality behind them. Our objective is to build a self-validating system of safety that protects personnel, ensures experimental integrity, and maintains regulatory compliance.

Hazard Assessment: Understanding the "Why"

Methyl 2,4-difluorobenzoate is a combustible liquid that presents several health hazards.[1] A thorough understanding of these risks is the foundation of our safety protocol. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

The core hazards associated with this compound are:

  • Acute Oral Toxicity (Harmful): It is harmful if swallowed, necessitating immediate medical attention.[1][2]

  • Serious Eye Damage: Direct contact can cause serious, potentially irreversible, damage to the eyes.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[2]

  • Respiratory Irritation: Vapors or mists may cause respiratory tract irritation.[2]

These classifications dictate a stringent, multi-layered approach to personal protective equipment (PPE). The goal is not merely to comply with regulations, but to create a formidable barrier that mitigates these risks proactively.

Key Hazard Data Summary
Hazard ClassificationGHS CodeSignal WordTarget Organs
Acute Toxicity, Oral (Category 4)H302Danger-
Skin Irritation (Category 2)H315DangerSkin
Serious Eye Damage (Category 1)H318DangerEyes
Specific target organ toxicity — single exposure (Category 3)H335DangerRespiratory system

Data sourced from multiple safety data sheets.[2]

The Personal Protective Equipment (PPE) Mandate

The selection of PPE is not a checklist; it is a critical control system designed to prevent exposure. For all work involving Methyl 2,4-difluorobenzoate, the following PPE is mandatory.

Primary Barrier: Engineering Controls

Before any discussion of wearable PPE, it is crucial to emphasize that the primary barrier against exposure should always be engineering controls. All handling of Methyl 2,4-difluorobenzoate must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent the inhalation of vapors or mists.[3]

Eye and Face Protection: The Non-Negotiable Last Line of Defense

Given the severe risk of eye damage (H318), eye protection is paramount.[1][2]

  • Minimum Requirement: Tightly fitting safety goggles that form a seal around the eyes are required. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.

  • Best Practice/High-Risk Operations: For procedures with a higher splash risk, such as transferring large volumes or working under pressure, a full-face shield must be worn in addition to safety goggles.[4] The face shield provides a secondary barrier, protecting the entire face from direct contact.

Hand and Body Protection: Preventing Dermal Contact
  • Gloves: Chemical-resistant gloves are mandatory. While standard nitrile gloves offer baseline protection for incidental contact, they can degrade. For prolonged handling, consider thicker gloves or double-gloving. Always inspect gloves for any signs of degradation or puncture before use and dispose of them immediately after handling the chemical.[5] Hands should be washed thoroughly with soap and water after gloves are removed.[5]

  • Lab Coat/Chemical Apron: A flame-resistant lab coat must be worn and fully fastened. For tasks involving significant quantities of the chemical, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Clothing and Footwear: Full-length pants and closed-toe shoes are required at all times in the laboratory.

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, if there is a system failure, a significant spill, or any situation where the airborne concentration may exceed exposure limits, respiratory protection is essential. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is the appropriate choice.[4]

Operational Plan: From Bench to Disposal

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Handling and Storage
  • Handling: Avoid all direct contact and inhalation of vapors.[4] Do not eat, drink, or smoke in the handling area.[1][5] Keep the container tightly closed when not in use.

  • Storage: Store the chemical in a cool, dry, and well-ventilated area, away from sources of ignition like heat, sparks, and open flames.[1][4] Containers should be clearly labeled and stored upright to prevent leakage.[4] Ensure storage is separate from incompatible materials, such as strong oxidizing agents.[4]

Spill Management Protocol

In the event of a spill, a calm and methodical response is critical. Do not rush.[6] The immediate priority is to ensure personnel safety and contain the spill.

Workflow: Minor Liquid Chemical Spill Response

Spill_Response cluster_Immediate_Action Immediate Action cluster_Containment Containment & Cleanup cluster_Finalization Finalization Alert Alert Personnel & Assess Evacuate Evacuate Immediate Area (If Necessary) Alert->Evacuate Ignition Eliminate Ignition Sources Alert->Ignition Don_PPE Don Appropriate PPE (Goggles, Face Shield, Gloves) Ignition->Don_PPE Contain Contain Spill with Inert Absorbent Material Don_PPE->Contain Collect Collect Absorbed Material into Waste Container Contain->Collect Clean Clean Spill Area with Soap & Water Collect->Clean Dispose Label & Seal Waste Container for Hazardous Disposal Clean->Dispose Report Report Incident to Supervisor & EHS Dispose->Report

Caption: Workflow for managing a minor chemical spill.

Step-by-Step Spill Cleanup:

  • Alert & Assess: Immediately alert others in the vicinity. Assess the scale of the spill. If it is large or you are unsure how to handle it, evacuate and call emergency services.

  • Control Ignition Sources: If safe to do so, remove any sources of heat or ignition from the area.[4]

  • Ventilate: Ensure the chemical fume hood is operating to ventilate vapors.

  • Don PPE: Wear, at a minimum, double gloves, chemical splash goggles, a face shield, and a lab coat.

  • Contain: Cover the spill with a non-combustible absorbent material like sand, vermiculite, or earth.[4][5] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[7]

  • Dispose: Seal the waste container and dispose of it through your institution's hazardous waste program. Do not pour any of the chemical or cleanup materials down the drain.[4][8]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water and soap.[4][5] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[4]

Disposal Plan

All waste containing Methyl 2,4-difluorobenzoate, including empty containers and contaminated cleanup materials, must be treated as hazardous waste.

  • Containers: Do not reuse empty containers. They should be handled as hazardous waste.

  • Disposal: Arrange for disposal with a licensed hazardous waste disposal company.[4] Ensure compliance with all local, state, and federal regulations.[8]

Conclusion: A Culture of Proactive Safety

Handling chemicals like Methyl 2,4-difluorobenzoate requires more than following a list of rules; it demands a deep-seated culture of safety. By understanding the specific hazards of the materials we work with, we can appreciate the critical role of engineering controls and personal protective equipment. This guide provides the necessary framework, but true safety is achieved through consistent, diligent application of these principles in every task, every day.

References

  • Chemical Spills. University of Toronto Mississauga. [Link]

  • Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]

  • Safety data sheet - Methyl benzoate. CPAchem. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Methyl 2,4-Difluorobenzoate | C8H6F2O2. PubChem. [Link]

  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.